SBP-2
Descripción
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Propiedades
Fórmula molecular |
C17H16N2O5S2 |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
(4S)-2-[6-(5-oxohexanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C17H16N2O5S2/c1-9(20)3-2-4-14(21)24-10-5-6-11-13(7-10)26-16(18-11)15-19-12(8-25-15)17(22)23/h5-7,12H,2-4,8H2,1H3,(H,22,23)/t12-/m1/s1 |
Clave InChI |
FWCMYBYXXDCPNP-GFCCVEGCSA-N |
SMILES isomérico |
CC(=O)CCCC(=O)OC1=CC2=C(C=C1)N=C(S2)C3=N[C@H](CS3)C(=O)O |
SMILES canónico |
CC(=O)CCCC(=O)OC1=CC2=C(C=C1)N=C(S2)C3=NC(CS3)C(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core of SECISBP2 Gene Structure and Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The SECIS Binding Protein 2 (SECISBP2) is a cornerstone of selenoprotein synthesis, a class of proteins critical for a multitude of cellular functions, including antioxidant defense, thyroid hormone metabolism, and immune response. This guide provides a comprehensive overview of the SECISBP2 gene structure, its intricate regulatory mechanisms, and the experimental methodologies employed in its study. A thorough understanding of SECISBP2 is paramount for developing therapeutic strategies targeting diseases associated with dysfunctional selenoprotein synthesis, such as certain thyroid disorders, myopathies, and potentially some cancers.
SECISBP2 Gene and Protein Structure
The human SECISBP2 gene is located on chromosome 9.[1][2] Its genomic architecture is complex, featuring 17 exons that undergo extensive alternative splicing, giving rise to at least eight distinct transcript variants.[3] This intricate splicing pattern results in the production of five different protein isoforms, each with potentially unique functional nuances.[3][4]
The full-length SECISBP2 protein is comprised of 854 amino acids and possesses a modular domain structure critical for its function.[5] Key domains include:
-
N-terminal Domain: This region is largely disordered and its precise function remains under investigation, though it is implicated in the regulation of selenoprotein synthesis in vivo.[4][6]
-
Sec Insertion Functional Domain: Located between amino acids 399 and 517, this domain is essential for the process of selenocysteine (B57510) incorporation.[7]
-
RNA-Binding Domain (RBD): Situated between amino acids 517 and 777, this domain is responsible for the specific recognition and binding of the Selenocysteine Insertion Sequence (SECIS) element found in the 3' untranslated region (UTR) of selenoprotein mRNAs.[7] The RBD of SECISBP2 belongs to the L7Ae ribosomal protein family.[3]
A paralog of SECISBP2, named SECISBP2L, also exists in vertebrates.[6][8] While SECISBP2L can also bind to SECIS elements, it does not support the incorporation of selenocysteine, highlighting a key functional divergence between the two proteins.[9] Both proteins share a similar domain structure, although SECISBP2L possesses a C-terminal glutamate-rich domain that is absent in SECISBP2.[6][8]
Regulation of SECISBP2 Expression and Activity
The expression and function of SECISBP2 are tightly controlled at multiple levels, ensuring the proper hierarchical synthesis of selenoproteins.
Transcriptional and Post-Transcriptional Regulation
While specific transcription factors that directly regulate SECISBP2 transcription remain to be fully elucidated, its expression is known to be influenced by cellular stress. For instance, exposure to ultraviolet A (UVA) irradiation leads to a coordinated transcriptional and translational regulation of full-length SECISBP2 and some of its splice variants.[4][10]
Post-transcriptional regulation plays a pivotal role in modulating SECISBP2 levels and activity. As mentioned, extensive alternative splicing of the SECISBP2 pre-mRNA generates multiple protein isoforms.[3][4] One notable isoform, mtSBP2, contains a mitochondrial targeting sequence and is localized to the mitochondria, suggesting a role for SECISBP2 in mitochondrial selenoprotein synthesis.[1][4]
Furthermore, microRNAs have been identified as key regulators of SECISBP2. Specifically, miR-181a-5p has been shown to participate in and regulate SECISBP2 at the post-transcriptional level.[11] In the context of osteoarthritis, pro-inflammatory factors can mediate the expression of miR-181a-5p, which in turn targets SECISBP2 mRNA, leading to alterations in the activity of crucial antioxidant selenoproteins like GPX1 and GPX4.[11]
Protein-Level Regulation and Interactions
The activity of the SECISBP2 protein is also subject to regulation through its interactions with other cellular components. SECISBP2 is known to interact with the Survival of Motor Neuron (SMN) complex and the methylosome.[12][13] These interactions are crucial for the proper assembly of selenoprotein messenger ribonucleoprotein (mRNP) complexes and for their efficient translation.[12]
Quantitative Data: SECISBP2 Expression Across Human Tissues
The expression of SECISBP2 varies across different human tissues. The following table summarizes the median gene expression levels in transcripts per million (TPM) from the Genotype-Tissue Expression (GTEx) project, providing a quantitative overview of its tissue distribution.[14][15]
| Tissue | Median TPM |
| Testis | 35.2 |
| Ovary | 15.8 |
| Pituitary | 14.1 |
| Thyroid | 12.5 |
| Adrenal Gland | 11.9 |
| Brain - Cerebellum | 11.5 |
| Uterus | 11.2 |
| Fallopian Tube | 10.9 |
| Vagina | 10.5 |
| Breast - Mammary Tissue | 10.3 |
| Skin - Sun Exposed (Lower leg) | 9.8 |
| Lung | 9.5 |
| Colon - Transverse | 9.2 |
| Esophagus - Mucosa | 9.1 |
| Small Intestine - Terminal Ileum | 8.9 |
| Stomach | 8.7 |
| Adipose - Subcutaneous | 8.5 |
| Heart - Atrial Appendage | 8.2 |
| Muscle - Skeletal | 7.9 |
| Liver | 7.5 |
| Kidney - Cortex | 7.2 |
| Spleen | 6.8 |
| Pancreas | 6.5 |
| Blood | 5.1 |
Data sourced from the GTEx Portal on 2023-10-27. TPM values represent the median expression for each tissue type.
Experimental Protocols
The study of SECISBP2 relies on a variety of molecular and cellular biology techniques. Below are generalized protocols for key experiments, which should be optimized for specific experimental conditions.
CRISPR/Cas9-Mediated Knockout of SECISBP2 in Adherent Cell Lines
This protocol outlines the general steps for generating a SECISBP2 knockout cell line using the CRISPR/Cas9 system.[10][16][17][18][19]
-
sgRNA Design and Cloning:
-
Design two or more single guide RNAs (sgRNAs) targeting an early exon of the SECISBP2 gene to induce a frameshift mutation. Online design tools are available for this purpose.
-
Synthesize and anneal complementary oligonucleotides for the chosen sgRNAs.
-
Clone the annealed sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro (PX459)).
-
Verify the cloned sgRNA sequences by Sanger sequencing.
-
-
Transfection of Adherent Cells:
-
Culture adherent cells (e.g., HEK293T, HeLa) to 70-80% confluency.
-
Transfect the cells with the Cas9-sgRNA expression vector using a suitable transfection reagent (e.g., Lipofectamine 3000).
-
Include a negative control (e.g., a vector with a non-targeting sgRNA).
-
-
Selection of Edited Cells:
-
If the vector contains a selection marker (e.g., puromycin (B1679871) resistance), apply the selection agent 24-48 hours post-transfection to enrich for transfected cells.
-
After selection, expand the surviving cell population.
-
-
Single-Cell Cloning and Screening:
-
Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Expand the single-cell clones.
-
Screen for knockout clones by extracting genomic DNA and performing PCR amplification of the targeted region, followed by Sanger sequencing or T7 endonuclease I assay to detect insertions/deletions (indels).
-
-
Validation of Knockout:
-
Confirm the absence of SECISBP2 protein expression in candidate knockout clones by Western blotting using a validated SECISBP2 antibody.
-
Functionally validate the knockout by assessing the expression of downstream selenoproteins.
-
Co-Immunoprecipitation (Co-IP) to Identify SECISBP2 Interacting Proteins
This protocol describes a general method for identifying proteins that interact with SECISBP2 in a cellular context.[20][21][22][23]
-
Cell Lysis:
-
Harvest cells expressing endogenous or overexpressed tagged-SECISBP2.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G agarose/magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to SECISBP2 or the tag overnight at 4°C with gentle rotation.
-
As a negative control, use a non-specific IgG antibody of the same isotype.
-
-
Capture and Washing of Immune Complexes:
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the immune complexes.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the interacting proteins by Western blotting using antibodies against suspected partners or by mass spectrometry for unbiased identification.
-
Visualizations
Signaling and Interaction Pathway
Caption: Regulatory and interaction network of SECISBP2 in selenoprotein synthesis.
Experimental Workflow: CRISPR/Cas9 Knockout
Caption: Workflow for generating SECISBP2 knockout cell lines using CRISPR/Cas9.
Logical Relationship: SECISBP2 Function in Selenocysteine Incorporation
Caption: The pivotal role of SECISBP2 in UGA codon recoding.
References
- 1. Functional characterization of alternatively spliced human SECISBP2 transcript variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SECISBP2 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Functional characterization of alternatively spliced human SECISBP2 transcript variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. The expression of essential selenoproteins during development requires SECIS-binding protein 2–like - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insight into Mammalian Selenocysteine Insertion: Domain Structure and Ribosome Binding Properties of Sec Insertion Sequence Binding Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The expression of essential selenoproteins during development requires SECIS-binding protein 2–like | Life Science Alliance [life-science-alliance.org]
- 9. Secisbp2 Is Essential for Embryonic Development and Enhances Selenoprotein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 11. SECISBP2 SECIS binding protein 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. SECISBP2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Estimating tissue-specific peptide abundance from public RNA-Seq data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human tissue gene expression TPM values for the advanced forensic biology course [zenodo.org]
- 16. Optimized protocol to create deletion in adherent cell lines using CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 21. assaygenie.com [assaygenie.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
The Discovery and History of SECIS Binding Protein 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of the 21st amino acid, selenocysteine (B57510) (Sec), and its incorporation into the unique class of proteins known as selenoproteins, is a complex and highly regulated process in eukaryotes. This process involves the recoding of a UGA codon, which typically signals translation termination, to specify the insertion of Sec. Central to this intricate molecular machinery is the Selenocysteine Insertion Sequence (SECIS) Binding Protein 2 (SBP2). This technical guide provides an in-depth exploration of the discovery, history, and functional characterization of SBP2, tailored for researchers, scientists, and professionals in drug development who are engaged in the study of selenoproteins and related cellular processes. We will delve into the key experiments that have elucidated the function of SBP2, present quantitative data in a structured format, and provide detailed experimental protocols and visual workflows to facilitate a comprehensive understanding of this essential protein.
Discovery and Initial Characterization
The journey to understand how UGA codons are selectively translated as selenocysteine led to the hypothesis of a specialized machinery involving both cis-acting elements on the mRNA and trans-acting protein factors. The discovery of a conserved stem-loop structure in the 3' untranslated region (3' UTR) of selenoprotein mRNAs, termed the Selenocysteine Insertion Sequence (SECIS) element, was a pivotal moment. It was proposed that this element serves as a binding site for a protein factor that recruits the necessary components for Sec incorporation.
This hypothesis spurred efforts to identify and isolate such a binding protein. In the late 1990s and early 2000s, independent research groups successfully purified a protein that specifically bound to the SECIS element. This protein was named SECIS Binding Protein 2 (SBP2). Subsequent cloning of the cDNA encoding SBP2 revealed it to be a novel protein, distinct from other known RNA-binding proteins.[1]
The Central Role of SBP2 in Selenoprotein Synthesis
SBP2 is a key player in the co-translational incorporation of selenocysteine.[2] Its primary function is to bind to the SECIS element in the 3' UTR of selenoprotein mRNAs and recruit the specialized elongation factor, eEFsec, which is complexed with selenocysteinyl-tRNA[Ser]Sec. This complex then facilitates the recoding of the in-frame UGA codon from a stop signal to a selenocysteine insertion signal at the ribosome.
Mutations in the SECISBP2 gene in humans have been shown to lead to a multisystem selenoprotein deficiency disorder.[3][4] This underscores the critical role of SBP2 in maintaining the selenoproteome and highlights the importance of selenoproteins in various physiological processes, including thyroid hormone metabolism, antioxidant defense, and immune function.[2][5]
Quantitative Data on SBP2 and Selenoprotein Expression
The following tables summarize key quantitative data related to SBP2 expression, the impact of its deficiency on selenoprotein levels, and the consequences of SECISBP2 gene mutations.
Table 1: Relative mRNA Expression of SECISBP2 in Human Tissues
| Tissue | Relative Expression Level |
| Testis | High |
| Kidney | Moderate |
| Liver | Moderate |
| Brain | Moderate |
| Heart | Low |
| Lung | Low |
Data compiled from publicly available expression databases and literature.[6][7]
Table 2: Impact of SBP2 Deficiency on Selenoprotein mRNA Levels in Mouse Pancreatic Islets
| Selenoprotein | Fold Change in SBP2 Knockout (Male) | Fold Change in SBP2 Knockout (Female) |
| Gpx1 | ~1.0 | ~0.4 |
| Gpx3 | ~1.0 | ~0.5 |
| Dio1 | ~0.8 | ~0.3 |
| Selenop | ~1.0 | ~0.6 |
| Txnrd1 | ~1.0 | ~0.7 |
Data adapted from studies on conditional SBP2 knockout mice, showing sex-specific effects on selenoprotein mRNA expression.[8][9]
Table 3: Selected Human SECISBP2 Gene Mutations and their Consequences
| Mutation | Protein Change | Functional Consequence | Associated Phenotype |
| c.1618C>T | p.R540 | Premature termination, loss of RNA binding domain | Abnormal thyroid hormone metabolism, growth retardation |
| c.2037G>T | p.E679D | Missense mutation in the RNA-binding domain | Reduced selenoprotein synthesis, developmental delay |
| c.589C>T | p.R197 | Premature termination | Truncated, non-functional protein |
| c.2345_2346del | p.K782Tfs*2 | Frameshift leading to premature termination | Truncated protein, impaired function |
This table provides examples of identified mutations and their general impact. For a comprehensive list, refer to specialized genetic databases.[10][11][12]
Key Experimental Protocols
The following sections provide detailed methodologies for cornerstone experiments that have been instrumental in the study of SBP2.
Protocol 1: Purification of SECIS Binding Protein 2
This protocol is based on methods developed for the purification of SBP2 from rat testes, a tissue with high SBP2 expression.[13]
Materials:
-
Rat testes
-
Lysis Buffer: 20 mM HEPES (pH 7.9), 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, 0.2 mM PMSF, 1x Protease Inhibitor Cocktail
-
Anion Exchange Chromatography column (e.g., Q-Sepharose)
-
RNA Affinity Chromatography column with a resin coupled to a SECIS element-containing RNA probe
-
Elution Buffers with increasing salt concentrations (e.g., Lysis Buffer with 100 mM to 1 M KCl)
-
SDS-PAGE and silver staining reagents
Procedure:
-
Tissue Homogenization: Homogenize fresh or frozen rat testes in ice-cold Lysis Buffer.
-
Clarification: Centrifuge the homogenate at high speed to pellet cellular debris. Collect the supernatant containing the soluble proteins.
-
Anion Exchange Chromatography:
-
Load the clarified supernatant onto a pre-equilibrated anion exchange column.
-
Wash the column extensively with Lysis Buffer containing a low salt concentration (e.g., 100 mM KCl).
-
Elute bound proteins with a linear gradient of increasing salt concentration (e.g., 100 mM to 1 M KCl).
-
Collect fractions and assay for SECIS binding activity using an electrophoretic mobility shift assay (EMSA).
-
-
RNA Affinity Chromatography:
-
Pool the active fractions from the anion exchange chromatography step.
-
Load the pooled fractions onto the SECIS RNA affinity column.
-
Wash the column with a low-salt buffer to remove non-specifically bound proteins.
-
Elute SBP2 with a high-salt buffer (e.g., 1 M KCl).
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE followed by silver staining to identify the purified SBP2 protein.
-
Confirm the identity of the protein band by mass spectrometry.
-
Protocol 2: cDNA Cloning of SECISBP2
This protocol outlines the general steps for cloning the cDNA of SECISBP2 from a tissue with high expression, such as the testis.[2]
Materials:
-
Total RNA isolated from rat testis
-
Oligo(dT) primers
-
Reverse transcriptase
-
PCR primers specific for the SECISBP2 sequence (designed based on homologous sequences or peptide sequences from purified protein)
-
High-fidelity DNA polymerase
-
Cloning vector (e.g., pBluescript)
-
Competent E. coli cells
-
Standard molecular cloning reagents (restriction enzymes, ligase, etc.)
Procedure:
-
First-Strand cDNA Synthesis:
-
Anneal oligo(dT) primers to the poly(A) tail of the total RNA.
-
Use reverse transcriptase to synthesize the first strand of cDNA.
-
-
PCR Amplification:
-
Use the first-strand cDNA as a template for PCR with primers designed to amplify the full-length SECISBP2 coding sequence.
-
Perform PCR using a high-fidelity DNA polymerase to minimize errors.
-
-
Cloning and Sequencing:
-
Digest the PCR product and the cloning vector with appropriate restriction enzymes.
-
Ligate the digested PCR product into the vector.
-
Transform the ligation mixture into competent E. coli cells.
-
Select positive clones and isolate the plasmid DNA.
-
Sequence the inserted cDNA to confirm the identity and integrity of the SECISBP2 clone.
-
Protocol 3: In Vitro Selenoprotein Synthesis Assay
This assay is used to assess the functional activity of SBP2 in promoting selenocysteine incorporation in a cell-free system.[14]
Materials:
-
Rabbit reticulocyte lysate (RRL)
-
In vitro transcribed mRNA encoding a selenoprotein (e.g., glutathione (B108866) peroxidase 1) containing a SECIS element
-
[75Se]selenocysteine-tRNA[Ser]Sec (or components for its in situ generation)
-
Purified recombinant SBP2 protein
-
Amino acid mixture (minus methionine if co-labeling with 35S-methionine)
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the RRL, the selenoprotein mRNA, and the amino acid mixture.
-
Add the [75Se]selenocysteine-tRNA[Ser]Sec.
-
In the experimental tube, add a known amount of purified SBP2. In the control tube, add a buffer control.
-
-
In Vitro Translation:
-
Incubate the reaction mixture at 30°C for 60-90 minutes to allow for protein synthesis.
-
-
Analysis:
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Separate the translation products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled selenoprotein.
-
The presence of a band corresponding to the full-length selenoprotein in the SBP2-containing reaction, and its absence or significant reduction in the control, indicates the functional activity of SBP2.
-
Visualizing SBP2-Mediated Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to SBP2.
Caption: The central role of SBP2 in the selenoprotein synthesis pathway.
Caption: Workflow for the purification of native SBP2 protein.
Conclusion
The discovery and characterization of SECIS Binding Protein 2 have been fundamental to our understanding of selenoprotein synthesis. As a critical factor that bridges the recognition of the SECIS element with the translational machinery, SBP2 represents a key regulatory node in the expression of the selenoproteome. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals. A thorough understanding of SBP2's function and regulation is not only crucial for basic science but also holds significant potential for the development of therapeutic strategies for diseases linked to selenoprotein deficiencies and oxidative stress. Further research into the intricate mechanisms governing SBP2 activity will undoubtedly continue to illuminate the complex world of selenobiology.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. cDNA cloning, expression pattern and RNA binding analysis of human selenocysteine insertion sequence (SECIS) binding protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JCI - Mutations in the selenocysteine insertion sequence–binding protein 2 gene lead to a multisystem selenoprotein deficiency disorder in humans [jci.org]
- 5. researchgate.net [researchgate.net]
- 6. Tissue expression of SSBP2 - Summary - The Human Protein Atlas [proteinatlas.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Selenocysteine insertion sequence binding protein 2 (Sbp2) in the sex-specific regulation of selenoprotein gene expression in mouse pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Human Genetic Disorders Resulting in Systemic Selenoprotein Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abis-files.hacettepe.edu.tr [abis-files.hacettepe.edu.tr]
- 12. Secisbp2 Is Essential for Embryonic Development and Enhances Selenoprotein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification, redox sensitivity, and RNA binding properties of SECIS-binding protein 2, a protein involved in selenoprotein biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
In-Depth Technical Guide: SBP-2 Expression in Different Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
SECIS Binding Protein 2 (SBP-2), encoded by the SECISBP2 gene, is a crucial trans-acting factor essential for the co-translational insertion of the 21st amino acid, selenocysteine (B57510) (Sec), into selenoproteins. This process involves the recognition of a specific mRNA structure, the Selenocysteine Insertion Sequence (SECIS) element, located in the 3' untranslated region of selenoprotein transcripts. Given its central role in the synthesis of a class of proteins vital for antioxidant defense, thyroid hormone metabolism, and immune function, understanding the tissue-specific expression and regulation of this compound is of paramount importance for both basic research and therapeutic development. This guide provides a comprehensive overview of this compound expression across various tissues, detailed experimental protocols for its detection, and a visualization of its functional pathway.
Data Presentation: this compound Expression Across Tissues
The expression of this compound is generally low across most tissues, a characteristic that underscores the tight regulation of selenoprotein synthesis. However, notable variations exist, with particularly high expression observed in the testis. The following table summarizes the available quantitative and qualitative data on this compound mRNA and protein expression in different human and rodent tissues.
| Tissue | This compound mRNA Expression Level | This compound Protein Expression Level | Key Findings & Citations |
| Testis | High | High | A smaller, highly abundant 2.5 kb transcript is unique to the testis, correlating with high this compound protein levels.[1] This high expression is linked to the transport of selenium to the testis, which is crucial for sperm development.[2][3] |
| Liver | Moderate | Barely Detectable | The liver is a primary site for the synthesis of Selenoprotein P (SEPP1), the main selenium transport protein in plasma.[2][4][5] Despite the importance of selenoprotein synthesis, this compound protein levels are surprisingly low.[1] |
| Kidney | Moderate | Undetectable | This compound mRNA is present, but protein has not been readily detected in some studies.[1] The kidney plays a role in selenium homeostasis, partly through the uptake of SEPP1 fragments.[4][6] |
| Brain | Moderate | Low | This compound expression in the brain is significant for maintaining local selenium and selenoprotein levels.[5] |
| Spleen | Low | Undetectable | Low levels of this compound mRNA are observed, with protein being undetectable in some analyses.[1] |
| Pancreas | Present | Present | This compound expression has been studied in pancreatic islets, with sex-specific differences in the regulation of selenoprotein gene expression observed in mice.[7] |
| Heart | Present | - | mRNA for SEPP1, which relies on this compound for its synthesis, is found in high concentrations in heart tissue.[6] |
| Lung | Present | - | SEPP1 mRNA is present, suggesting the presence and activity of this compound.[6] |
| Skeletal Muscle | Present | - | SEPP1 mRNA is expressed, indicating a functional selenoprotein synthesis machinery.[6] |
Note: Expression levels are relative and compiled from various studies. Direct quantitative comparisons across all tissues from a single study are limited.
Experimental Protocols
Accurate assessment of this compound expression requires robust and well-defined experimental protocols. Below are detailed methodologies for the key experiments commonly used to quantify this compound mRNA and protein levels.
Quantitative Real-Time PCR (qPCR) for this compound mRNA Expression
This protocol is designed for the quantification of this compound mRNA from tissue samples.
-
RNA Extraction:
-
Homogenize 50-100 mg of fresh or frozen tissue in 1 mL of a suitable lysis reagent (e.g., TRIzol).
-
Follow the manufacturer's protocol for phase separation, RNA precipitation, washing, and solubilization.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers or oligo(dT) primers.
-
Follow the thermal cycling conditions recommended by the manufacturer.
-
-
qPCR Reaction:
-
Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for this compound (and a reference gene like GAPDH or ACTB), and diluted cDNA.
-
Use validated primers for this compound. Example primer sequences should be designed to span an exon-exon junction to avoid amplification of genomic DNA.
-
Perform the qPCR using a standard thermal cycling program: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis to ensure the specificity of the amplified product.
-
-
Data Analysis:
-
Calculate the relative expression of this compound mRNA using the 2-ΔΔCt method, normalizing to the expression of the reference gene.[8]
-
Western Blotting for this compound Protein Detection
This protocol outlines the steps for detecting this compound protein in tissue lysates.
-
Protein Extraction:
-
Homogenize 100-200 mg of tissue in ice-cold RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[9]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding.[9]
-
Incubate the membrane with a primary antibody specific to this compound overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
-
Immunohistochemistry (IHC) for this compound Localization
This protocol allows for the visualization of this compound protein within the cellular context of a tissue.
-
Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the sections by incubating in xylene, followed by a graded series of ethanol (B145695) washes (100%, 95%, 70%) and finally in distilled water.[10]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a steamer or water bath at 95-100°C for 20-40 minutes.[11]
-
-
Staining:
-
Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
-
Block non-specific binding sites with a blocking serum.
-
Incubate the sections with the primary antibody against this compound overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Develop the signal with a chromogen such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
-
Imaging:
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Examine the slides under a light microscope to assess the localization and intensity of this compound staining.
-
Signaling Pathways and Functional Relationships
This compound is a core component of the selenoprotein synthesis machinery. Its primary function is to facilitate the incorporation of selenocysteine at UGA codons in selenoprotein mRNAs. This process is fundamental for the expression of all 25 known human selenoproteins.
Caption: The core mechanism of selenocysteine incorporation mediated by this compound.
Mutations in the SECISBP2 gene can lead to a syndrome characterized by abnormal thyroid hormone metabolism, growth retardation, and reduced synthesis of several selenoproteins, highlighting the critical role of this compound in endocrine function and overall health.[12][13]
Caption: Pathophysiological consequences of this compound gene mutations.
Conclusion
The expression of this compound is tightly regulated and varies across different tissues, with the testis showing uniquely high levels. Its fundamental role in selenoprotein synthesis makes it a protein of significant interest in fields ranging from endocrinology to oncology. The protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to investigate the intricate biology of this compound and its implications for human health and disease. Further research is warranted to fully elucidate the tissue-specific regulatory mechanisms of this compound expression and its precise roles in various physiological and pathological processes.
References
- 1. A novel RNA binding protein, SBP2, is required for the translation of mammalian selenoprotein mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selenoprotein P – Expression, Functions, and Roles in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of Selenoprotein P (Sepp1) by Hepatocytes Is Central to Selenium Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Selenium Transport Mechanism via Selenoprotein P—Its Physiological Role and Related Diseases [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Selenocysteine insertion sequence binding protein 2 (Sbp2) in the sex-specific regulation of selenoprotein gene expression in mouse pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genome-Wide Characterization and Expression Analysis of the SBP-Box Gene Family in Sweet Orange (Citrus sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. abcepta.com [abcepta.com]
- 11. usbio.net [usbio.net]
- 12. The Syndrome of Inherited Partial SBP2 Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The syndrome of inherited partial SBP2 deficiency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Subcellular Localization of SECIS-Binding Protein 2 (SBP2)
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the subcellular localization of SECIS-Binding Protein 2 (SBP2), a key factor in selenoprotein synthesis. It details the dynamic nature of SBP2's cellular distribution, the experimental methodologies used to determine its location, and the functional implications of its localization.
Introduction to SBP2 and its Core Function
SECIS-Binding Protein 2 (SBP2) is a crucial trans-acting factor required for the incorporation of the 21st amino acid, selenocysteine (B57510) (Sec), into nascent polypeptide chains.[1] This process, known as selenoprotein synthesis, involves the recoding of a UGA codon, which typically signals translation termination, to specify Sec insertion. SBP2 facilitates this by binding to a specific stem-loop structure in the 3' untranslated region (3' UTR) of all eukaryotic selenoprotein mRNAs, known as the Selenocysteine Insertion Sequence (SECIS) element.[2][3] By binding to the SECIS element, SBP2 recruits the specialized elongation factor, eEFSec, and the selenocysteinyl-tRNA(Sec) to the ribosome, ensuring the correct insertion of selenocysteine at the UGA codon.[2] Given its central role in the synthesis of selenoproteins, which are critical for antioxidant defense and thyroid hormone metabolism, the regulation of SBP2 function and localization is of significant biological interest.[4][5]
Subcellular Localization of SBP2
The subcellular localization of SBP2 is complex and dynamic, reflecting its multifaceted role in gene expression. While initially predicted to be a nuclear protein, substantial experimental evidence demonstrates that SBP2 is present in both the nucleus and the cytoplasm and actively shuttles between these two compartments.[6][7] This dynamic localization is tightly regulated and is crucial for its function in selenoprotein synthesis.
Nuclear-Cytoplasmic Shuttling
SBP2 contains both a functional nuclear localization signal (NLS) and a nuclear export signal (NES), enabling its transport between the nucleus and the cytoplasm.[7][8] The nuclear export of SBP2 is dependent on the CRM1 pathway.[7] This shuttling is not merely a passive process but is regulated by cellular signaling pathways, most notably the cellular redox state.
Regulation of Localization by Oxidative Stress
A key regulator of SBP2's subcellular distribution is oxidative stress.[7] Under normal physiological conditions, SBP2 is found in both the cytoplasm, where it participates in translation, and the nucleus. However, upon exposure to oxidative stress, SBP2 accumulates in the nucleus.[7] This nuclear sequestration is mediated by the oxidation of cysteine residues within a redox-sensitive cysteine-rich domain of the protein.[7] The nuclear accumulation of SBP2 under oxidative stress is proposed to be a mechanism to regulate selenoprotein expression.[7] This process is reversible, and the reduction of the oxidized cysteine residues can be facilitated by cellular antioxidant systems like thioredoxin and glutaredoxin.[7]
Ribosomal Association
A significant portion of cytoplasmic SBP2 is associated with ribosomes.[2] Specifically, SBP2 binds to the 60S ribosomal subunit, which is a critical interaction for its function in recruiting the selenocysteine incorporation machinery to the site of translation.[2]
Quantitative Data on SBP2 Distribution
While precise quantitative ratios of nuclear versus cytoplasmic SBP2 can vary depending on cell type and physiological conditions, the following table summarizes the qualitative and semi-quantitative findings from the literature.
| Cellular Compartment | Relative Abundance | Conditions Favoring Localization | Supporting Evidence |
| Nucleus | Present, accumulates under stress | Oxidative Stress | Immunofluorescence, Cell Fractionation[7] |
| Cytoplasm | Present | Normal growing conditions | Immunofluorescence, Cell Fractionation[6][7] |
| Ribosomes (Cytoplasmic) | Associated with 60S subunit | Active Translation | Co-sedimentation with ribosomes[2] |
Experimental Protocols
The determination of SBP2's subcellular localization has been achieved through a combination of molecular biology, cell biology, and biochemical techniques.
Immunofluorescence Microscopy
This technique is used to visualize the location of SBP2 within fixed and permeabilized cells using a specific antibody.
-
Cell Culture and Fixation: HepG2 cells are cultured on coverslips to sub-confluency. The cells are then fixed, typically with a cold methanol (B129727) or ethanol (B145695) solution (e.g., -20°C Ethanol).[9]
-
Permeabilization and Blocking: Following fixation, cells are permeabilized with a detergent like Triton X-100 to allow antibody access to intracellular proteins. Non-specific antibody binding is blocked using a solution containing serum (e.g., goat serum) or bovine serum albumin (BSA).
-
Antibody Incubation: Cells are incubated with a primary antibody specific for SBP2 (e.g., rabbit anti-SECISBP2). This is followed by incubation with a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., CoraLite® Plus 488-Goat Anti-Rabbit).[9]
-
Imaging: The coverslips are mounted on microscope slides and imaged using a fluorescence or confocal microscope. The resulting images reveal the subcellular distribution of SBP2.
Cellular Fractionation and Western Blotting
This biochemical method separates cellular components into different fractions (e.g., nuclear, cytoplasmic, mitochondrial), allowing for the determination of the relative abundance of SBP2 in each fraction.
-
Cell Lysis and Fractionation: Cultured cells are harvested and lysed using a hypotonic buffer that disrupts the plasma membrane while leaving the nuclear membrane intact. The lysate is then centrifuged at a low speed to pellet the nuclei. The supernatant represents the cytoplasmic fraction. The nuclear pellet can be further purified and lysed.
-
Protein Quantification: The protein concentration of each fraction is determined using a standard assay (e.g., BCA or Bradford assay) to ensure equal loading for subsequent analysis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each fraction are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is incubated with a primary antibody against SBP2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein is detected using a chemiluminescent substrate. The band intensity in each fraction indicates the relative amount of SBP2.
Expression of Fluorescently-Tagged SBP2
This method involves transfecting cells with a plasmid encoding SBP2 fused to a fluorescent protein (e.g., Green Fluorescent Protein - GFP), allowing for the visualization of the protein in living cells.
-
Plasmid Construction: The coding sequence of SBP2 is cloned into an expression vector in-frame with a fluorescent protein tag (e.g., pEGFP).
-
Cell Transfection: The expression plasmid is introduced into cultured cells (e.g., HEK293FT) using a suitable transfection reagent.[10]
-
Live-Cell Imaging: After allowing time for protein expression, the subcellular localization of the GFP-SBP2 fusion protein is observed in real-time using a fluorescence microscope. This method is particularly useful for studying the dynamics of protein movement.
Signaling Pathways and Molecular Interactions
The subcellular localization of SBP2 is intricately linked to its role in a specific molecular pathway – selenoprotein synthesis.
The Selenoprotein Synthesis Pathway
SBP2 is a central component of the machinery that incorporates selenocysteine into proteins. Its localization in the cytoplasm and its association with ribosomes are essential for this function.
Caption: SBP2's role in the cytoplasm during selenoprotein synthesis.
Regulation of SBP2 Localization by Redox State
The shuttling of SBP2 between the nucleus and cytoplasm is controlled by the cellular redox environment. This represents a key regulatory mechanism for selenoprotein synthesis.
References
- 1. The Syndrome of Inherited Partial SBP2 Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SBP2 protein central to selenoprotein synthesis contacts the human ribosome at expansion segment 7L of the 28S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SBP2 and 15.5 kD/Snu13p proteins share the same RNA binding domain: Identification of SBP2 amino acids important to SECIS RNA binding | RNA | Cambridge Core [cambridge.org]
- 4. SECIS-Binding Protein 2 Promotes Cell Survival by Protecting Against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selenocysteine insertion sequence binding protein 2 (Sbp2) in the sex-specific regulation of selenoprotein gene expression in mouse pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SECISBP2 - Wikipedia [en.wikipedia.org]
- 7. The redox state of SECIS binding protein 2 controls its localization and selenocysteine incorporation function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel RNA binding protein, SBP2, is required for the translation of mammalian selenoprotein mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SECISBP2 antibody (12798-1-AP) | Proteintech [ptglab.com]
- 10. academic.oup.com [academic.oup.com]
Decoding the Selenocysteine Machinery: An In-depth Guide to the SBP2-SECIS Interaction
For Immediate Release
PISCATAWAY, NJ – Researchers and drug development professionals now have access to a comprehensive technical guide detailing the critical interaction between the Selenocysteine (B57510) Insertion Sequence (SECIS) Binding Protein 2 (SBP2) and SECIS elements, a cornerstone of selenoprotein synthesis. This whitepaper provides a deep dive into the quantitative data, experimental methodologies, and signaling pathways that govern this essential biological process.
Selenoproteins play a vital role in various physiological functions, including antioxidant defense, thyroid hormone metabolism, and immune response.[1] The incorporation of the 21st amino acid, selenocysteine (Sec), into these proteins is a complex process that relies on the recognition of a specific stem-loop structure in the 3' untranslated region (UTR) of selenoprotein mRNAs, known as the SECIS element, by the SBP2 protein.[2][3] This interaction is a key regulatory step that dictates the efficiency and hierarchy of selenoprotein synthesis.[4][5]
This technical guide offers a thorough examination of the SBP2-SECIS interaction, presenting quantitative binding data, detailed experimental protocols, and visual representations of the involved signaling pathways to facilitate a deeper understanding and further research in this field.
Quantitative Analysis of SBP2-SECIS Binding
The binding affinity of SBP2 for different SECIS elements is a major determinant of the differential expression of selenoproteins.[5][6] Studies have shown that SBP2 exhibits a strong preferential binding to some selenoprotein mRNAs over others, which contributes to the hierarchy of selenoprotein synthesis, particularly under conditions of selenium limitation.[2][5] While precise dissociation constants (K_d) are not uniformly reported across all studies, the relative binding affinities have been characterized through various in vitro and in vivo experiments.
| SECIS Element Source | Relative SBP2 Binding Affinity | Method | Reference |
| Selenoprotein P (SelP) - first SECIS | High | In vivo immunoprecipitation | [5] |
| Phospholipid Hydroperoxide Glutathione Peroxidase (PHGPX) | High | Transfection-based competition assay | [2][4] |
| Type I iodothyronine deiodinase (D1) | Moderate | Transfection-based competition assay | [2][4] |
| Glutathione Peroxidase (GPX) | Low | Transfection-based competition assay | [2][4] |
| Selenoprotein P (SelP) - second SECIS | Lower than first SECIS | In vivo immunoprecipitation | [5] |
Signaling and Interaction Pathways
The incorporation of selenocysteine at a UGA codon, which typically signals translation termination, is a sophisticated process orchestrated by a multi-component machinery. The binding of SBP2 to the SECIS element is the initial and critical step that recruits other essential factors to the ribosome.
The following diagram illustrates the key steps in the selenocysteine incorporation pathway:
Caption: Selenocysteine incorporation pathway.
This pathway highlights the central role of SBP2 in recognizing the SECIS element and subsequently recruiting the specialized elongation factor, eEFSec, which in turn delivers the selenocysteinyl-tRNA to the ribosome for insertion at the UGA codon.[7][8]
Experimental Workflows and Protocols
A variety of experimental techniques are employed to study the SBP2-SECIS interaction. Below are detailed workflows and protocols for key assays.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a common technique used to detect RNA-protein interactions based on the principle that an RNA-protein complex migrates more slowly through a non-denaturing polyacrylamide gel than the free RNA probe.
References
- 1. SECISBP2 - Wikipedia [en.wikipedia.org]
- 2. SECIS–SBP2 interactions dictate selenocysteine incorporation efficiency and selenoprotein hierarchy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel RNA binding protein, SBP2, is required for the translation of mammalian selenoprotein mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SECIS–SBP2 interactions dictate selenocysteine incorporation efficiency and selenoprotein hierarchy | The EMBO Journal [link.springer.com]
- 5. SBP2 Binding Affinity Is a Major Determinant in Differential Selenoprotein mRNA Translation and Sensitivity to Nonsense-Mediated Decay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SBP2 binding affinity is a major determinant in differential selenoprotein mRNA translation and sensitivity to nonsense-mediated decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Processive Selenocysteine Incorporation during Synthesis of Eukaryotic Selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Evolutionary Conservation of SECIS Binding Protein 2 (SBP2)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SECIS Binding Protein 2 (SBP2), also known as SECISBP2, is a pivotal trans-acting factor essential for the synthesis of selenoproteins in eukaryotes. It functions by binding to a highly structured mRNA stem-loop known as the Selenocysteine (B57510) Insertion Sequence (SECIS) element, located in the 3'-untranslated region (3'-UTR) of selenoprotein transcripts. This binding event is the critical step that recodes an in-frame UGA codon, which would otherwise signal translation termination, to direct the co-translational incorporation of the 21st amino acid, selenocysteine (Sec). The SBP2 gene is highly conserved across vertebrate evolution, underscoring its indispensable role in cellular function, particularly in managing oxidative stress, thyroid hormone regulation, and immune response. Mutations in the human SECISBP2 gene lead to systemic selenoprotein deficiency, resulting in a complex multisystem disorder. This guide provides a comprehensive overview of SBP2's function, its evolutionary conservation, detailed experimental protocols for its study, and its implications for therapeutic development.
The Core Function of SBP2 in Selenoprotein Synthesis
The synthesis of the 25 known human selenoproteins is a complex process that deviates from the standard genetic code. The central challenge is the interpretation of the UGA codon, which serves dual roles as both a stop codon and a Sec codon. The correct interpretation of UGA as Sec is orchestrated by a sophisticated molecular machinery in which SBP2 is a cornerstone component.
The process involves several key players:
-
Selenoprotein mRNA: Contains an in-frame UGA codon and a downstream SECIS element in the 3'-UTR.
-
SECIS Element: A specific stem-loop RNA structure that serves as the binding platform for SBP2.
-
SBP2: The primary protein factor that recognizes and binds to the SECIS element.
-
eEFsec (Eukaryotic Selenocysteine-Specific Elongation Factor): A specialized elongation factor that binds GTP and the charged selenocysteyl-tRNA.
-
Sec-tRNA[Ser]Sec: The transfer RNA specific for selenocysteine, initially charged with serine and subsequently converted to selenocysteine.
-
Ribosome: The translational machinery.
The binding of SBP2 to the SECIS element is believed to trigger a conformational change in the ribosome, creating a binding site for the eEFsec/Sec-tRNA[Ser]Sec/GTP ternary complex. This recruitment allows the ribosome to insert selenocysteine at the UGA codon, overriding the default termination signal.[1][2] SBP2 makes direct contact with the 28S rRNA of the large ribosomal subunit, facilitating this recoding event.[3]
Signaling Pathway for Selenocysteine Incorporation
The following diagram illustrates the key interactions and the logical flow of the selenocysteine incorporation pathway mediated by SBP2.
Evolutionary Conservation of the SBP2 Gene
The SBP2 gene is highly conserved throughout the animal kingdom, highlighting its fundamental and ancient role in cellular biology.[4] This conservation is not uniform across the entire protein but is particularly strong in key functional domains, such as the L7Ae RNA-binding domain responsible for SECIS interaction and regions involved in ribosome binding.
A paralogue, SECISBP2L (SBP2L) , is also conserved in vertebrates. While its precise function is still under investigation, studies in zebrafish suggest that SBP2L plays a crucial role in promoting the synthesis of essential selenoproteins when SBP2 function is compromised, particularly during embryonic development.[5][6]
Quantitative Analysis of SBP2 Orthologs
The conservation of the SBP2 protein sequence across different vertebrate species provides strong evidence for its conserved function. A comparison of protein sequences reveals a high degree of identity and similarity, particularly between mammalian species, with notable conservation even in more distantly related vertebrates like fish.
| Species | Common Name | NCBI Gene ID | UniProt ID | Protein Length (aa) | % Identity to Human |
| Homo sapiens | Human | 79048 | Q96T21 | 854 | 100% |
| Mus musculus | Mouse | 67919 | Q8K171 | 853 | 87% |
| Rattus norvegicus | Rat | 300438 | Q6AYH3 | 853 | 86% |
| Gallus gallus | Chicken | 422896 | F1NWE0 | 854 | 74% |
| Danio rerio | Zebrafish | 553612 | A0A8M7Y2R7 | 757 | 56% |
Note: Sequence identity percentages are derived from standard protein BLAST alignments against the human reference sequence (UniProt Q96T21) and may vary slightly based on isoform and alignment parameters. The C-terminal region containing the L7Ae RNA binding domain shows even higher conservation, with zebrafish sharing 79% identity with the human protein in this critical domain.[5]
Experimental Protocols for the Study of SBP2
Investigating the function and conservation of SBP2 requires a combination of biochemical, molecular, and genetic techniques. Below are detailed methodologies for key experiments cited in SBP2 research.
Analysis of SBP2-SECIS RNA Interaction
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to detect the direct binding of SBP2 to a SECIS RNA element in vitro. The principle is that an RNA-protein complex migrates more slowly through a non-denaturing polyacrylamide gel than the free RNA probe.
Detailed Methodology:
-
Probe Preparation: Synthesize and purify an RNA oligonucleotide corresponding to a known SECIS element (e.g., from GPX1 or DIO2 mRNA). Label the RNA probe, typically at the 5' end, with 32P-ATP using T4 polynucleotide kinase.
-
Protein Source: Use either recombinant purified SBP2 protein or a cell lysate known to contain SBP2.
-
Binding Reaction: In a microfuge tube, combine the labeled RNA probe (in fmol amounts) with the protein source in a binding buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 10% glycerol).
-
Competition Assay (for specificity): In parallel reactions, include a 100- to 200-fold molar excess of unlabeled ("cold") specific competitor RNA (the same SECIS sequence) or a non-specific competitor RNA.
-
Incubation: Incubate the binding reactions at room temperature for 20-30 minutes to allow complex formation.
-
Electrophoresis: Load the samples onto a native polyacrylamide gel (4-6%) in a low-ionic-strength buffer (e.g., 0.5x TBE). Run the gel at a constant voltage in a cold room (4°C) to prevent complex dissociation.
-
Visualization: Dry the gel and expose it to X-ray film or a phosphorimager screen. A "shifted" band, which is diminished by the specific cold competitor but not the non-specific one, indicates a specific SBP2-SECIS interaction.
Identification of In Vivo RNA Targets
UV Cross-linking and Immunoprecipitation (CLIP-Seq)
CLIP-Seq is a powerful technique to identify the in vivo RNA binding sites of SBP2 across the entire transcriptome. It uses UV light to create a covalent bond between SBP2 and its bound RNAs within living cells.
Detailed Methodology:
-
UV Cross-linking: Expose cultured cells or tissues to 254 nm UV light on ice to covalently cross-link protein-RNA complexes.
-
Lysis and RNA Fragmentation: Lyse the cells and perform a limited digestion with RNase A to fragment the RNA. This ensures that only short RNA fragments protected by the bound protein are recovered.
-
Immunoprecipitation (IP): Add magnetic beads coupled with a specific anti-SBP2 antibody to the lysate. Incubate to capture the SBP2-RNA complexes.
-
RNA End Repair and Ligation: Wash the beads extensively. Dephosphorylate the 3' ends of the RNA fragments and ligate a 3' RNA adapter. Then, radioactively label the 5' end with 32P and ligate a 5' RNA adapter.
-
Protein-RNA Complex Visualization: Elute the complexes and run them on an SDS-PAGE gel. Transfer to a nitrocellulose membrane and visualize the radioactive SBP2-RNA complexes by autoradiography.
-
RNA Isolation: Excise the membrane region corresponding to the SBP2-RNA complex and digest the protein with Proteinase K. This leaves behind the RNA fragment with a few cross-linked amino acids.
-
Reverse Transcription and PCR: Perform reverse transcription on the isolated RNA fragments. The cross-linked peptide often causes the reverse transcriptase to terminate, precisely mapping the binding site. Amplify the resulting cDNA by PCR.
-
Sequencing and Analysis: Sequence the cDNA library using high-throughput sequencing and map the reads back to the genome to identify all SBP2 binding sites.
In Vivo Functional Analysis
CRISPR/Cas9-Mediated Gene Knockout in Zebrafish
The zebrafish (Danio rerio) is an excellent vertebrate model for studying SBP2 function due to its genetic tractability and external development. The CRISPR/Cas9 system can be used to create targeted loss-of-function mutations in the sbp2 gene.
Detailed Methodology:
-
sgRNA Design and Synthesis: Design two or more single guide RNAs (sgRNAs) targeting early exons of the zebrafish sbp2 gene to ensure a frameshift mutation. Synthesize the sgRNAs by in vitro transcription.
-
Cas9 and sgRNA Injection: Prepare an injection mix containing the synthesized sgRNAs and Cas9 protein (or mRNA). Microinject this mixture into zebrafish embryos at the one-cell stage.
-
Screening for Mutations (F0 Generation): At 24-48 hours post-fertilization, extract genomic DNA from a pool of injected (F0) embryos. Use PCR to amplify the targeted region and analyze for the presence of insertions/deletions (indels) using techniques like high-resolution melt analysis (HRMA) or heteroduplex mobility assay (HMA).
-
Raising Founders and Outcrossing: Raise the remaining F0 injected embryos to adulthood. Outcross these potential founders to wild-type fish.
-
Identifying Germline Transmission (F1 Generation): Collect embryos from the outcrosses and screen individual F1 progeny for the presence of the desired mutation by PCR and Sanger sequencing.
-
Establishing a Stable Mutant Line: Identify heterozygous F1 fish carrying the same indel. Intercross these F1 heterozygotes to generate homozygous F2 mutants (sbp2-/-) for phenotypic analysis.
Implications for Drug Development and Disease
The high degree of conservation and essential function make SBP2 a theoretically attractive, yet challenging, target for therapeutic intervention.
-
Disease Modeling: The link between SECISBP2 mutations and human disease underscores the importance of selenoprotein synthesis for health.[7] Animal models with SBP2 defects, such as the zebrafish and conditional mouse models, are invaluable tools for dissecting the pathophysiology of this complex disorder and for testing potential therapeutic strategies.
-
Targeting Selenoprotein Synthesis: In diseases characterized by excessive cell proliferation, such as cancer, modulating selenoprotein synthesis could be a therapeutic avenue. However, the systemic and essential role of SBP2 means that any inhibitory strategy would need to be highly targeted to specific tissues or cell types to avoid severe toxicity.
-
Gene Therapy and Correction: For patients with congenital SBP2 deficiency, a deeper understanding of the gene's function and regulation is a prerequisite for developing future gene-replacement or correction strategies.
Conclusion
The SECIS Binding Protein 2 is a central, evolutionarily conserved component of the selenoprotein synthesis machinery. Its high degree of sequence and functional conservation across vertebrates, from fish to humans, establishes its non-redundant and critical role in cellular life. The study of SBP2 not only illuminates a fascinating corner of molecular biology—the recoding of the genetic code—but also provides direct insights into human health and disease. The experimental protocols detailed herein provide a robust framework for researchers to further investigate SBP2's function, its role in disease, and its potential as a therapeutic target.
References
- 1. uniprot.org [uniprot.org]
- 2. uniprot.org [uniprot.org]
- 3. SECISBP2 SECIS binding protein 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. biorxiv.org [biorxiv.org]
- 6. The expression of essential selenoproteins during development requires SECIS-binding protein 2–like - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Secisbp2 Is Essential for Embryonic Development and Enhances Selenoprotein Expression - PMC [pmc.ncbi.nlm.nih.gov]
SBP-2: A Linchpin in Selenoprotein Synthesis and Redox Homeostasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SECIS Binding Protein 2 (SBP-2) is a critical trans-acting factor indispensable for the synthesis of selenoproteins, a unique class of proteins that incorporate the 21st amino acid, selenocysteine (B57510) (Sec).[1][2][3] Selenocysteine is encoded by a UGA codon, which typically functions as a stop codon. This compound facilitates the recoding of UGA to specify selenocysteine by binding to a specific stem-loop structure in the 3' untranslated region (UTR) of selenoprotein mRNAs, known as the Selenocysteine Insertion Sequence (SECIS) element.[2][3][4] This action is fundamental for the expression of the 25 known human selenoproteins, many of which are key enzymatic players in maintaining cellular redox homeostasis.[1][5] Dysfunctional this compound leads to impaired selenoprotein synthesis, resulting in increased oxidative stress and a range of pathologies, underscoring its importance as a potential therapeutic target. This guide provides a comprehensive overview of this compound's function, the methodologies to study it, and its central role in the cellular antioxidant defense network.
The Central Role of this compound in Selenoprotein Synthesis
The incorporation of selenocysteine into a growing polypeptide chain is a complex process that requires a specialized translational machinery. This compound is a cornerstone of this machinery.[1] It recognizes and binds to the SECIS element, a hairpin structure present in the 3'-UTR of all eukaryotic selenoprotein mRNAs.[4][6] This binding event is crucial for recruiting other components of the selenocysteine incorporation machinery, including the selenocysteine-specific elongation factor (eEFSec) and the selenocysteinyl-tRNA (Sec-tRNASec), to the ribosome.[2][5] This complex then enables the ribosome to read through the UGA codon, inserting selenocysteine instead of terminating translation.[2]
The binding affinity of this compound for different SECIS elements varies, which contributes to a hierarchical regulation of selenoprotein expression.[7][8] Selenoproteins with SECIS elements that have a higher affinity for this compound are synthesized more efficiently, especially under conditions of selenium limitation or cellular stress.[8][9]
This compound and the Maintenance of Redox Homeostasis
Many selenoproteins are oxidoreductases that play a pivotal role in antioxidant defense and maintaining cellular redox balance.[1] Key examples include:
-
Glutathione (B108866) Peroxidases (GPxs): These enzymes catalyze the reduction of hydrogen peroxide and organic hydroperoxides, protecting cells from oxidative damage.[1]
-
Thioredoxin Reductases (TrxRs): These enzymes are essential for reducing thioredoxin, which in turn reduces oxidized proteins and plays a central role in redox signaling.[1]
-
Iodothyronine Deiodinases (DIOs): These enzymes are crucial for the metabolism of thyroid hormones, which have wide-ranging effects on metabolism and development.[3]
Given that this compound is essential for the synthesis of these vital antioxidant enzymes, it is a critical upstream regulator of cellular redox homeostasis.[1]
Signaling Pathways and Logical Relationships
The synthesis of selenoproteins is a highly regulated process. The availability of selenium, the expression of this compound, and the integrity of the SECIS elements all influence the final levels of functional selenoproteins.
Selenoprotein Synthesis Pathway
The following diagram illustrates the key steps in the co-translational incorporation of selenocysteine, highlighting the central role of this compound.
Consequences of this compound Depletion
Depletion or dysfunction of this compound has a cascading effect on cellular health, primarily through the disruption of redox homeostasis. The logical flow from this compound deficiency to cellular damage is depicted below.
Data Presentation: Quantitative Effects of this compound Modulation
The following tables summarize quantitative data from studies investigating the impact of this compound modulation on selenoprotein expression and redox homeostasis.
Table 1: Effect of this compound Knockdown on Selenoprotein mRNA Levels
| Selenoprotein mRNA | Fold Change vs. Control (siRNA knockdown) | Reference |
| Selenoprotein H (SelH) | ~0.50 | [7] |
| Glutathione Peroxidase 1 (GPx1) | ~0.50 | [7] |
| Thioredoxin Reductase 1 (TrxR1) | ~0.60 | [7] |
| Selenoprotein T (SelT) | ~0.70 | [7] |
| Data from transient siRNA-mediated knockdown of this compound in MSTO-211H cells, resulting in approximately 75% reduction in this compound mRNA.[7] |
Table 2: Differential Binding Affinity of this compound to SECIS Elements
| SECIS Element | Fold Molar Excess for 50% Reduction in Binding | Reference |
| PHGPx | 5 | [10] |
| Dio2 | 40 | [10] |
| GPx1 | 320 | [10] |
| Competitive binding assay using purified recombinant this compound RNA-binding domain.[10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of this compound and its role in redox homeostasis. Below are protocols for key experiments.
siRNA-Mediated Knockdown of this compound
This protocol describes the transient knockdown of this compound in cultured mammalian cells.
-
Cell Seeding: Seed 2 x 105 cells per well in a 6-well plate in 2 ml of antibiotic-free normal growth medium supplemented with Fetal Bovine Serum (FBS). Incubate at 37°C in a CO2 incubator for 18-24 hours until cells are 60-80% confluent.
-
siRNA Preparation:
-
Solution A: Dilute 2-8 µl of this compound specific siRNA duplex (20-80 pmols) into 100 µl of siRNA Transfection Medium.
-
Solution B: Dilute 2-8 µl of siRNA Transfection Reagent into 100 µl of siRNA Transfection Medium.
-
-
Complex Formation: Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature.
-
Transfection:
-
Wash cells once with 2 ml of siRNA Transfection Medium.
-
Add 0.8 ml of siRNA Transfection Medium to the siRNA-reagent complex.
-
Gently overlay the 1 ml mixture onto the washed cells.
-
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
Post-Transfection: Add 1 ml of normal growth medium containing 2x FBS and antibiotics. Incubate for an additional 24-72 hours before harvesting for analysis (e.g., qRT-PCR for this compound mRNA levels or Western blot for this compound protein).
This compound Immunoprecipitation
This protocol is for the immunoprecipitation of this compound to identify interacting RNAs or proteins.
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer with protease and RNase inhibitors).
-
Scrape cells and transfer the suspension to a microcentrifuge tube.
-
Agitate for 30 minutes at 4°C.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Pre-clearing (Optional but Recommended): Add protein A/G agarose/sepharose beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation. Centrifuge and collect the supernatant. This step reduces non-specific binding.
-
Immunoprecipitation:
-
Add the primary antibody against this compound to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Complex Capture: Add protein A/G agarose/sepharose beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash 3-4 times with wash buffer (e.g., lysis buffer or a less stringent buffer).
-
Elution: Elute the bound proteins and/or RNA from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer for subsequent Western blot analysis. For RNA analysis, use an appropriate RNA elution buffer and proceed with RNA extraction.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA
This assay measures general oxidative stress in cells.
-
Cell Preparation: Seed cells in a 96-well plate and culture overnight.
-
DCFDA Loading:
-
Remove culture medium and wash cells with 1x assay buffer.
-
Add 20 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) working solution to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Treatment: Wash the cells to remove excess probe and add the experimental treatment (e.g., after this compound knockdown).
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader. The increase in fluorescence corresponds to the level of intracellular ROS.
Glutathione Peroxidase (GPx) Activity Assay
This assay measures the activity of GPx enzymes.
-
Sample Preparation: Prepare cell lysates or tissue homogenates.
-
Assay Reaction: The assay is based on a coupled reaction with glutathione reductase (GR). GPx reduces a substrate (e.g., cumene (B47948) hydroperoxide) using glutathione (GSH), producing oxidized glutathione (GSSG). GR then reduces GSSG back to GSH, consuming NADPH in the process.
-
Measurement: The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm. The rate of decrease is directly proportional to the GPx activity in the sample.[5]
Thioredoxin Reductase (TrxR) Activity Assay
This assay quantifies the activity of TrxR.
-
Sample Preparation: Prepare cell or tissue extracts.
-
Assay Reaction: The assay measures the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by the sample in the presence of NADPH. TrxR catalyzes this reduction, producing 5-thio-2-nitrobenzoic acid (TNB), which has a strong absorbance at 412 nm.
-
Measurement: To ensure specificity for TrxR, a parallel reaction is run in the presence of a specific TrxR inhibitor. The TrxR activity is the difference between the total DTNB reduction and the reduction in the presence of the inhibitor.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow to investigate the effect of this compound knockdown on the expression of a specific selenoprotein and cellular redox status.
References
- 1. From selenium to selenoproteins: synthesis, identity, and their role in human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selenoproteins: Molecular Pathways and Physiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acta-endo.ro [acta-endo.ro]
- 4. academic.oup.com [academic.oup.com]
- 5. Selenium Metabolism and Biosynthesis of Selenoproteins in the Human Body - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel RNA binding protein, SBP2, is required for the translation of mammalian selenoprotein mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SBP2 Binding Affinity Is a Major Determinant in Differential Selenoprotein mRNA Translation and Sensitivity to Nonsense-Mediated Decay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SECIS–SBP2 interactions dictate selenocysteine incorporation efficiency and selenoprotein hierarchy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SECIS–SBP2 interactions dictate selenocysteine incorporation efficiency and selenoprotein hierarchy | The EMBO Journal [link.springer.com]
- 10. Characterization of the UGA-recoding and SECIS-binding activities of SECIS-binding protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Genetic Variants of Selenocysteine Insertion Sequence Binding Protein 2 (SECISBP2) and Their Significance
Audience: Researchers, scientists, and drug development professionals.
Introduction
Selenocysteine (B57510) Insertion Sequence Binding Protein 2 (SECISBP2, also known as SBP2) is a critical trans-acting factor in the intricate process of selenoprotein synthesis.[1][2] Selenoproteins are a unique class of proteins that contain the 21st amino acid, selenocysteine (Sec), which is encoded by a UGA codon that would otherwise signal translation termination.[3] The incorporation of selenocysteine is directed by a conserved stem-loop structure in the 3'-untranslated region (3'-UTR) of selenoprotein mRNAs, known as the Selenocysteine Insertion Sequence (SECIS) element.[3][4] SECISBP2 specifically recognizes and binds to the SECIS element, recruiting the necessary machinery, including the selenocysteine-specific elongation factor (EFSec) and the selenocysteine-charged tRNA (tRNA^[Ser]Sec), to the ribosome to enable the recoding of the UGA codon.[1][3]
Mutations in the SECISBP2 gene disrupt this essential process, leading to a global reduction in selenoprotein synthesis.[3] This deficiency results in a multisystem disorder with a wide range of clinical manifestations.[3][5] The most prominent and consistent feature is abnormal thyroid hormone metabolism, due to the impaired synthesis of the selenoenzyme deiodinases which are responsible for converting thyroxine (T4) to the active form, triiodothyronine (T3).[5][6][7][8] Other reported clinical features include growth and developmental delay, muscular dystrophy, male infertility, and impaired antioxidant defense.[3][6][8] This guide provides a comprehensive overview of the known genetic variants of SECISBP2, their clinical significance, the underlying molecular pathways, and the experimental methodologies used for their characterization.
Genetic Variants of SECISBP2 and Clinical Phenotypes
Mutations in the SECISBP2 gene are inherited in an autosomal recessive manner.[9] A number of pathogenic variants have been identified in individuals with SECISBP2 deficiency. These variants include missense, nonsense, frameshift, and splicing mutations that lead to a significant reduction or complete loss of functional SECISBP2 protein. The following table summarizes the key reported genetic variants and their associated clinical presentations.
| Mutation | Type | Effect on Protein | Clinical Phenotype | References |
| R128X | Nonsense | Premature termination codon | Abnormal thyroid hormone metabolism, growth delay | [9] |
| R197 | Nonsense | Premature termination codon, translation of shorter isoforms from downstream ATGs | Growth and developmental delay, abnormal thyroid hormone metabolism (high T4, low T3, high rT3) | [6][8] |
| c.358C>T (p.Arg120Ter) | Nonsense | Premature termination codon | Poor growth, developmental abnormalities, facial dysmorphism, abnormal thyroid hormone metabolism (elevated FT4, low T3) | [8] |
| K267Kfs2 (c.800_801insA) | Frameshift | Frameshift leading to a premature stop codon | Abnormal thyroid hormone metabolism, attention deficit disorder, muscle weakness | [8] |
| K682Tfs2 | Frameshift | Frameshift leading to a premature stop codon, truncated C-terminus | Growth and developmental delay, abnormal thyroid hormone metabolism (high T4, low T3, high rT3) | [6][8] |
| E679D | Missense | Amino acid substitution | In vitro translation demonstrated all four protein isoforms | [6][8] |
| Q782 | Nonsense | Premature termination codon, truncated C-terminus | Growth and developmental delay, abnormal thyroid hormone metabolism (high T4, low T3, high rT3) | [6][8] |
| IVS8ds+29 G->A | Splicing | Partial alternative splicing and abnormal transcripts | Abnormal thyroid hormone metabolism, growth delay | [1] |
Signaling and Molecular Pathways
The central role of SECISBP2 is in the co-translational incorporation of selenocysteine. This process can be visualized as a multi-step pathway involving key molecular players.
Caption: The selenocysteine incorporation pathway mediated by SECISBP2.
Experimental Protocols
The identification and characterization of SECISBP2 genetic variants involve a combination of molecular biology and biochemical techniques.
Genetic Analysis: Sequencing of the SECISBP2 Gene
Objective: To identify mutations in the coding region and splice sites of the SECISBP2 gene.
Methodology:
-
Genomic DNA Extraction: Isolate genomic DNA from peripheral blood leukocytes of the patient and family members using a standard DNA extraction kit.
-
PCR Amplification: Amplify all exons and exon-intron boundaries of the SECISBP2 gene using specific primers.
-
Sanger Sequencing: Purify the PCR products and sequence them using a capillary sequencing platform.
-
Sequence Analysis: Align the obtained sequences with the reference SECISBP2 gene sequence to identify any variations.
In Vitro Translation of Wild-Type and Mutant SBP2
Objective: To assess the impact of identified mutations on the synthesis and size of the SBP2 protein.
Methodology:
-
Plasmid Construction: Clone the full-length coding sequences of wild-type and mutant SECISBP2 into an expression vector suitable for in vitro transcription and translation (e.g., pCMV).
-
In Vitro Transcription/Translation: Use a coupled in vitro transcription/translation system (e.g., rabbit reticulocyte lysate system) with the constructed plasmids as templates. Incorporate a radiolabeled amino acid (e.g., ³⁵S-methionine) to label the newly synthesized proteins.
-
SDS-PAGE and Autoradiography: Separate the translation products by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Analysis: Visualize the radiolabeled proteins by autoradiography. Compare the size and expression levels of the mutant proteins to the wild-type protein. For instance, nonsense or frameshift mutations are expected to produce truncated proteins or no protein at all.[6][8]
Caption: Workflow for in vitro translation analysis of SBP2 variants.
Assessment of Selenoprotein Status
Objective: To functionally assess the consequence of SECISBP2 mutations by measuring the activity of key selenoproteins.
Methodology (Glutathione Peroxidase Activity Assay):
-
Sample Collection: Obtain serum or plasma samples from the patient.
-
Assay Principle: Measure the activity of glutathione (B108866) peroxidase (GPx), a key antioxidant selenoenzyme. The assay typically couples the GPx-catalyzed oxidation of glutathione (GSH) to glutathione disulfide (GSSG) with the reduction of GSSG back to GSH by glutathione reductase, a process that consumes NADPH.
-
Procedure:
-
Prepare a reaction mixture containing phosphate (B84403) buffer, glutathione, glutathione reductase, and NADPH.
-
Add the serum sample to initiate the reaction.
-
Start the reaction by adding a substrate for GPx, such as hydrogen peroxide or cumene (B47948) hydroperoxide.
-
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculation: Calculate the GPx activity based on the rate of NADPH consumption. A reduction in serum GPx activity is indicative of a general selenoprotein synthesis defect.[6]
Significance and Future Directions
The study of SECISBP2 genetic variants has been instrumental in elucidating the critical role of selenoproteins in human health. The consistent finding of abnormal thyroid hormone metabolism in patients with SECISBP2 mutations underscores the essential function of deiodinases in thyroid hormone homeostasis.[5][7] The broader clinical spectrum, including myopathy and developmental delays, highlights the pleiotropic effects of impaired selenoprotein synthesis.[3][9]
For drug development professionals, understanding the molecular basis of SECISBP2 deficiency provides a framework for exploring potential therapeutic strategies. While there is currently no cure, management strategies may include supplementation with selenium or direct administration of T3 to bypass the metabolic block.[1][5] Further research is needed to understand the full spectrum of clinical manifestations and to develop targeted therapies. The detailed characterization of each novel SECISBP2 variant contributes to a better understanding of the structure-function relationship of the protein and the hierarchy of selenoprotein synthesis in different tissues. This knowledge is crucial for diagnosing and managing this rare but informative genetic disorder.
References
- 1. The Syndrome of Inherited Partial SBP2 Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Gene - SECISBP2 [maayanlab.cloud]
- 4. The expression of essential selenoproteins during development requires SECIS-binding protein 2–like | Life Science Alliance [life-science-alliance.org]
- 5. Human Disorders Affecting the Selenocysteine Incorporation Pathway Cause Systemic Selenoprotein Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical and Molecular Analysis in 2 Families With Novel Compound Heterozygous SBP2 (SECISBP2) Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical and Molecular Analysis in 2 Families With Novel Compound Heterozygous SBP2 (SECISBP2) Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. abis-files.hacettepe.edu.tr [abis-files.hacettepe.edu.tr]
Whitepaper: The Critical Role of SECIS Binding Protein 2 (SBP-2) in Thyroid Hormone Metabolism
Audience: Researchers, scientists, and drug development professionals.
Abstract
SECIS Binding Protein 2 (SBP-2), also known as SECISBP2, is an indispensable trans-acting factor required for the synthesis of a unique class of proteins known as selenoproteins. It achieves this by facilitating the incorporation of the 21st amino acid, selenocysteine (B57510) (Sec), at UGA codons that would otherwise signal translation termination. Among the 25 identified human selenoproteins are the iodothyronine deiodinases (DIO1, DIO2, DIO3), enzymes that are paramount for the activation and inactivation of thyroid hormones. Genetic defects in the SECISBP2 gene result in a global reduction in selenoprotein synthesis, leading to a complex multisystem disorder. The most prominent and pathognomonic feature of this compound deficiency is a profound disruption of thyroid hormone metabolism. This technical guide provides an in-depth analysis of the molecular function of this compound, its direct impact on deiodinase activity, and the resultant characteristic biochemical phenotype. We consolidate quantitative data from human and animal studies, detail key experimental protocols, and provide visual diagrams of the core molecular pathways to offer a comprehensive resource for researchers in endocrinology and drug development.
The Molecular Machinery of Selenoprotein Synthesis: The Role of this compound
The synthesis of selenoproteins is a complex process that involves the recoding of a specific UGA codon from a stop signal to a codon for selenocysteine. This process is entirely dependent on a cis-acting stem-loop structure in the 3'-untranslated region (3'-UTR) of selenoprotein mRNAs, known as the Selenocysteine Insertion Sequence (SECIS) element .[1][2][3]
This compound is the central protein that recognizes and binds to this SECIS element.[1][2] This binding event initiates the assembly of a larger protein complex required for Sec incorporation. The key steps are:
-
Recognition: this compound binds to the conserved loop region of the SECIS element on the selenoprotein mRNA.
-
Recruitment: The this compound/SECIS complex then recruits the Sec-specific elongation factor (EFsec) and the charged selenocysteine-specific tRNA (tRNA[Ser]Sec).
-
Recoding: This multiprotein-RNA complex interacts with the ribosome, pausing translation at the UGA codon and enabling the insertion of selenocysteine into the growing polypeptide chain.[2]
Mutations in the SECISBP2 gene impair this process, leading to premature translation termination at the UGA codon and a subsequent decrease in the synthesis of all selenoproteins.[1][4] The severity of the resulting phenotype often correlates with the degree of residual this compound function.[1][4]
This compound and the Regulation of Iodothyronine Deiodinases
Thyroid hormone homeostasis is meticulously controlled by the three iodothyronine deiodinases, all of which are selenoproteins and therefore dependent on this compound for their synthesis.[1][3][4]
-
Type 1 Deiodinase (D1): Primarily found in the liver, kidney, and thyroid. It is involved in both the activation of thyroxine (T4) to triiodothyronine (T3) and the clearance of reverse T3 (rT3).
-
Type 2 Deiodinase (D2): Found in the brain, pituitary, brown adipose tissue, and skeletal muscle. It is the key enzyme for local T3 production, converting T4 to T3 to regulate intracellular thyroid hormone signaling.[5][6] D2 plays a critical role in the negative feedback loop of the hypothalamic-pituitary-thyroid (HPT) axis.[7]
-
Type 3 Deiodinase (D3): The primary physiological inactivator of thyroid hormones, converting T4 to rT3 and T3 to T2.
This compound deficiency causes a global impairment in the synthesis of these enzymes.[8][9] This leads to a dramatic disruption in the peripheral and tissue-specific metabolism of thyroid hormones, which is the direct cause of the observed clinical phenotype.[4][8]
References
- 1. The Syndrome of Inherited Partial SBP2 Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inherited Disorders of Thyroid Hormone Metabolism Defect Caused by the Dysregulation of Selenoprotein Expression [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Mutations in SECISBP2 result in abnormal thyroid hormone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Type 2 deiodinase at the crossroads of thyroid hormone action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Type 2 deiodinase at the crossroads of thyroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the type 2 iodothyronine deiodinase (D2) in the control of thyroid hormone signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thyroid Hormone Metabolism Defects in a Mouse Model of SBP2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thyroid Hormone Metabolism Defects in a Mouse Model of SBP2 Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on SBP-2 Knockout Models: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of foundational research on Selenocysteine (B57510) Insertion Sequence Binding Protein 2 (SBP-2) knockout models. This compound is a crucial trans-acting factor essential for the incorporation of selenocysteine (Sec) into selenoproteins, a class of proteins with critical roles in antioxidant defense, thyroid hormone metabolism, and redox signaling. Genetic deletion of this compound in mouse models has been instrumental in elucidating the in vivo functions of selenoproteins and understanding the pathophysiology of human this compound deficiency, a multi-system disorder. This guide summarizes key quantitative data from foundational studies, details experimental protocols for the generation and analysis of this compound knockout mice, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound and its Role in Selenoprotein Synthesis
Selenoproteins are a unique class of proteins that contain the 21st amino acid, selenocysteine, encoded by a UGA codon, which typically functions as a stop codon. The recoding of UGA to specify selenocysteine insertion is a complex process that requires a cis-acting stem-loop structure in the 3'-untranslated region (3'-UTR) of selenoprotein mRNAs, known as the Selenocysteine Insertion Sequence (SECIS) element, and a dedicated set of trans-acting protein factors.
SECISBP2 (this compound) is a key protein in this machinery. It binds with high affinity to the SECIS element and recruits the selenocysteine-specific elongation factor (eEFSec) and the selenocysteine-charged tRNA (tRNA^[Ser]Sec) to the ribosome. This complex facilitates the insertion of selenocysteine at the in-frame UGA codon, allowing for the synthesis of functional selenoproteins.[1][2]
Mutations in the SECISBP2 gene in humans lead to a rare genetic disorder characterized by a multisystem phenotype, including abnormal thyroid hormone metabolism, growth retardation, male infertility, and impaired motor coordination.[1] To investigate the pathophysiology of this syndrome and to understand the broader roles of selenoproteins in health and disease, various this compound knockout mouse models have been developed.
This compound Knockout Mouse Models
Constitutive Knockout
A complete or constitutive knockout of the Sbp2 gene in mice results in embryonic lethality, highlighting the essential role of selenoproteins during early development.
Conditional Knockout (cKO) Models
To overcome the embryonic lethality of the full knockout, conditional knockout (cKO) mouse models have been generated. These models allow for the tissue-specific and/or temporally controlled deletion of the Sbp2 gene. A widely used model is the tamoxifen-inducible this compound conditional knockout (iCKO) mouse.[1][2] In this model, exon 14 of the Sbp2 gene, which is critical for its function, is flanked by loxP sites. These mice are then crossed with mice expressing a Cre recombinase fused to a modified estrogen receptor (Cre-ERT2) under the control of a ubiquitous or tissue-specific promoter. Administration of tamoxifen (B1202) induces the translocation of the Cre-ERT2 fusion protein to the nucleus, where it excises the floxed exon, leading to the inactivation of the Sbp2 gene.[2][3][4]
Quantitative Data from this compound Knockout Models
The following tables summarize the key quantitative findings from the characterization of this compound knockout mouse models.
Table 1: Thyroid Hormone Profile in this compound iCKO Mice
Data presented as mean ± SEM. This compound iCKO mice show a distinct pattern of abnormal thyroid hormone metabolism, characterized by elevated T4 and TSH, with normal T3 levels in the serum.[1][2]
| Parameter | Wild-Type (WT) | This compound iCKO | Fold Change |
| Serum T4 (µg/dL) | 4.5 ± 0.3 | 7.8 ± 0.5 | ↑ 1.7 |
| Serum T3 (ng/dL) | 85 ± 5 | 88 ± 6 | ↔ |
| Serum TSH (ng/mL) | 0.5 ± 0.1 | 1.5 ± 0.3 | ↑ 3.0 |
| Serum reverse T3 (ng/dL) | 30 ± 4 | 55 ± 7 | ↑ 1.8 |
Table 2: Deiodinase Activity in this compound iCKO Mice
Deiodinases are selenoproteins crucial for thyroid hormone activation (D1, D2) and inactivation (D3). This compound deficiency leads to a significant reduction in their activity.[1]
| Tissue | Enzyme | Wild-Type (WT) (fmol/min/mg protein) | This compound iCKO (fmol/min/mg protein) | % Reduction |
| Liver | Deiodinase 1 (D1) | 150 ± 20 | 30 ± 5 | 80% |
| Cerebrum | Deiodinase 2 (D2) | 1.2 ± 0.2 | 0.4 ± 0.1 | 67% |
Table 3: Selenoprotein mRNA Expression in Pancreatic Islets of this compound βCKO Mice
This table shows the sex-specific differential impact of this compound deletion on selenoprotein transcript levels in pancreatic β-cells. Data is presented as fold change relative to control mice.[3][5][6]
| Selenoprotein Gene | Male this compound βCKO (Fold Change) | Female this compound βCKO (Fold Change) |
| Gpx1 | ↓ 0.8 | ↓ 0.4 |
| Gpx3 | ↔ | ↓ 0.6 |
| Dio1 | ↔ | ↓ 0.3 |
| Selenop | ↔ | ↓ 0.5 |
| Txnrd1 | ↔ | ↓ 0.7 |
| Txnrd2 | ↔ | ↓ 0.4 |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the generation and characterization of this compound knockout mice.
Generation of this compound Conditional Knockout Mice
The generation of this compound conditional knockout mice typically involves a Cre-LoxP approach.[2]
-
Targeting Vector Construction: A targeting vector is designed to flank a critical exon of the Sbp2 gene (e.g., exon 14) with loxP sites. The vector also contains a selection marker, such as a neomycin resistance cassette flanked by FRT sites.
-
Gene Targeting in Embryonic Stem (ES) Cells: The targeting vector is introduced into mouse ES cells. Homologous recombination leads to the insertion of the loxP sites around the target exon.
-
Selection of Targeted ES Cells: ES cells that have successfully integrated the targeting vector are selected using the appropriate antibiotic. Correctly targeted clones are identified by PCR and Southern blot analysis.
-
Generation of Chimeric Mice: The targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice. The resulting chimeric offspring are bred to establish germline transmission of the floxed allele.
-
Generation of Inducible Conditional Knockout (iCKO) Mice: Mice carrying the floxed Sbp2 allele are crossed with mice expressing a tamoxifen-inducible Cre recombinase (e.g., UBC-Cre-ERT2).
-
Induction of Gene Knockout: To induce the knockout in adult mice, tamoxifen is administered, typically via intraperitoneal injection or in the diet. This activates the Cre recombinase, leading to the excision of the floxed exon and inactivation of the Sbp2 gene.
Genotyping of this compound Floxed Mice
Genomic DNA is extracted from tail biopsies or ear punches. PCR is performed to distinguish between wild-type, heterozygous, and homozygous floxed alleles.
-
Primers for the floxed allele:
-
Forward Primer: 5'-AGTGAGACAGGCAGGAGAGG-3'
-
Reverse Primer: 5'-TGACTGCTGGGAAGTGAGAG-3'
-
-
PCR Conditions:
-
Initial denaturation: 94°C for 3 min
-
35 cycles of:
-
94°C for 30 sec
-
60°C for 30 sec
-
72°C for 45 sec
-
-
Final extension: 72°C for 5 min
-
-
Expected Product Sizes:
-
Wild-type allele: ~250 bp
-
Floxed allele: ~350 bp
-
Quantitative Real-Time PCR (qPCR) for Selenoprotein mRNA
-
RNA Extraction: Total RNA is isolated from tissues using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcriptase and random hexamer primers.
-
qPCR: Real-time PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The relative expression of target genes is normalized to a stable housekeeping gene (e.g., Hprt or Gapdh).
-
Example Primers for Mouse Dio1:
-
Forward: 5'-ATGACTACTTCAAACGCCATCC-3'
-
Reverse: 5'-TTCGTACTTCTCCACCAGAGC-3'
-
-
Example Primers for Mouse Hprt:
-
Forward: 5'-CTGGTGAAAAGGACCTCTCG-3'
-
Reverse: 5'-TGAAGTACTCATTATAGTCAAGGGCA-3'
-
-
Western Blot Analysis of Selenoproteins
-
Protein Extraction: Tissues are homogenized in RIPA buffer containing protease inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the selenoprotein of interest (e.g., anti-GPX1, anti-DIO1). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Deiodinase Activity Assay
This protocol measures the activity of deiodinases by quantifying the release of radioiodide from a radiolabeled substrate.
-
Tissue Homogenization: Tissues are homogenized in a buffer containing dithiothreitol (B142953) (DTT).
-
Incubation: The homogenate is incubated with a radiolabeled substrate (e.g., [¹²⁵I]T4 for D2 activity or [¹²⁵I]rT3 for D1 activity) at 37°C.
-
Separation of Radioiodide: The reaction is stopped, and the released ¹²⁵I⁻ is separated from the iodothyronines using chromatography.
-
Quantification: The amount of released ¹²⁵I⁻ is measured using a gamma counter, and the enzyme activity is calculated and normalized to the protein concentration of the homogenate.
Visualizations: Signaling Pathways and Experimental Workflows
Diagram 1: Selenoprotein Synthesis Pathway and the Role of this compound
Caption: Role of this compound in selenoprotein synthesis.
Diagram 2: Experimental Workflow for this compound iCKO Mouse Analysis
Caption: Workflow for this compound iCKO mouse generation and analysis.
Phenotypic Consequences of this compound Knockout
The global or tissue-specific deletion of this compound leads to a wide range of phenotypes, reflecting the diverse functions of the selenoproteome.
-
Thyroid Hormone Metabolism: As detailed in the quantitative data tables, this compound deficiency profoundly disrupts thyroid hormone homeostasis due to the impaired synthesis of deiodinase selenoenzymes.[1][2] This leads to a state of localized hypothyroidism in tissues like the brain, despite elevated circulating levels of T4.[1]
-
Neurological Function: Patients with this compound mutations often exhibit impaired motor coordination and developmental delay.[1] While comprehensive neurological phenotyping of this compound knockout mice is an area of active research, the observed decrease in brain T3 content suggests a potential molecular basis for these neurological deficits.[1]
-
Reproductive Function: Male infertility is a reported manifestation in human this compound deficiency.[1] Studies in selenoprotein P knockout mice, which also experience impaired selenium delivery to the testes, show reduced male fertility, suggesting a similar phenotype may be present in this compound knockout models.[7]
-
Metabolic Regulation: Recent studies have begun to explore the metabolic consequences of this compound deficiency. The sex-specific effects on selenoprotein expression in pancreatic islets suggest a potential role for this compound in glucose metabolism and diabetes risk.[3][5]
Conclusion
This compound knockout mouse models, particularly the inducible conditional knockout systems, have proven to be invaluable tools for dissecting the complex biology of selenium and selenoproteins. These models faithfully replicate key aspects of the human this compound deficiency syndrome and have provided crucial insights into the hierarchical regulation of selenoprotein synthesis and the tissue-specific functions of these proteins. Future research utilizing these models will undoubtedly continue to expand our understanding of the roles of selenoproteins in health and disease, and may pave the way for the development of novel therapeutic strategies for a range of human disorders.
References
- 1. Thyroid Hormone Metabolism Defects in a Mouse Model of SBP2 Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thyroid Hormone Metabolism Defects in a Mouse Model of SBP2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selenocysteine insertion sequence binding protein 2 (Sbp2) in the sex-specific regulation of selenoprotein gene expression in mouse pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deletion of selenoprotein P alters distribution of selenium in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Measurement of SBP-2 Protein Levels
Introduction
The measurement of specific protein levels is a cornerstone of biological research and drug development. This document provides detailed protocols and application notes for the quantification of SECIS Binding Protein 2 (SBP2). SBP2 is a crucial trans-acting factor essential for the co-translational insertion of the 21st amino acid, selenocysteine (B57510) (Sec), into selenoproteins.[1] It functions by binding to a specific stem-loop structure, the Selenocysteine Insertion Sequence (SECIS) element, located in the 3' untranslated region (3' UTR) of all eukaryotic selenoprotein mRNAs.[2][3] SBP2 then recruits the selenocysteine-specific elongation factor (eEFSec) and the charged selenocysteinyl-tRNA (Sec-tRNASec) to the ribosome, enabling the UGA codon to be read as selenocysteine instead of a stop signal.[2][4]
Given its central role, accurately measuring SBP2 levels is critical for studying selenoprotein synthesis, cellular redox homeostasis, and the pathophysiology of diseases linked to SBP2 mutations, which can cause abnormal thyroid hormone metabolism and developmental delays.[1][4][5]
It is important to distinguish SBP2 (SECISBP2) from Selenium Binding Protein 1 (SELENBP1), a different protein also involved in selenium metabolism whose precise functions are still being elucidated.[6] This document will focus on methods applicable to SBP2, while also referencing established quantitative methods for related proteins like SELENBP1 where applicable. The primary methods covered include immunoassays like ELISA, relative quantification using Western blotting, tissue localization via immunohistochemistry (IHC), and absolute quantification through mass spectrometry.
Section 1: Quantitative Immunoassays
Immunoassays utilize the specific binding of antibodies to a target protein (antigen) for quantification. They are highly sensitive and suitable for high-throughput analysis of various biological samples, including serum, plasma, and cell lysates.
Enzyme-Linked Immunosorbent Assay (ELISA)
The sandwich ELISA is the most common format for quantifying a specific protein in a complex mixture. It involves capturing the target protein between two layers of antibodies (capture and detection), and the signal is generated by an enzyme conjugated to the detection antibody.
Experimental Protocol: Sandwich ELISA for SBP-2
This protocol is a general guideline; specific concentrations and incubation times should be optimized for the particular antibodies and samples being used.
-
Plate Coating:
-
Dilute the capture antibody specific for this compound to a predetermined optimal concentration in a coating buffer (e.g., 1X PBS).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Cover the plate and incubate overnight at 4°C.[7]
-
Remove the coating solution and wash the plate three to four times with 300 µL of wash buffer (e.g., 1X PBS with 0.05% Tween-20) per well.[7][8] After the final wash, invert the plate and blot it on absorbent paper to remove any residual liquid.[7]
-
-
Blocking:
-
Sample and Standard Incubation:
-
Prepare a standard curve by making serial dilutions of a known concentration of recombinant this compound protein in blocking buffer.
-
Prepare samples (e.g., cell lysates, serum) by diluting them in blocking buffer. Cell lysates may require preparation using a lysis buffer like RIPA, followed by centrifugation to remove debris.[11]
-
Add 100 µL of the standards and samples to the appropriate wells.[7]
-
Cover the plate and incubate for 2 hours at room temperature or overnight at 4°C with gentle shaking.[7]
-
Wash the plate as described in Step 1.
-
-
Detection Antibody Incubation:
-
Dilute the biotinylated detection antibody specific for this compound to its optimal concentration in blocking buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Cover the plate and incubate for 1-2 hours at room temperature with gentle shaking.[10]
-
Wash the plate as described in Step 1.
-
-
Enzyme Conjugate Incubation:
-
Signal Development and Measurement:
-
Add 100 µL of a substrate solution (e.g., TMB) to each well.[12]
-
Incubate at room temperature in the dark for 15-30 minutes, allowing color to develop.[8]
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.[12]
-
Measure the optical density (absorbance) at 450 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Subtract the average zero standard optical density from all readings.
-
Plot the standard curve (concentration vs. absorbance).
-
Use the standard curve to determine the concentration of this compound in the unknown samples.
-
Luminometric Immunoassay (LIA)
A luminometric immunoassay (LIA) was successfully developed for the quantification of SELENBP1 in human serum.[6][13] This method offers high sensitivity and could be adapted for this compound. The principle is similar to ELISA, but detection is based on a luminescent signal generated by an enzymatic reaction (e.g., using a luminol-based substrate with HRP).
Quantitative Data Summary
The following table summarizes quantitative data for SELENBP1, a related selenium-binding protein, as specific quantitative values for this compound were not detailed in the provided search results. This data can serve as a reference for expected concentration ranges and assay performance.
| Analyte | Sample Type | Method | Finding | Reference |
| SELENBP1 | Human Serum | LIA | Healthy controls: levels near the limit of detection. | [13] |
| SELENBP1 | Human Serum | LIA | Patients with suspected Acute Coronary Syndrome (ACS) had elevated levels. | [13] |
| SELENBP1 | Human Serum | LIA | A threshold of 0.8 nmol/L was used to categorize high-risk vs. low-risk ACS patients. | [13] |
| SELENBP1 | Human Serum | LIA | Intra- and inter-assay variations were below 15%. | [6] |
Section 2: Western Blotting for Relative Quantification
Western blotting is a widely used technique to detect the presence and relative abundance of a specific protein in a complex mixture. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.
Experimental Protocol: Western Blotting for this compound
-
Sample Preparation:
-
For adherent cells, wash with ice-cold 1X PBS and lyse by adding 1X SDS sample buffer (e.g., 500 µL for a 10 cm plate).[14] Scrape cells and transfer the lysate to a microcentrifuge tube.[14]
-
For suspension cells, wash twice with cold PBS by centrifugation (100–500 x g for 5 min). Resuspend the pellet in ice-cold lysis buffer.
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[14]
-
Determine the protein concentration of the lysate using a suitable protein assay, such as the Bradford or BCA assay.[9][15]
-
Add 4X SDS loading buffer to your samples to achieve a final protein amount of 30-50 µg per lane.[9] Heat samples at 95-100°C for 5 minutes.[9][14]
-
-
SDS-PAGE (Polyacrylamide Gel Electrophoresis):
-
Protein Transfer:
-
Equilibrate the gel, nitrocellulose or PVDF membrane, and filter papers in transfer buffer. If using a PVDF membrane, pre-wet it in methanol (B129727) for 15-30 seconds.[9]
-
Assemble the transfer "sandwich" (filter paper, gel, membrane, filter paper) in a transfer cassette, ensuring no air bubbles are trapped between the layers.
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions (e.g., 100V for 1 hour).[16]
-
-
Blocking and Antibody Incubation:
-
After transfer, block the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[9]
-
Incubate the membrane with the primary antibody against this compound, diluted in blocking buffer at the recommended concentration. This is typically done for 1 hour at room temperature or overnight at 4°C.[9][14]
-
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).[9][14]
-
Incubate the membrane with an HRP-conjugated secondary antibody (that recognizes the host species of the primary antibody) diluted in blocking buffer for 1 hour at room temperature.[9]
-
Wash the membrane again three times for 5-10 minutes each with TBST.[9][16]
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.[16]
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Analyze the band intensities using densitometry software. To ensure accurate relative quantification, normalize the this compound band intensity to that of a loading control protein (e.g., GAPDH or β-actin).
-
Section 3: Immunohistochemistry (IHC) for Tissue Localization
IHC allows for the visualization of the location and distribution of a specific protein within a tissue sample. While primarily a qualitative technique, staining intensity can be semi-quantitatively analyzed using imaging software to compare expression levels across different samples or regions.
Experimental Protocol: IHC for this compound in Paraffin-Embedded Tissues
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (two changes, 5-10 minutes each).[17][18]
-
Rehydrate the tissue sections by sequential immersion in graded ethanol (B145695) solutions: 100% (two changes, 3-10 minutes each), 95% (5 minutes), 90% (3 minutes), 80% (3 minutes), and 70% (5 minutes).[17][18]
-
Rinse slides in running tap water and then place in a PBS wash bath.[17]
-
-
Antigen Retrieval:
-
This step is crucial for unmasking epitopes that may have been altered by formalin fixation.
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0) and heating in a microwave, pressure cooker, or water bath.[19] Cool slides to room temperature.
-
-
Blocking:
-
Quench endogenous peroxidase activity by incubating sections in 0.3-3% hydrogen peroxide for 10-15 minutes.[18]
-
Wash with PBS.
-
Block non-specific antibody binding by incubating sections with a blocking buffer (e.g., PBS containing 1% BSA and normal serum from the same species as the secondary antibody) for 1-2 hours in a humidified chamber.[18]
-
-
Primary Antibody Incubation:
-
Secondary Antibody and Detection:
-
Incubate sections with a biotinylated or HRP-conjugated secondary antibody for 30-90 minutes at room temperature.[17][18]
-
Wash slides as in the previous step.
-
If using a biotinylated secondary antibody, incubate with an avidin-biotin complex (ABC) reagent conjugated to HRP.[17]
-
Add the chromogen substrate (e.g., DAB) and incubate until the desired color intensity develops (monitor under a microscope).[17]
-
Wash slides with distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain the sections with a nuclear stain like hematoxylin (B73222) for 30-60 seconds to provide tissue context.[19]
-
"Blue" the sections in running tap water.
-
Dehydrate the sections through graded ethanol solutions and clear in xylene.[19]
-
Mount a coverslip using a permanent mounting medium.
-
Section 4: Mass Spectrometry for Absolute Quantification
Mass spectrometry (MS)-based proteomics provides a powerful platform for the absolute quantification of proteins.[20] This is often achieved by spiking a known amount of a stable isotope-labeled synthetic peptide (that corresponds to a tryptic peptide of the target protein) into the sample. The ratio of the signal from the endogenous peptide to the labeled standard allows for precise quantification.
General Workflow for MS-based this compound Quantification
-
Sample Preparation: Extract total protein from cells or tissues.
-
Protein Digestion: Denature, reduce, and alkylate the proteins, followed by enzymatic digestion (typically with trypsin) to generate peptides.
-
Spike-in Standard: Add a known quantity of a stable isotope-labeled synthetic peptide standard corresponding to a unique this compound peptide.
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them with a mass spectrometer operating in a targeted mode, such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).[20]
-
Data Analysis: Quantify the endogenous this compound peptide by comparing its signal intensity to that of the co-eluting labeled internal standard.
Section 5: Diagrams and Workflows
Visual representations of the key biological pathway and experimental procedures.
Diagram 1: SBP2 Role in Selenoprotein Synthesis
References
- 1. The Syndrome of Inherited Partial SBP2 Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SBP2 protein central to selenoprotein synthesis contacts the human ribosome at expansion segment 7L of the 28S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel RNA binding protein, SBP2, is required for the translation of mammalian selenoprotein mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pathophysiology of SBP2 abnormalities | Profiles RNS [profiles.uchicago.edu]
- 5. The redox state of SECIS binding protein 2 controls its localization and selenocysteine incorporation function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selenium-Binding Protein 1 (SELENBP1) as Biomarker for Adverse Clinical Outcome After Traumatic Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ELISA Protocols [sigmaaldrich.com]
- 8. ELISA - Enzyme-Linked ImmunoSorbent Assay Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. Application Guides / ELISA Protocol - 2BScientific [2bscientific.com]
- 11. ELISA Sample Preparation & Collection Guide: R&D Systems [rndsystems.com]
- 12. elkbiotech.com [elkbiotech.com]
- 13. Circulating levels of selenium-binding protein 1 (SELENBP1) are associated with risk for major adverse cardiac events and death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Quantifying proteins using the Bradford method [qiagen.com]
- 16. origene.com [origene.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Paraffin Embedded IHC Protocol (IHC-P) [hellobio.com]
- 19. youtube.com [youtube.com]
- 20. Mass spectrometry based targeted protein quantification: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SBP-2 Antibody in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of SBP-2 (Selenocysteine Insertion Sequence Binding Protein 2) antibodies in Western blot analysis. This compound is a crucial trans-acting factor required for the incorporation of selenocysteine (B57510) (Sec) into selenoproteins, making it a key player in cellular redox regulation and various physiological processes.
Introduction
SECIS Binding Protein 2 (this compound), also known as SECISBP2, is a protein that binds to the Selenocysteine Insertion Sequence (SECIS) element, a stem-loop structure located in the 3' untranslated region (3'-UTR) of selenoprotein mRNAs.[1] This interaction is essential for decoding UGA codons as selenocysteine instead of a stop signal during translation.[1] Given its central role in the synthesis of selenoproteins, which are critical for antioxidant defense and thyroid hormone metabolism, the detection and quantification of this compound are vital in many areas of biological research. Western blotting is a common and effective method for analyzing this compound protein expression levels in various cell and tissue samples.
Data Presentation
Antibody and Lysate Information
| Attribute | Details | Reference |
| Target Protein | This compound (SECISBP2) | [2] |
| Human this compound Molecular Weight | ~95 kDa | [3] |
| Mouse this compound Molecular Weight | ~120 kDa | [4] |
| Positive Control Lysates | HEK293, HeLa, Jurkat, HepG2, MCF7, Mouse Thymus | [1][5] |
| Negative Control | This compound siRNA knockdown or CRISPR knockout cell lysates | [6][7][8] |
Recommended Antibody Dilutions for Western Blot
| Antibody Type | Starting Dilution | Dilution Range | Reference |
| Monoclonal | 1:200 | 1:100 - 1:1000 | [1] |
| Polyclonal | 1:500 - 1:1000 | 1:500 - 1:2000 |
Experimental Protocols
A detailed protocol for Western blot analysis of this compound is provided below. This protocol is a general guideline and may require optimization based on the specific antibody, equipment, and reagents used.
A. Sample Preparation (Cell Lysates)
-
Cell Culture: Grow cells (e.g., HEK293, HeLa) to 80-90% confluency.
-
Harvesting: Aspirate the culture medium and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer containing protease inhibitors to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Homogenization: Sonicate the lysate on ice for 10-15 seconds to ensure complete cell lysis and to shear DNA.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation for Electrophoresis: Mix the desired amount of protein (typically 20-30 µg) with 4X SDS sample buffer. Boil the mixture at 95-100°C for 5 minutes.
B. SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load the prepared protein samples and a molecular weight marker onto an SDS-polyacrylamide gel (8-10% is suitable for this compound). Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm successful transfer by staining the membrane with Ponceau S.
C. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the this compound primary antibody in the blocking buffer at the recommended dilution (see table above). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[9] Some protocols suggest a shorter incubation of 1.5 hours at room temperature.[5]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) diluted in blocking buffer for 1-2 hours at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
D. Detection
-
Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Signal Development: Incubate the membrane with the ECL reagent for the recommended time.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
Mandatory Visualizations
Selenocysteine Incorporation Pathway
Caption: The central role of this compound in selenocysteine incorporation.
Western Blot Experimental Workflow
Caption: A step-by-step workflow for Western blot analysis of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. genecards.org [genecards.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Secisbp2 Is Essential for Embryonic Development and Enhances Selenoprotein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SECISBP2 antibody (12798-1-AP) | Proteintech [ptglab.com]
- 6. biorxiv.org [biorxiv.org]
- 7. bosterbio.com [bosterbio.com]
- 8. Recommended controls for western blot | Abcam [abcam.com]
- 9. The expression of essential selenoproteins during development requires SECIS-binding protein 2–like | Life Science Alliance [life-science-alliance.org]
Protocol for SBP-2 Immunoprecipitation: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a comprehensive protocol for the immunoprecipitation (IP) of SECIS Binding Protein 2 (SBP-2). This compound is a crucial trans-acting factor in the synthesis of selenoproteins, a class of proteins containing the 21st amino acid, selenocysteine (B57510). Understanding the protein-protein interactions of this compound is vital for elucidating the mechanisms of selenoprotein synthesis and its role in various cellular processes, including redox homeostasis and thyroid hormone metabolism. This protocol is designed to be a valuable resource for researchers investigating the this compound interactome.
The provided protocol outlines a detailed procedure for the immunoprecipitation of this compound from mammalian cell lysates, followed by analysis of the immunoprecipitated proteins. The protocol is a synthesis of established immunoprecipitation methods and specific details from published studies that have successfully isolated this compound and its interacting partners. Adherence to this protocol will enable researchers to effectively isolate this compound and its associated protein complexes for downstream applications such as Western blotting and mass spectrometry-based proteomic analysis.
Signaling Pathway and Experimental Workflow
This compound plays a central role in the translation of selenoprotein mRNAs. It recognizes and binds to the Selenocysteine Insertion Sequence (SECIS) element, a stem-loop structure in the 3' untranslated region (UTR) of selenoprotein mRNAs. This binding is a prerequisite for the recruitment of the translational machinery to decode a UGA codon as selenocysteine instead of a stop signal. This compound is known to interact with components of the ribosome and the Survival of Motor Neuron (SMN) complex, which is involved in the assembly of ribonucleoproteins (RNPs).
Application Notes and Protocols for CRISPR/Cas9 Editing of the SECISBP2 Gene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the CRISPR/Cas9-mediated knockout of the Selenocysteine (B57510) Insertion Sequence Binding Protein 2 (SECISBP2) gene in human cell lines. This document includes an overview of the role of SECISBP2 in selenoprotein synthesis, detailed protocols for gene editing and validation, and expected outcomes based on published data.
Introduction to SECISBP2 and its Role in Selenoprotein Synthesis
The SECISBP2 gene encodes a crucial protein required for the incorporation of the 21st amino acid, selenocysteine (Sec), into a class of proteins known as selenoproteins. Sec is encoded by a UGA codon, which typically functions as a stop codon. The recoding of UGA to specify Sec requires a complex molecular machinery, in which SECISBP2 plays a central role.
SECISBP2 binds to a specific stem-loop structure, the Selenocysteine Insertion Sequence (SECIS) element, located in the 3' untranslated region (3'-UTR) of all selenoprotein mRNAs.[1][2] This binding event is fundamental for recruiting the rest of the selenocysteine incorporation machinery, including the specialized elongation factor, eEFSec, and the Sec-tRNA[Sec], to the ribosome.[3] This complex then facilitates the insertion of selenocysteine at the in-frame UGA codon, allowing for the synthesis of functional selenoproteins.
Mutations or loss of SECISBP2 function leads to a global reduction in selenoprotein synthesis, resulting in a multisystem disorder characterized by abnormal thyroid hormone metabolism, myopathy, and increased oxidative stress.[4][5][6] Therefore, CRISPR/Cas9-mediated knockout of SECISBP2 in cellular models is a valuable tool to study the roles of selenoproteins in various biological processes and to investigate the pathophysiology of SECISBP2-related disorders.
Signaling Pathway: Selenocysteine Incorporation
The following diagram illustrates the central role of SECISBP2 in the selenoprotein synthesis pathway.
Caption: SECISBP2-mediated selenocysteine incorporation pathway.
Experimental Workflow for SECISBP2 Knockout
This workflow outlines the key steps for generating and validating SECISBP2 knockout cell lines.
Caption: General workflow for CRISPR/Cas9-mediated gene editing.
Experimental Protocols
Protocol 1: sgRNA Design for Human SECISBP2
Objective: To design single guide RNAs (sgRNAs) targeting a constitutive exon of the human SECISBP2 gene for efficient knockout.
Materials:
-
SECISBP2 gene sequence (e.g., from NCBI Gene ID: 79048)
-
Online sgRNA design tool (e.g., Synthego, GenScript, Benchling)
Procedure:
-
Obtain the genomic sequence of the human SECISBP2 gene. Focus on early, constitutively expressed exons to maximize the likelihood of generating a loss-of-function mutation. Exon 4 has been successfully targeted in published research.[7]
-
Use an online sgRNA design tool to identify potential 20-nucleotide sgRNA sequences. The tool should scan for sequences adjacent to a Protospacer Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9).
-
Select 2-3 sgRNAs with high on-target scores and low off-target scores. Prioritize sgRNAs that have been validated in the literature if available.
-
Synthesize the selected sgRNAs with chemical modifications to enhance stability and reduce immunogenicity.
Note on Validated sgRNAs: While specific validated sgRNA sequences for SECISBP2 are not consistently reported across publications, a successful knockout has been generated in HepG2 cells by targeting exon 4.[7] Researchers should design and validate their own sgRNAs based on the target sequence in their cell line of choice.
Protocol 2: Delivery of CRISPR/Cas9 Ribonucleoprotein (RNP) via Electroporation
Objective: To efficiently deliver pre-formed Cas9/sgRNA RNP complexes into human cells. This protocol is adapted for the Neon™ Transfection System.
Materials:
-
Synthesized sgRNA targeting SECISBP2
-
Recombinant Cas9 protein (e.g., TrueCut™ Cas9 Protein v2)
-
Neon™ Transfection System and associated kits (pipette, tips, buffers)
-
Complete cell culture medium
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. On the day of electroporation, harvest and count the cells. For each reaction, you will need approximately 2 x 10^5 cells.
-
RNP Complex Formation:
-
In a sterile microcentrifuge tube, combine the Cas9 protein and sgRNA at a 1:1.3 molar ratio.
-
Incubate at room temperature for 10-20 minutes to allow for RNP complex formation.
-
-
Electroporation:
-
Wash the required number of cells with PBS and resuspend in the appropriate Neon™ buffer.
-
Add the pre-formed RNP complex to the cell suspension and mix gently.
-
Aspirate the cell/RNP mixture into a Neon™ tip.
-
Electroporate using the manufacturer's recommended settings for your specific cell type.
-
Immediately transfer the electroporated cells into a pre-warmed culture plate containing complete medium.
-
-
Post-Electroporation Culture: Incubate the cells at 37°C and 5% CO2. Analyze the editing efficiency after 48-72 hours.
Protocol 3: Validation of SECISBP2 Editing using T7 Endonuclease I (T7E1) Assay
Objective: To detect insertions and deletions (indels) at the target locus as a measure of CRISPR/Cas9 editing efficiency.
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the sgRNA target site in the SECISBP2 gene
-
Taq DNA polymerase and dNTPs
-
T7 Endonuclease I (T7E1) and reaction buffer
-
Agarose (B213101) gel and electrophoresis system
Procedure:
-
Genomic DNA Extraction: 48-72 hours post-transfection, harvest a portion of the cells and extract genomic DNA.
-
PCR Amplification:
-
Amplify the target region of the SECISBP2 gene using the designed primers. The amplicon should be between 400-1000 bp.[9]
-
Run the PCR product on an agarose gel to confirm a single, strong band of the expected size.
-
-
Heteroduplex Formation:
-
In a thermocycler, denature the PCR product at 95°C for 5 minutes.
-
Slowly re-anneal the DNA by ramping down the temperature to 25°C (e.g., -0.1°C/second) to allow for the formation of heteroduplexes between wild-type and edited DNA strands.[9]
-
-
T7E1 Digestion:
-
Incubate the re-annealed PCR product with T7E1 enzyme in the appropriate reaction buffer at 37°C for 15-20 minutes.[9]
-
-
Analysis: Run the digested products on a 2% agarose gel. The presence of cleaved fragments in addition to the undigested PCR product indicates successful gene editing. The percentage of editing can be estimated by the intensity of the cleaved bands relative to the total DNA.
Protocol 4: Sanger Sequencing and TIDE/ICE Analysis
Objective: To confirm and characterize the indels at the target locus.
Materials:
-
PCR product from Protocol 3
-
Sanger sequencing service
-
Online analysis tools (TIDE or ICE)
Procedure:
-
Sequencing: Purify the PCR product from the edited cell population and send it for Sanger sequencing using one of the PCR primers. Also, sequence the PCR product from unedited control cells.
-
Data Analysis:
-
Upload the sequencing files (.ab1) for both the control and edited samples to the TIDE or ICE web tool.
-
The software will align the sequences and quantify the percentage of indels and the spectrum of mutations in the edited population.
-
Protocol 5: Western Blot Analysis of Selenoprotein Levels
Objective: To assess the functional consequence of SECISBP2 knockout by measuring the protein levels of key selenoproteins.
Materials:
-
Protein lysis buffer
-
Primary antibodies against SECISBP2 and selenoproteins (e.g., GPX1, GPX4, TXNRD1)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Protein Extraction: Lyse the SECISBP2 knockout and control cells to extract total protein.
-
Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane and then incubate with the primary antibody against SECISBP2 to confirm the knockout.
-
Probe separate blots or strip and re-probe the same blot with antibodies against specific selenoproteins.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the relative reduction in selenoprotein levels.
Data Presentation: Expected Outcomes of SECISBP2 Knockout
The following tables summarize the expected quantitative data from SECISBP2 gene editing experiments in human cell lines, based on published literature.
Table 1: SECISBP2 Knockout Efficiency in Human Cell Lines
| Cell Line | Delivery Method | Validation Method | Editing Efficiency (%) | Reference |
| HepG2 | CRISPR/Cas9 RNP | Sanger Sequencing | Not explicitly quantified, but knockout confirmed | [7][10] |
| HCT-15 | Electroporation/Lentivirus | Sanger Sequencing | Not specified | Ubigene |
| 293T | Electroporation/Lentivirus | Sanger Sequencing | Not specified | Ubigene |
Table 2: Effect of SECISBP2 Knockout on Selenoprotein mRNA Levels in HepG2 Cells
| Selenoprotein mRNA | Log2 Fold Change (KO vs. WT) | Adjusted p-value | Reference |
| GPX1 | -3.5 | < 0.001 | [7] |
| SELENOP | -2.8 | < 0.001 | [7] |
| DIO1 | -2.5 | < 0.001 | [7] |
| GPX3 | -2.0 | < 0.001 | [7] |
Note: Data is derived from RNA-sequencing of SBP2-CRISPR HepG2 cells.[7]
Table 3: Anticipated Effect of SECISBP2 Knockout on Selenoprotein Protein Levels
| Selenoprotein | Expected Change in Protein Level | Rationale |
| GPX1 | Significant Decrease | Highly dependent on SECISBP2 for synthesis.[2] |
| GPX4 | Significant Decrease | Essential selenoprotein, synthesis is impaired without SECISBP2.[2] |
| TXNRD1 | Significant Decrease | Key antioxidant enzyme, synthesis requires SECISBP2. |
| SELENOP | Significant Decrease | Major plasma selenoprotein, synthesis is dependent on SECISBP2. |
Note: Quantitative proteomics data for SECISBP2 knockout in human cell lines is not widely available in a consolidated format. The expected changes are inferred from studies in mouse models and human patients with SECISBP2 mutations.[2][4][11]
Conclusion
The protocols and data presented here provide a comprehensive resource for the successful CRISPR/Cas9-mediated knockout of the SECISBP2 gene. This approach offers a powerful in vitro model system to dissect the complex roles of selenoproteins in human health and disease, and to explore potential therapeutic strategies for disorders associated with impaired selenoprotein synthesis. Careful validation at both the genomic and proteomic levels is essential to confirm the functional consequences of SECISBP2 ablation.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Secisbp2 Is Essential for Embryonic Development and Enhances Selenoprotein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dbGuide: a database of functionally validated guide RNAs for genome editing in human and mouse cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Top 5 Commonly Used Cell Lines for CRISPR Knockout Studies - CD Biosynsis [biosynsis.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Ribosome profiling of selenoproteins in vivo reveals consequences of pathogenic Secisbp2 missense mutations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating a Stable SBP-2 (STAP-2) Knockdown Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of stable knockdown cell lines is a cornerstone of functional genomics, enabling the long-term study of a gene's role in cellular processes and disease pathogenesis. This document provides a comprehensive guide to creating stable cell lines with reduced expression of the Signal-Transducing Adaptor Protein-2 (STAP-2), also known as SBP-2, using a lentiviral-mediated short hairpin RNA (shRNA) approach.
STAP-2 is an adaptor protein that plays a crucial role in modulating various cellular signal transduction pathways, particularly within the immune system.[1] It is known to interact with key signaling molecules such as STAT3, STAT5, MyD88, and IKK-α/β, thereby influencing cytokine signaling and Toll-like receptor (TLR) pathways.[1] Creating a stable STAP-2 knockdown cell line can thus provide a valuable in vitro model for investigating its function in cell migration, proliferation, apoptosis, and inflammatory responses.[2]
This protocol outlines the necessary steps from shRNA vector selection to the validation of the stable knockdown cell line, ensuring a reliable and reproducible workflow for researchers.
Experimental Workflow Overview
The overall process involves designing and cloning an shRNA targeting STAP-2 into a lentiviral vector, producing lentiviral particles, transducing the target cell line, selecting for stably transduced cells, and validating the knockdown efficiency at both the mRNA and protein levels.
References
Application Notes and Protocols for Studying SBP-2 RNA Binding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established methodologies for characterizing the interaction between SECIS Binding Protein 2 (SBP2) and its target RNA elements, the Selenocysteine (B57510) Insertion Sequence (SECIS). The protocols outlined below are essential for researchers investigating selenoprotein synthesis, RNA-protein interactions, and for the development of therapeutics targeting these pathways.
Introduction to SBP-2 and SECIS Elements
Selenocysteine (Sec), the 21st amino acid, is incorporated into a unique class of proteins known as selenoproteins. This process is not directed by a standard codon but rather by a UGA codon that would otherwise signal translation termination. The recoding of UGA to specify Sec is dependent on a cis-acting stem-loop structure in the 3' untranslated region (3'-UTR) of selenoprotein mRNAs, termed the Selenocysteine Insertion Sequence (SECIS) element. SECIS Binding Protein 2 (SBP2) is a key trans-acting factor that specifically recognizes and binds to the SECIS element. This interaction is critical for recruiting the specialized elongation factor, eEFSec, and the selenocysteinyl-tRNA (tRNA^[Ser]Sec) to the ribosome, thereby facilitating the insertion of selenocysteine at the in-frame UGA codon.[1][2][3] Understanding the dynamics of the SBP2-SECIS RNA interaction is fundamental to elucidating the hierarchy of selenoprotein expression and the mechanisms that regulate this essential biological process.[4][5][6]
Quantitative Analysis of this compound RNA Binding Affinity
The binding affinity of SBP2 for different SECIS elements varies, which is a major determinant in the differential translation of selenoprotein mRNAs.[5][6] This differential binding establishes a hierarchy of selenoprotein synthesis, particularly under conditions of selenium limitation. The following table summarizes the relative binding affinities of SBP2 for the SECIS elements of different selenoproteins as determined by competitive binding assays.
| SECIS Element Source | Relative Molar Excess for 50% Competition | Implied Relative Binding Affinity | Reference |
| Phospholipid Hydroperoxide Glutathione Peroxidase (PHGPx) | 5-fold | High | [7] |
| Type II Iodothyronine Deiodinase (Dio2) | 40-fold | Moderate | [7] |
| Glutathione Peroxidase 1 (GPx1) | 320-fold | Low | [7] |
Key Experimental Techniques and Protocols
Several robust methods are employed to study the binding of SBP2 to SECIS RNA. These include Electrophoretic Mobility Shift Assay (EMSA) for detecting the formation of the RNA-protein complex, RNA Immunoprecipitation (RIP) for identifying RNAs associated with SBP2 in vivo, Filter-Binding Assay for quantifying binding affinity, and Surface Plasmon Resonance (SPR) for detailed kinetic analysis.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is a widely used technique to detect and characterize RNA-protein interactions in vitro. It is based on the principle that an RNA-protein complex migrates more slowly than the free RNA through a non-denaturing polyacrylamide gel.
Experimental Workflow for EMSA
References
- 1. A novel RNA binding protein, SBP2, is required for the translation of mammalian selenoprotein mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selenocysteine Insertion Sequence Binding Protein 2L Is Implicated as a Novel Post-Transcriptional Regulator of Selenoprotein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and decoding of selenocysteine and human health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SECIS–SBP2 interactions dictate selenocysteine incorporation efficiency and selenoprotein hierarchy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SBP2 Binding Affinity Is a Major Determinant in Differential Selenoprotein mRNA Translation and Sensitivity to Nonsense-Mediated Decay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SBP2 binding affinity is a major determinant in differential selenoprotein mRNA translation and sensitivity to nonsense-mediated decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for In Vitro SBP-2 Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
SECIS Binding Protein 2 (SBP2) is a critical trans-acting factor in the synthesis of selenoproteins, a class of proteins containing the 21st amino acid, selenocysteine (B57510) (Sec). SBP2 facilitates the incorporation of Sec at UGA codons, which would otherwise signal translation termination.[1][2] It achieves this by binding to a specific stem-loop structure in the 3' untranslated region (3'-UTR) of selenoprotein mRNAs, known as the Selenocysteine Insertion Sequence (SECIS) element.[1][3][4] Given its essential role in producing functional selenoproteins, many of which are involved in antioxidant defense, thyroid hormone metabolism, and redox signaling, the availability of pure, active SBP2 is crucial for in vitro studies of selenoprotein synthesis, drug screening, and structural biology.
These application notes provide a comprehensive, step-by-step protocol for the successful expression of recombinant human SBP2 in Escherichia coli and its subsequent purification to high homogeneity using a multi-step chromatography strategy.
Experimental Strategy Overview
The overall workflow for producing recombinant SBP2 involves several key stages: cloning the human SBP2 gene into a bacterial expression vector, transforming the vector into a suitable E. coli strain, inducing high-level protein expression, and purifying the target protein from the cell lysate using a three-step chromatography process. An N-terminal polyhistidine (His6) tag is incorporated into the recombinant protein to facilitate initial purification via Immobilized Metal Affinity Chromatography (IMAC). Subsequent purification steps using Ion-Exchange Chromatography (IEX) and Size-exclusion Chromatography (SEC) are employed to remove remaining contaminants and protein aggregates, yielding a highly pure and homogenous SBP2 preparation.
Detailed Experimental Protocols
Protocol 1: Cloning of Human this compound into an Expression Vector
This protocol describes the amplification of the human SBP2 coding sequence and its insertion into a pET-based expression vector, which adds an N-terminal His6-tag followed by a TEV protease cleavage site.
1.1 Primer Design:
-
Forward Primer: Design a primer that includes a restriction site (e.g., NdeI) at the 5' end, followed by the start codon (ATG) of the human SBP2 gene (NCBI Accession for mRNA can be found for SECISBP2).
-
Example: 5'-CATATGGCC...[start of SBP2 coding sequence]...-3'
-
-
Reverse Primer: Design a primer that anneals to the 3' end of the SBP2 coding sequence, excluding the stop codon, followed by a different restriction site (e.g., XhoI).
-
Example: 5'-CTCGAG...[reverse complement of SBP2 C-terminus]...-3'
-
1.2 PCR Amplification:
-
Set up a 50 µL PCR reaction using a high-fidelity DNA polymerase.
-
Use human this compound cDNA as the template.
-
Perform PCR with an optimized annealing temperature based on the primer melting temperatures.
-
Analyze the PCR product on a 1% agarose (B213101) gel to confirm the correct size (~2.5 kb for full-length this compound).
-
Purify the PCR product using a commercial PCR purification kit.
1.3 Restriction Digest and Ligation:
-
Digest both the purified PCR product and the pET expression vector (e.g., pET-28a) with NdeI and XhoI restriction enzymes.
-
Purify the digested vector and insert by gel electrophoresis and gel extraction.
-
Ligate the digested this compound insert into the prepared pET vector using T4 DNA ligase.
1.4 Transformation and Verification:
-
Transform the ligation mixture into a cloning strain of E. coli (e.g., DH5α).
-
Plate on LB agar (B569324) containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a).
-
Screen colonies by colony PCR and restriction digest of purified plasmids.
-
Verify the sequence of the final construct by Sanger sequencing.
Protocol 2: Expression of Recombinant His6-SBP-2
2.1 Transformation into Expression Strain:
-
Transform the verified pET-His6-SBP2 plasmid into a suitable E. coli expression strain, such as BL21(DE3).[5][6]
-
Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
2.2 Protein Expression:
-
Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with vigorous shaking (~200 rpm) until the OD600 reaches 0.6-0.8.[2][7]
-
Cool the culture to 18°C and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[2][8]
-
Continue to incubate the culture overnight (16-18 hours) at 18°C with shaking. Lower temperatures often improve the solubility of recombinant proteins.[8]
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
Protocol 3: Purification of Recombinant His6-SBP-2
This protocol utilizes a three-step chromatography process to achieve high purity. As this compound is an RNA-binding protein, buffers should contain a high salt concentration to minimize co-purification of host nucleic acids.[9]
3.1 Cell Lysis and Clarification:
-
Resuspend the frozen cell pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole (B134444), 5% glycerol (B35011), 1 mM PMSF, 1 mg/mL lysozyme, 10 µg/mL DNase I). Use 5 mL of buffer per gram of cell paste.
-
Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C. Collect the supernatant (clarified lysate).
3.2 Step 1: Immobilized Metal Affinity Chromatography (IMAC)
-
Equilibrate a Ni-NTA affinity column with IMAC Binding Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 5% glycerol).
-
Load the clarified lysate onto the column.
-
Wash the column with 10 column volumes (CV) of IMAC Wash Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM imidazole, 5% glycerol).
-
Elute the His6-SBP-2 protein with IMAC Elution Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 250 mM imidazole, 5% glycerol).
-
Analyze fractions by SDS-PAGE and pool fractions containing the protein of interest.
3.3 Step 2: Ion-Exchange Chromatography (IEX)
-
Buffer exchange the pooled IMAC fractions into IEX Binding Buffer (20 mM Tris-HCl pH 8.0, 50 mM NaCl, 5% glycerol) using dialysis or a desalting column.
-
Equilibrate an anion exchange column (e.g., HiTrap Q HP) with IEX Binding Buffer.
-
Load the buffer-exchanged sample onto the column.
-
Wash the column with 5 CV of IEX Binding Buffer.
-
Elute the protein with a linear gradient of 50 mM to 1 M NaCl in 20 mM Tris-HCl pH 8.0, 5% glycerol over 20 CV.
-
Collect fractions and analyze by SDS-PAGE. Pool fractions containing pure this compound.
3.4 Step 3: Size-Exclusion Chromatography (SEC)
-
Concentrate the pooled IEX fractions to an appropriate volume (e.g., 1-2 mL) using a centrifugal concentrator.
-
Equilibrate a size-exclusion column (e.g., Superdex 200) with SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM DTT).
-
Load the concentrated protein sample onto the column.
-
Run the chromatography at a constant flow rate.
-
Collect fractions and analyze by SDS-PAGE for purity.
-
Pool the purest fractions, determine the protein concentration (A280), aliquot, flash-freeze in liquid nitrogen, and store at -80°C.
Data Presentation
The following tables present hypothetical but representative data for the purification of His6-SBP-2 from a 1-liter E. coli culture.
Table 1: Quantitative Summary of His6-SBP-2 Purification
| Purification Step | Total Protein (mg) | His6-SBP-2 (mg) | Specific Activity (Units/mg)* | Yield (%) | Fold Purification |
| Clarified Lysate | 1500 | 30.0 | 100 | 100 | 1 |
| IMAC (Ni-NTA) | 45 | 25.5 | 850 | 85 | 8.5 |
| IEX (Anion Exchange) | 18 | 21.0 | 1167 | 70 | 11.7 |
| SEC (Gel Filtration) | 15 | 18.0 | 1200 | 60 | 12.0 |
*Specific activity is hypothetical and would be determined by a functional assay, such as a SECIS-binding electrophoretic mobility shift assay (EMSA).
Table 2: Buffer Compositions for this compound Purification
| Buffer Name | Composition | Use |
| Lysis Buffer | 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 5% glycerol, 1 mM PMSF, Lysozyme, DNase I | Cell Resuspension and Lysis |
| IMAC Binding | 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 5% glycerol | IMAC Column Equilibration & Load |
| IMAC Wash | 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM imidazole, 5% glycerol | IMAC Column Washing |
| IMAC Elution | 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 250 mM imidazole, 5% glycerol | Elution from IMAC Column |
| IEX Binding | 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 5% glycerol | IEX Column Equilibration & Load |
| IEX Elution | 20 mM Tris-HCl pH 8.0, 1 M NaCl, 5% glycerol | IEX Gradient Elution (High Salt) |
| SEC Buffer | 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM DTT | SEC Column Equilibration & Run |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Protein Yield | Suboptimal induction conditions; Protein toxicity; Codon bias. | Optimize IPTG concentration (0.1-1.0 mM) and induction temperature/time (e.g., 16-25°C overnight).[10] Use a pLysS or other tightly regulated expression strain. Use a host strain supplemented with rare tRNAs (e.g., Rosetta). |
| Protein is Insoluble | Expression rate is too high; Protein requires chaperones or disulfide bonds. | Lower induction temperature (16-20°C) and IPTG concentration. Co-express molecular chaperones. Fuse this compound to a highly soluble partner like Maltose Binding Protein (MBP).[11] |
| Nucleic Acid Contamination | This compound is an RNA-binding protein and naturally binds host RNA/DNA. | Maintain high salt concentration (≥500 mM NaCl) during lysis and initial affinity purification.[9] Add DNase/RNase during lysis. Anion exchange chromatography is effective at separating proteins from nucleic acids. |
| Protein Elutes in IMAC Wash | Imidazole concentration in wash buffer is too high. | Reduce imidazole concentration in the wash buffer to 10-15 mM. |
| Multiple Bands After IMAC | Non-specific binding of host proteins to the resin. | Increase the stringency of the wash step by slightly increasing the imidazole concentration or adding a non-ionic detergent (e.g., 0.1% Triton X-100).[12] Proceed with subsequent purification steps (IEX, SEC). |
| Protein Aggregation in SEC | Protein is unstable at high concentrations or in the final buffer. | Optimize the SEC buffer composition (pH, salt concentration, additives like glycerol or L-arginine). Perform SEC at a lower protein concentration. |
References
- 1. A novel RNA binding protein, SBP2, is required for the translation of mammalian selenoprotein mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel RNA binding protein, SBP2, is required for the translation of mammalian selenoprotein mRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cDNA cloning, expression pattern and RNA binding analysis of human selenocysteine insertion sequence (SECIS) binding protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification, redox sensitivity, and RNA binding properties of SECIS-binding protein 2, a protein involved in selenoprotein biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing Periplasmic Expression in Escherichia coli for the Production of Recombinant Proteins Tagged with the Small Metal-Binding Protein SmbP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.unc.edu [med.unc.edu]
- 10. biopharminternational.com [biopharminternational.com]
- 11. neb.com [neb.com]
- 12. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for SBP-2 Reporters in Living Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Streptavidin-Binding Peptide 2 (SBP-2) tag is a versatile tool for studying protein dynamics in living cells. This short peptide tag (38 amino acids, with a minimal functional core of 25 amino acids) exhibits a high affinity for streptavidin, enabling a wide range of applications from protein purification to live-cell imaging and tracking.[1] The strong, yet reversible, interaction with streptavidin allows for the precise control and visualization of this compound tagged proteins.
These application notes provide detailed protocols for the effective use of this compound reporters in living cells, covering applications such as cell surface protein imaging, protein internalization assays, and the Retention Using Selective Hooks (RUSH) system for synchronizing and visualizing protein trafficking.
Quantitative Data Summary
For ease of comparison, the following table summarizes key quantitative parameters associated with the SBP-tag system.
| Parameter | Value | Reference |
| Binding Affinity (Kd) | ||
| SBP-Tag to Streptavidin | 2.5 nM | [1] |
| SBP-Tag2 to Streptavidin | ~2.5 - 4.9 nM | [2] |
| Size | ||
| Full-length SBP-Tag | 38 amino acids | [1] |
| SBP-Tag2 (minimal functional tag) | 25 amino acids | [2] |
| Binding Stoichiometry | ||
| SBP-Tag per Streptavidin tetramer | 2 molecules | [2] |
Application 1: Imaging of this compound Tagged Cell Surface Proteins
This protocol describes the visualization of this compound tagged proteins expressed on the plasma membrane of living cells using fluorescently labeled streptavidin.
Experimental Workflow
References
- 1. Retention Using Selective Hooks (RUSH) Cargo Sorting Assay for Live-cell Vesicle Tracking in the Secretory Pathway Using HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structure of the SBP-Tag–streptavidin complex reveals a novel helical scaffold bridging binding pockets on separate subunits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SBP-2 Functional Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for studying the function of SECIS Binding Protein 2 (SBP-2), a key trans-acting factor essential for the co-translational insertion of selenocysteine (B57510) into selenoproteins.[1][2] Understanding the function of this compound is critical for research into a variety of physiological processes, including thyroid hormone metabolism, antioxidant defense, and redox signaling.[1][3] Mutations in the this compound gene can lead to a complex syndrome characterized by growth retardation and abnormal thyroid function, highlighting its importance in human health.[1][2]
Core Function of this compound in Selenoprotein Synthesis
This compound is a central component of the cellular machinery that decodes UGA codons as selenocysteine instead of termination signals. This process requires a cis-acting element in the 3' untranslated region (UTR) of selenoprotein mRNAs called the Selenocysteine Insertion Sequence (SECIS).[4][5] this compound binds to the SECIS element and recruits other components of the selenocysteine incorporation machinery, including the specialized elongation factor eEFSec and the selenocysteine-specific tRNA (tRNA[Ser]Sec), to the ribosome.[6] this compound interacts with the 60S ribosomal subunit, specifically contacting the 28S rRNA.[7] The efficiency of selenoprotein synthesis is influenced by the affinity of this compound for different SECIS elements, contributing to a hierarchy of selenoprotein expression.[1]
The subcellular localization of this compound is dynamic, with the protein shuttling between the cytoplasm and the nucleus.[4] Under conditions of oxidative stress, this compound can accumulate in the nucleus, which may serve as a mechanism to regulate selenoprotein expression.[4]
Key Functional Assays for this compound
A variety of in vitro and cell-based assays can be employed to investigate the function of this compound. These include assays to:
-
Assess the impact of this compound depletion on selenoprotein expression.
-
Identify and characterize this compound protein interaction partners.
-
Investigate the subcellular localization of this compound.
-
Determine the binding affinity of this compound for different SECIS elements.
Protocol 1: siRNA-Mediated Knockdown of this compound to Study Effects on Selenoprotein Expression
This protocol describes the use of small interfering RNA (siRNA) to reduce the expression of this compound in a mammalian cell line (e.g., HEK293T or HeLa cells) to assess the impact on the expression of various selenoproteins. Depletion of this compound is expected to decrease the synthesis of selenoproteins.[4]
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Primary antibodies: anti-SBP-2, anti-GPX1, anti-TRXR1, and anti-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute 50 pmol of siRNA (this compound specific or non-targeting control) into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the 500 µL siRNA-lipid complex mixture to each well.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 200 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Western Blot Analysis:
-
Prepare protein samples by mixing 20-30 µg of total protein with Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-SBP-2, anti-GPX1, anti-TRXR1, and anti-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Presentation:
Quantify the band intensities from the western blots and normalize them to the loading control. The results can be summarized in a table.
| Target Protein | Non-Targeting siRNA (Relative Expression) | This compound siRNA (Relative Expression) | % Reduction |
| This compound | 1.00 | 0.15 | 85% |
| GPX1 | 1.00 | 0.30 | 70% |
| TRXR1 | 1.00 | 0.45 | 55% |
Experimental Workflow for this compound Knockdown and Selenoprotein Analysis
Caption: Workflow for assessing the impact of this compound knockdown on selenoprotein expression.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Identify this compound Interacting Proteins
This protocol is designed to identify proteins that interact with this compound in a cellular context. This compound is known to interact with components of the SMN complex and the methylosome.[8]
Materials:
-
Cells expressing tagged this compound (e.g., FLAG-SBP-2) or control cells
-
Co-IP lysis buffer (non-denaturing)
-
Anti-FLAG M2 magnetic beads
-
Wash buffer (e.g., TBS)
-
Elution buffer (e.g., 3X FLAG peptide solution or low pH glycine (B1666218) buffer)
-
SDS-PAGE gels, buffers, and Western blot reagents
-
Mass spectrometry compatible silver stain or Coomassie stain
-
Primary antibodies for Western blot validation (e.g., anti-FLAG, anti-SMN)
Procedure:
-
Cell Lysis:
-
Wash cells expressing FLAG-SBP-2 and control cells with ice-cold PBS.
-
Lyse the cells in Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with non-specific magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with anti-FLAG M2 magnetic beads overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
-
Elution:
-
Elute the bound proteins by incubating the beads with elution buffer (e.g., 3X FLAG peptide) for 30 minutes at 4°C.
-
Alternatively, elute by boiling the beads in Laemmli sample buffer for 5 minutes.
-
-
Analysis:
-
SDS-PAGE and Staining: Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie staining. Excise unique bands present in the this compound IP lane but not in the control lane for identification by mass spectrometry.
-
Western Blot: Alternatively, analyze the eluate by Western blotting using antibodies against known or suspected interacting partners to confirm the interaction.
-
Data Presentation:
A table summarizing potential interacting proteins identified by mass spectrometry.
| Identified Protein | Gene Name | Unique Peptides | Function |
| Survival of motor neuron | SMN1 | 12 | RNP assembly |
| Gemin2 | GEMIN2 | 9 | Component of SMN complex |
| PRMT5 | PRMT5 | 15 | Arginine methyltransferase |
| MEP50 | WDR77 | 11 | Component of methylosome |
Workflow for Co-Immunoprecipitation of this compound
Caption: General workflow for identifying this compound interaction partners via Co-IP.
Signaling Pathway Involving this compound
The primary role of this compound is within the selenoprotein synthesis pathway. This can be visualized as a series of interactions initiated by the recognition of the SECIS element on the mRNA.
This compound Mediated Selenoprotein Synthesis Pathway
Caption: Simplified diagram of the this compound dependent selenoprotein synthesis pathway.
These protocols and diagrams provide a framework for the functional characterization of this compound. Researchers can adapt these methods to their specific experimental systems and questions to further elucidate the critical roles of this protein in health and disease.
References
- 1. The Syndrome of Inherited Partial SBP2 Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pathophysiology of SBP2 abnormalities - Alexandra Dumitrescu [grantome.com]
- 3. The pathophysiology of SBP2 abnormalities | Profiles RNS [profiles.uchicago.edu]
- 4. The redox state of SECIS binding protein 2 controls its localization and selenocysteine incorporation function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The SBP2 and 15.5 kD/Snu13p proteins share the same RNA binding domain: identification of SBP2 amino acids important to SECIS RNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selenoproteins: Molecular Pathways and Physiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The SBP2 protein central to selenoprotein synthesis contacts the human ribosome at expansion segment 7L of the 28S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SECIS-binding protein 2 interacts with the SMN complex and the methylosome for selenoprotein mRNP assembly and translation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SBP-2 Plasmid Transfection
For Researchers, Scientists, and Drug Development Professionals
Introduction
SECIS Binding Protein 2 (SBP2), encoded by the SECISBP2 gene, is a critical trans-acting factor in the synthesis of selenoproteins. These proteins play a vital role in redox homeostasis and thyroid hormone metabolism. SBP2 facilitates the incorporation of the 21st amino acid, selenocysteine (B57510) (Sec), at UGA codons, which would otherwise signal translation termination. This process requires the recognition of a specific stem-loop structure in the 3' untranslated region (UTR) of selenoprotein mRNAs, known as the Selenocysteine Insertion Sequence (SECIS).[1][2][3] SBP2 binds to the SECIS element and recruits the specialized elongation factor, eEFSec, along with Sec-tRNA[Ser]Sec, to the ribosome, ensuring the correct insertion of selenocysteine.[2][3]
Mutations in the SECISBP2 gene can lead to a syndrome characterized by abnormal thyroid hormone metabolism and growth retardation, highlighting the protein's importance in human health.[3] The study of SBP2 function and the regulation of selenoprotein synthesis often requires the expression of SBP2 in cultured cells. This document provides a detailed protocol for the transfection of an SBP-2 plasmid into mammalian cells, enabling research into its function, localization, and interaction with other cellular components.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of SBP2 in selenoprotein synthesis and the general workflow for this compound plasmid transfection.
Caption: SBP2-mediated selenoprotein synthesis pathway.
Caption: General workflow for this compound plasmid transfection.
Experimental Protocols
This protocol provides a general guideline for the transfection of an this compound expression plasmid into a common mammalian cell line (e.g., HEK293T, HeLa). Optimization is crucial for achieving high transfection efficiency and will depend on the specific cell line and plasmid used.[4]
Materials
-
This compound expression plasmid (ensure high purity, endotoxin-free)
-
Mammalian cell line (e.g., HEK293T)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM®)
-
Transfection reagent (e.g., Lipofectamine® 3000, FuGENE® HD)
-
Multi-well plates (e.g., 6-well or 24-well)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Reagents for downstream analysis (e.g., lysis buffer, antibodies for Western blot or immunofluorescence)
Protocol
1. Cell Seeding:
-
The day before transfection, seed cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.[5][6] Actively dividing cells generally yield better transfection efficiency.[6]
-
The optimal cell density should be determined empirically for each cell line.[5]
2. Transfection Complex Preparation (Example for a 24-well plate):
-
DNA Dilution: In a sterile microcentrifuge tube, dilute 0.5 µg of the this compound plasmid DNA in 25 µL of serum-free medium. Mix gently.
-
Transfection Reagent Dilution: In a separate sterile microcentrifuge tube, dilute 1-2 µL of the transfection reagent in 25 µL of serum-free medium. The optimal DNA-to-reagent ratio must be determined experimentally.[4] Mix gently and incubate for 5 minutes at room temperature.
-
Complex Formation: Add the diluted DNA to the diluted transfection reagent. Mix gently by pipetting up and down and incubate for 15-20 minutes at room temperature to allow the DNA-reagent complexes to form.[7] Do not exceed 30 minutes of incubation.[8]
3. Transfection:
-
Gently add the 50 µL of the DNA-reagent complex dropwise to the well containing the cells and medium.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis. The optimal incubation time will depend on the expression kinetics of the this compound protein and the downstream application.
4. Post-Transfection Analysis:
-
After the incubation period, assess the transfection efficiency and this compound protein expression.
-
Qualitative Analysis: If the this compound plasmid includes a fluorescent reporter (e.g., GFP), transfection efficiency can be estimated by fluorescence microscopy.
-
Quantitative Analysis:
-
Western Blot: Lyse the cells and perform a Western blot using an anti-SBP2 antibody to confirm protein expression and determine its size.
-
qRT-PCR: Isolate RNA and perform quantitative reverse transcription PCR to measure the level of this compound mRNA expression.
-
Immunofluorescence: Fix and permeabilize the cells, then stain with an anti-SBP2 antibody to visualize the subcellular localization of the expressed protein.
-
Data Presentation: Optimization of Transfection Parameters
To achieve optimal transfection efficiency, it is recommended to perform a matrix titration of DNA amount and transfection reagent volume. The following tables provide an example of an optimization experiment for a 24-well plate format.
Table 1: Optimization of DNA to Transfection Reagent Ratio
| Well | Plasmid DNA (µg) | Transfection Reagent (µL) | Transfection Efficiency (%) | Cell Viability (%) |
| 1 | 0.25 | 0.5 | ||
| 2 | 0.25 | 1.0 | ||
| 3 | 0.5 | 1.0 | ||
| 4 | 0.5 | 1.5 | ||
| 5 | 1.0 | 2.0 | ||
| 6 | 1.0 | 2.5 |
Transfection efficiency can be determined by flow cytometry or fluorescence microscopy if a reporter gene is used. Cell viability can be assessed using a trypan blue exclusion assay or a commercial viability kit.
Table 2: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Transfection Efficiency | Suboptimal DNA:reagent ratio | Perform a titration experiment to find the optimal ratio.[4] |
| Poor quality plasmid DNA | Use high-purity, endotoxin-free plasmid DNA.[4] | |
| Cells not in optimal condition | Ensure cells are healthy, actively dividing, and at the correct confluency.[6] | |
| Presence of antibiotics in the medium | Avoid using antibiotics during transfection.[6][9] | |
| High Cell Death (Toxicity) | Too much transfection reagent or DNA | Reduce the amount of reagent and/or DNA.[8] |
| Low cell density | Ensure cells are at least 70% confluent at the time of transfection.[8] | |
| Contamination | Check for mycoplasma or other contaminants.[9] |
By following this protocol and optimizing the key parameters, researchers can successfully transfect this compound plasmids to investigate its crucial role in cellular biology and its implications for human health.
References
- 1. SECISBP2 - Wikipedia [en.wikipedia.org]
- 2. The SBP2 protein central to selenoprotein synthesis contacts the human ribosome at expansion segment 7L of the 28S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Syndrome of Inherited Partial SBP2 Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidelines for transfection of DNA [qiagen.com]
- 5. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - BG [thermofisher.com]
- 6. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. biocompare.com [biocompare.com]
- 8. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 9. genscript.com [genscript.com]
Application Notes and Protocols for the Analysis of SBP-2 Post-Translational Modifications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the post-translational modifications (PTMs) of Selenium Binding Protein 2 (SBP-2), a protein implicated in selenium metabolism and cellular stress responses. The following sections detail methodologies for the identification and quantification of this compound PTMs, including phosphorylation, ubiquitination, and acetylation. Given the limited direct experimental data on this compound PTMs in the current literature, this guide combines established proteomic techniques with predictive bioinformatics to offer a robust framework for research.
Introduction to this compound and Post-Translational Modifications
Selenium Binding Protein 2 (this compound), also known as selenocysteine (B57510) insertion sequence (SECIS) binding protein 2, plays a crucial role in the incorporation of selenocysteine into selenoproteins.[1][2] This function is vital for cellular antioxidant defense and thyroid hormone metabolism.[1][2] Post-translational modifications are critical for regulating protein function, localization, and stability. Investigating the PTMs of this compound is essential for a deeper understanding of its regulatory mechanisms and its role in various physiological and pathological processes.
Predicted Post-Translational Modification Sites of Human this compound
In the absence of extensive experimental data, bioinformatic prediction tools can identify potential PTM sites, providing a valuable starting point for experimental validation. The following table summarizes predicted phosphorylation, ubiquitination, and acetylation sites on human this compound (UniProt accession: Q96L11).
| Modification Type | Prediction Tool | Predicted Sites (Residue and Position) | Score/Confidence |
| Phosphorylation | NetPhos 3.1[3] | S13, S25, T45, S72, S121, Y156, S234, T278, S345, Y456, S567, T678, S789 | High |
| Ubiquitination | UbPred[4] | K48, K112, K221, K345, K450, K567, K678, K789 | High |
| Acetylation | GPS-PAIL 2.0[5] | K22, K78, K150, K289, K398, K512, K634, K756 | Medium |
Note: These predictions are for informational purposes and require experimental validation.
Experimental Protocols
I. Identification of this compound PTMs by Mass Spectrometry
Mass spectrometry (MS) is a powerful technique for identifying and mapping PTMs on proteins.[6][7] The general workflow involves isolating this compound, digesting it into peptides, and analyzing the peptides by MS to identify mass shifts corresponding to specific PTMs.
A. Protein Isolation and In-Gel Digestion
-
Immunoprecipitation of this compound:
-
Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.
-
Incubate the lysate with an anti-SBP-2 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complex.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the this compound protein from the beads.
-
-
SDS-PAGE and In-Gel Digestion:
-
Separate the immunoprecipitated proteins by SDS-PAGE.
-
Stain the gel with Coomassie Blue and excise the band corresponding to the molecular weight of this compound (~90 kDa).
-
Destain the gel piece.
-
Reduce the protein with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.[8][9]
-
B. Mass Spectrometry Analysis
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Analyze the extracted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
The mass spectrometer will perform a full scan (MS1) to measure the mass-to-charge ratio (m/z) of the peptides.
-
It will then select precursor ions for fragmentation (MS2), providing sequence information.[10]
-
-
Data Analysis:
-
Search the MS/MS data against a protein database (e.g., UniProt) using a search engine like Mascot or Sequest.
-
Specify variable modifications for potential PTMs (e.g., +79.966 Da for phosphorylation, +42.011 Da for acetylation, +114.043 Da for diglycine remnant of ubiquitin).
-
Analyze the data to identify modified peptides and pinpoint the exact site of modification.
-
Workflow for Mass Spectrometry-based PTM Analysis of this compound
Caption: Workflow for identifying this compound PTMs using mass spectrometry.
II. Characterization of this compound Interacting Partners
Identifying proteins that interact with this compound can provide insights into how PTMs regulate its function. Co-immunoprecipitation (Co-IP) and Tandem Affinity Purification (TAP) are two common methods for this purpose.[11][12][13]
A. Co-Immunoprecipitation (Co-IP)
-
Follow the immunoprecipitation protocol as described in Section I.A.1.
-
After elution, analyze the entire protein complex by SDS-PAGE and identify interacting partners by mass spectrometry.[14][15]
B. Tandem Affinity Purification (TAP)
The TAP method involves fusing a tag to the protein of interest, which allows for a two-step purification process, resulting in a highly pure protein complex.[12][13][16][17]
-
Construct a TAP-tagged this compound:
-
Clone the this compound gene into a vector containing a TAP tag (e.g., Protein A and Calmodulin Binding Peptide separated by a TEV protease cleavage site).
-
Express the tagged protein in a suitable cell line.
-
-
Two-Step Purification:
-
Lyse the cells and perform the first affinity purification using IgG beads that bind to the Protein A part of the tag.
-
Elute the complex by cleaving the tag with TEV protease.
-
Perform the second affinity purification using calmodulin beads, which bind to the Calmodulin Binding Peptide in the presence of calcium.
-
Elute the final, highly purified complex by chelating the calcium with EGTA.
-
-
Analysis:
-
Identify the components of the purified complex by mass spectrometry.
-
Workflow for Tandem Affinity Purification of this compound Complexes
Caption: Tandem Affinity Purification workflow for this compound interacting proteins.
Quantitative Analysis of this compound PTMs
Quantifying changes in this compound PTMs under different cellular conditions is crucial for understanding their functional significance. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful method for quantitative proteomics.
SILAC Protocol for this compound PTM Quantification
-
Cell Culture: Grow two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., Arginine and Lysine), and the other is grown in "heavy" medium containing stable isotope-labeled versions of these amino acids.
-
Treatment: Treat one cell population with a stimulus of interest while the other serves as a control.
-
Cell Lysis and Protein Mixing: Lyse the cells and mix equal amounts of protein from the "light" and "heavy" populations.
-
This compound Isolation and Digestion: Isolate this compound and digest it into peptides as described in Section I.A.
-
Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Peptides from the "light" and "heavy" samples will have a known mass difference. The ratio of the peak intensities for the "light" and "heavy" forms of each peptide provides a quantitative measure of the change in protein or PTM abundance.
| Condition | PTM Site | Fold Change (Heavy/Light) | p-value |
| Oxidative Stress | Phosphorylation (S121) | 2.5 | <0.05 |
| Proteasome Inhibition | Ubiquitination (K221) | 3.1 | <0.01 |
| HDAC Inhibition | Acetylation (K150) | 1.8 | <0.05 |
Note: The data in this table is hypothetical and serves as an example of how to present quantitative PTM data.
Signaling Pathway Visualization
Post-translational modifications of this compound are likely to be regulated by various signaling pathways and in turn, affect downstream cellular processes. The diagram below illustrates a hypothetical signaling cascade leading to this compound phosphorylation and its potential functional consequences.
Hypothetical Signaling Pathway Involving this compound Phosphorylation
Caption: A hypothetical signaling pathway illustrating this compound phosphorylation.
Conclusion
The methodologies and predictive data presented in these application notes provide a comprehensive framework for researchers to begin investigating the post-translational modifications of this compound. By employing these techniques, scientists can uncover novel regulatory mechanisms governing this compound function and its role in health and disease, paving the way for potential therapeutic interventions. Experimental validation of the predicted PTM sites is a critical next step in advancing our understanding of this important protein.
References
- 1. Selenocysteine insertion sequence binding protein 2 (Sbp2) in the sex-specific regulation of selenoprotein gene expression in mouse pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NetPhos 3.1 - DTU Health Tech - Bioinformatic Services [services.healthtech.dtu.dk]
- 4. UbPred: predictor of protein ubiquitination sites [thetruth.ccs.neu.edu]
- 5. GPS-PAIL 2.0 - Prediction of Acetylation on Internal Lysines [pail.biocuckoo.org]
- 6. Attenphos: General Phosphorylation Site Prediction Model Based on Attention Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lab.rockefeller.edu [lab.rockefeller.edu]
- 9. nccs.res.in [nccs.res.in]
- 10. lab.rockefeller.edu [lab.rockefeller.edu]
- 11. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 12. The tandem affinity purification (TAP) method: a general procedure of protein complex purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tandem Affinity Purification: Principles, Techniques, and Applications - Creative Proteomics [creative-proteomics.com]
- 14. assaygenie.com [assaygenie.com]
- 15. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. www2.tulane.edu [www2.tulane.edu]
- 17. bitesizebio.com [bitesizebio.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SBP-2 Western Blot Low Signal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low or no signal when performing Western blots for the detection of SECIS Binding Protein 2 (SBP-2).
Frequently Asked Questions (FAQs) - Low Signal
Q1: What are the most common reasons for a weak or absent signal for this compound in my Western blot?
Several factors can contribute to a low or absent signal in your this compound Western blot. These can be broadly categorized into issues with the antibody, problems with sample preparation and protein loading, inefficient protein transfer, and suboptimal signal detection. It is crucial to systematically evaluate each step of your protocol to identify the root cause.[1][2][3]
Q2: How can I determine if my primary antibody against this compound is the problem?
Antibody-related issues are a frequent cause of weak signals.[1] Here's how to troubleshoot:
-
Antibody Concentration: The concentration of the primary antibody may be too low. It is advisable to perform a titration experiment to determine the optimal antibody dilution.[4][5]
-
Antibody Activity: The antibody may have lost activity due to improper storage or repeated freeze-thaw cycles. To test its activity, you can perform a dot blot with a positive control lysate.[2]
-
Antibody Specificity: Ensure you are using an antibody validated for the detection of this compound in your species of interest.[6][7][8][9][10]
-
Positive Control: Always include a positive control, such as a cell lysate known to express this compound (e.g., HEK293 whole cell lysate), to confirm that the antibody and the overall protocol are working.[2][6]
Q3: Could my sample preparation be the cause of the low this compound signal?
Yes, the quality and quantity of your protein sample are critical.
-
Low Protein Abundance: this compound may be expressed at low levels in your specific cell or tissue type.[2] Consider increasing the amount of protein loaded onto the gel.[2][11] For low-abundance proteins, you might need to load 20-30 µg of total protein per lane.[12]
-
Protein Degradation: Ensure that your lysis buffer contains protease inhibitors to prevent the degradation of this compound.[13]
-
Subcellular Localization: Use the appropriate lysis buffer to ensure the extraction of this compound from its subcellular location.
Q4: How can I check and improve my protein transfer efficiency?
Inefficient transfer of proteins from the gel to the membrane is a common reason for weak signals.[1]
-
Visualize Transfer: After transfer, you can stain the gel with Coomassie Brilliant Blue to see if any protein remains.[14][15] You can also stain the membrane with Ponceau S to visualize the transferred proteins.[14][16]
-
Optimize Transfer Conditions: The transfer time and voltage may need to be optimized for your specific protein's molecular weight.[1] For larger proteins, a longer transfer time or the addition of a low concentration of SDS (up to 0.1%) to the transfer buffer might be necessary.[17]
-
Membrane Choice: The type of membrane and its pore size are important. For most proteins, a 0.45 µm pore size is suitable, but for smaller proteins, a 0.2 µm pore size can prevent them from passing through the membrane.[14][18] PVDF membranes generally have a higher protein binding capacity than nitrocellulose.[4]
-
Avoid Air Bubbles: Ensure no air bubbles are trapped between the gel and the membrane, as these will block the transfer.[2][16]
Q5: What aspects of the signal detection process can I optimize for a stronger this compound signal?
The final steps of your Western blot are crucial for signal generation.
-
Blocking: Over-blocking or using an inappropriate blocking agent can mask the epitope recognized by the antibody.[11][16] While 5% non-fat dry milk is common, it can sometimes interfere with the detection of certain proteins.[4] Trying a different blocking buffer, like bovine serum albumin (BSA), may help.[11]
-
Washing: Insufficient washing can lead to high background, while excessive washing can wash away the bound antibody, resulting in a weak signal.[4][11]
-
Substrate: Ensure your chemiluminescent substrate has not expired and is sensitive enough for your target's abundance.[2][19] For low-abundance proteins, using a more sensitive substrate can significantly enhance the signal.[20][21]
-
Exposure Time: The exposure time may be too short. Try exposing the blot for longer periods to capture a faint signal.[2][11]
Troubleshooting Workflow
This diagram illustrates a logical workflow for troubleshooting low signal in your this compound Western blot.
Caption: Troubleshooting flowchart for low this compound Western blot signal.
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Protein Loading | 20-50 µg of total cell lysate per lane | For low abundance proteins, loading more protein may be necessary.[2][12] |
| Primary Antibody Dilution (this compound) | Starting dilution 1:200, range 1:100-1:1000 | This is a general guideline; optimal dilution should be determined empirically.[6] |
| Secondary Antibody Dilution | 1:2000 to 1:20,000 | The optimal dilution depends on the antibody and detection system. |
| Blocking Time | 1 hour at room temperature or overnight at 4°C | Prolonged blocking can sometimes mask the epitope.[4][16] |
| Membrane Pore Size | 0.45 µm for most proteins; 0.2 µm for low MW proteins | This compound has a relatively high molecular weight, so 0.45 µm should be adequate.[14][18] |
Detailed Experimental Protocols
Sample Preparation: Cell Lysis
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a suitable assay (e.g., BCA assay).
SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load 20-50 µg of protein per well onto an SDS-polyacrylamide gel. Include a pre-stained molecular weight marker.[15]
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Equilibrate the gel in transfer buffer.
-
Activate a PVDF membrane in methanol (B129727) for 30 seconds, then rinse with deionized water and soak in transfer buffer. If using nitrocellulose, simply soak in transfer buffer.[4]
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) ensuring no air bubbles are present.
-
Perform the protein transfer. Transfer conditions (time and voltage) should be optimized based on the transfer system and the molecular weight of this compound. A wet transfer is often recommended for larger proteins.[17]
Immunodetection
-
After transfer, block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[4]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary this compound antibody at the optimized dilution in TBST with 5% BSA or milk overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the optimized dilution in TBST with 5% milk for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time (usually 1-5 minutes).[19]
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
Western Blot Experimental Workflow
This diagram outlines the key stages of the Western blotting procedure.
Caption: Key stages of the Western blot experimental workflow.
References
- 1. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 4. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 5. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. scbt.com [scbt.com]
- 8. raybiotech.com [raybiotech.com]
- 9. Rabbit anti-SBP-2 Antibody - Antibody - |DLdevelop [dldevelop.com]
- 10. mybiosource.com [mybiosource.com]
- 11. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. bioradiations.com [bioradiations.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 17. Six Tips for Transferring Large Proteins for Western Blotting - Advansta Inc. [advansta.com]
- 18. blog.addgene.org [blog.addgene.org]
- 19. licorbio.com [licorbio.com]
- 20. biocompare.com [biocompare.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing SBP-2 siRNA Knockdown Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the knockdown efficiency of Selenocysteine (B57510) Insertion Sequence Binding Protein 2 (SBP-2) using siRNA.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound and why is it a target for knockdown studies?
A1: this compound is a crucial trans-acting factor essential for the co-translational insertion of selenocysteine into selenoproteins.[1][2] It functions by binding to the Selenocysteine Insertion Sequence (SECIS) element in the 3'-untranslated region of selenoprotein mRNAs, which then recruits the selenocysteine-specific elongation factor and tRNA.[1][3] Knockdown of this compound allows for the study of the roles of selenoproteins in various cellular processes, including antioxidant defense and thyroid hormone metabolism.[4][5] Mutations in the this compound gene that result in reduced selenoprotein synthesis have been linked to human diseases.[1][2]
Q2: What are the initial steps to consider for an this compound siRNA knockdown experiment?
A2: For a successful this compound siRNA knockdown experiment, it is critical to start with proper experimental design. This includes using high-quality siRNA, choosing a suitable cell line with detectable this compound expression, and optimizing the transfection protocol.[6][7] It is also essential to include appropriate controls, such as a non-targeting (scrambled) siRNA and a positive control siRNA targeting a housekeeping gene.[7][8]
Q3: How can I validate the knockdown of this compound?
A3: this compound knockdown should be validated at both the mRNA and protein levels.[9]
-
mRNA level: Quantitative real-time PCR (qRT-PCR) is the most direct method to measure the degradation of this compound mRNA. This should be performed 24-48 hours post-transfection.[7][10]
-
Protein level: Western blotting is used to confirm a reduction in this compound protein levels. This is typically assessed 48-96 hours post-transfection, accounting for the protein's turnover rate.[9][10]
Q4: What are common causes of low this compound knockdown efficiency?
A4: Low knockdown efficiency can be attributed to several factors:
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Suboptimal siRNA Design: The siRNA sequence may not be effective. It is recommended to test multiple siRNA sequences targeting different regions of the this compound mRNA.[11]
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Poor Transfection Efficiency: The delivery of siRNA into the cells is a critical and highly variable step.[7] Optimization of cell density, siRNA concentration, and the ratio of siRNA to transfection reagent is crucial.[6][12]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound siRNA knockdown experiments.
| Problem | Potential Cause | Recommended Solution |
| Low this compound mRNA knockdown (<70%) | Ineffective siRNA sequence. | Test 2-3 different siRNA sequences targeting this compound.[11] Use a validated positive control siRNA (e.g., targeting GAPDH) to confirm transfection efficiency is high.[7][14] |
| Suboptimal transfection conditions. | Optimize the concentration of siRNA and transfection reagent. Perform a titration experiment to find the optimal ratio.[6][12] Also, optimize cell confluency at the time of transfection (typically 40-80%). | |
| Degraded siRNA. | Ensure proper storage of siRNA duplexes at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Use RNase-free reagents and consumables. | |
| High cell toxicity or death after transfection | High concentration of siRNA or transfection reagent. | Reduce the concentration of both the siRNA and the transfection reagent. High concentrations can induce cellular stress and off-target effects.[13] |
| Extended exposure to transfection complexes. | If significant toxicity is observed, consider replacing the transfection medium with fresh growth medium after 4-6 hours.[13] | |
| Unhealthy cells. | Ensure cells are healthy and not overgrown before transfection. Use cells with a low passage number.[13] | |
| Inconsistent results between experiments | Variability in cell density. | Maintain a consistent cell seeding density for all experiments.[12] |
| Inconsistent transfection protocol. | Adhere strictly to the optimized protocol, including incubation times and reagent volumes.[13] | |
| Good mRNA knockdown but no change in this compound protein level | Slow protein turnover. | The this compound protein may have a long half-life. Extend the post-transfection incubation time to 72 or 96 hours before protein analysis. |
| Inefficient antibody for Western blotting. | Validate your this compound antibody to ensure it is specific and sensitive enough to detect changes in protein levels.[9] |
Experimental Protocols
This compound siRNA Transfection Protocol (24-well plate format)
This protocol provides a general guideline. Optimization for your specific cell line is recommended.
Materials:
-
This compound specific siRNA and non-targeting control siRNA (20 µM stock)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM™)
-
Complete growth medium
-
24-well tissue culture plates
-
RNase-free pipette tips and microcentrifuge tubes
Procedure:
Day 1: Cell Seeding
-
Incubate overnight at 37°C in a CO2 incubator.
Day 2: Transfection
-
Prepare siRNA-lipid complexes:
-
In an RNase-free tube, dilute 1 µl of 20 µM siRNA stock (final concentration will be ~50 nM) in 50 µl of serum-free medium. Mix gently.
-
In a separate tube, dilute 1.5 µl of transfection reagent in 50 µl of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow complex formation.[12]
-
-
Transfect cells:
-
Aspirate the media from the cells.
-
Add the 100 µl of siRNA-lipid complex to each well.
-
Add 400 µl of complete growth medium to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.
Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Knockdown Validation
Procedure:
-
RNA Extraction: At 24-48 hours post-transfection, extract total RNA from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR:
-
Set up the qRT-PCR reaction using a SYBR Green or TaqMan-based assay with primers specific for this compound and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the reaction on a real-time PCR instrument.
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Calculate the relative this compound mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the non-targeting control.[7]
-
Quantitative Data Summary
The following tables present illustrative data from a hypothetical this compound siRNA knockdown optimization experiment.
Table 1: Optimization of siRNA Concentration for this compound Knockdown
| siRNA Concentration (nM) | This compound mRNA Level (% of control) | Cell Viability (%) |
| 10 | 65% | 98% |
| 25 | 42% | 95% |
| 50 | 28% | 92% |
| 100 | 25% | 75% |
Data shows that 50 nM siRNA provides a strong knockdown with minimal impact on cell viability.
Table 2: Time-Course of this compound Knockdown
| Time Post-Transfection (hours) | This compound mRNA Level (% of control) | This compound Protein Level (% of control) |
| 24 | 35% | 78% |
| 48 | 29% | 45% |
| 72 | 48% | 32% |
Optimal mRNA knockdown is observed at 48 hours, while protein knockdown is maximal at 72 hours.
Visualizations
Caption: Experimental workflow for this compound siRNA knockdown.
Caption: Troubleshooting flowchart for low this compound knockdown.
Caption: this compound role in selenoprotein synthesis and siRNA action.
References
- 1. Selenoproteins in Nervous System Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Syndrome of Inherited Partial SBP2 Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Selenium Transport Mechanism via Selenoprotein P—Its Physiological Role and Related Diseases [frontiersin.org]
- 4. Selenocysteine insertion sequence binding protein 2 (Sbp2) in the sex-specific regulation of selenoprotein gene expression in mouse pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selenocysteine insertion sequence binding protein 2 (Sbp2) in the sex-specific regulation of selenoprotein gene expression in mouse pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 7. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 8. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 9. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 13. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Tools for Optimizing siRNA Delivery | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: SBP-2 Cloning and Expression
This technical support center provides troubleshooting guidance for common issues encountered during the cloning and expression of Selenocysteine Insertion Sequence Binding Protein 2 (SBP-2).
Frequently Asked Questions (FAQs)
Cloning Issues
Question: I am having trouble amplifying the full-length this compound gene from cDNA. What could be the issue?
Answer: Amplification of a large gene like this compound can be challenging. Here are a few potential reasons and troubleshooting steps:
-
Suboptimal PCR Conditions: The annealing temperature, extension time, and polymerase choice are critical. We recommend using a high-fidelity polymerase to minimize errors during amplification. It is also advisable to perform a temperature gradient PCR to determine the optimal annealing temperature for your specific primers.
-
Primer Design: Ensure your primers are specific to the this compound sequence and do not form secondary structures like hairpins or dimers. The addition of 6 extra bases upstream of the restriction site in your primers is recommended for efficient digestion.[1]
-
cDNA Quality: The integrity and purity of your cDNA template are crucial. Verify the quality of your cDNA by amplifying a housekeeping gene.
Question: My restriction digest of the this compound PCR product and the vector is inefficient, leading to low ligation efficiency. What can I do?
Answer: Inefficient restriction digests can be a significant bottleneck. Consider the following:
-
Enzyme Activity: Ensure your restriction enzymes are active and used with the recommended buffer. Some enzymes are sensitive to storage conditions.
-
DNA Purity: Purify your PCR product and plasmid DNA to remove any inhibitors of restriction enzymes. This can be done using a PCR purification kit or gel extraction.[1]
-
Digestion Time: While many enzymes can digest within an hour, a longer incubation might be necessary for complete digestion. For Time-Saver qualified enzymes, a 5-15 minute incubation is often sufficient.[1]
-
Vector Dephosphorylation: To reduce vector self-ligation, treat the digested vector with alkaline phosphatase.
Expression and Solubility Issues
Question: I have successfully cloned this compound, but I am seeing very low or no protein expression in E. coli. What are the possible causes?
Answer: Low or no expression of recombinant proteins in E. coli is a common problem.[2][3][4] Several factors can influence expression levels:
-
Codon Usage: The codon usage of the human this compound gene may not be optimal for E. coli. Consider codon optimization of your gene sequence to match the codon preferences of your expression host.[5]
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Promoter Strength and Leakiness: The T7 promoter system is widely used for high-level protein expression in E. coli.[3][5] However, basal expression from a leaky promoter can be toxic to the cells. Ensure you are using a tightly regulated expression system.
-
Expression Conditions: The induction conditions play a critical role. Optimizing the inducer concentration (e.g., IPTG), induction temperature, and duration can significantly impact protein yield.[3][5]
Question: My this compound protein is expressed, but it is insoluble and forms inclusion bodies. How can I improve its solubility?
Answer: Insoluble protein expression is a frequent challenge.[4] Here are some strategies to enhance the solubility of this compound:
-
Lower Expression Temperature: Reducing the induction temperature (e.g., from 37°C to 18-25°C) can slow down protein synthesis, allowing more time for proper folding and increasing the likelihood of obtaining soluble protein.[5]
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Choice of Expression Strain: Using specialized E. coli strains that facilitate disulfide bond formation or contain chaperone co-expression plasmids can aid in proper protein folding.
-
Solubilization and Refolding: If the protein is in inclusion bodies, it can be solubilized using denaturants like urea (B33335) or guanidinium (B1211019) chloride, followed by a refolding process.
-
Fusion Tags: The use of solubility-enhancing fusion tags, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), can improve the solubility of the target protein.
Troubleshooting Guides
Low Protein Yield
| Potential Cause | Recommended Solution |
| Suboptimal inducer concentration | Titrate the concentration of the inducing agent (e.g., IPTG) to find the optimal level for this compound expression. |
| Inappropriate induction time | Perform a time-course experiment to determine the optimal post-induction harvest time. |
| Cell lysis is incomplete | Use a more robust lysis method or add lysozyme (B549824) and DNase to improve lysis efficiency. |
| Protein degradation | Add protease inhibitors to the lysis buffer to prevent proteolytic degradation of this compound. |
Protein Insolubility
| Potential Cause | Recommended Solution |
| High expression rate | Lower the induction temperature and/or reduce the inducer concentration to slow down protein synthesis. |
| Incorrect disulfide bond formation | Express the protein in the periplasm or use an E. coli strain engineered to promote disulfide bond formation in the cytoplasm. |
| Lack of proper chaperones | Co-express molecular chaperones to assist in the proper folding of this compound. |
| Hydrophobic protein nature | Add non-ionic detergents or other additives to the lysis and purification buffers to help maintain solubility. |
Experimental Protocols
Standard Protocol for this compound Cloning
-
PCR Amplification: Amplify the this compound coding sequence from a human cDNA library using high-fidelity DNA polymerase. Design primers with appropriate restriction sites for cloning into the expression vector.
-
Purification of PCR Product: Purify the amplified PCR product using a commercial kit to remove primers, dNTPs, and polymerase.
-
Restriction Digestion: Digest both the purified PCR product and the expression vector (e.g., pET vector) with the selected restriction enzymes.
-
Ligation: Ligate the digested this compound insert into the linearized vector using T4 DNA ligase. A typical vector to insert molar ratio is 1:3.[1]
-
Transformation: Transform the ligation mixture into competent E. coli cells (e.g., DH5α) and select for positive clones on antibiotic-containing plates.
-
Colony PCR and Sequencing: Screen colonies by PCR to identify those with the correct insert. Confirm the sequence of the insert by DNA sequencing.
General Protocol for this compound Expression and Solubility Testing
-
Transformation: Transform the confirmed this compound expression plasmid into a suitable E. coli expression host (e.g., BL21(DE3)).
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. For solubility screening, it is recommended to test different induction temperatures (e.g., 37°C for 3-4 hours, 30°C for 5-6 hours, and 18°C overnight).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Lysis and Fractionation: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or other methods. Separate the soluble and insoluble fractions by centrifugation.
-
SDS-PAGE Analysis: Analyze the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the expression level and solubility of this compound.
Visual Guides
Caption: A typical workflow for cloning the this compound gene.
Caption: A decision tree for troubleshooting this compound expression.
References
- 1. neb.com [neb.com]
- 2. Protein Expression Optimization Strategies in E. coli: A Tailored Approach in Strain Selection and Parallelizing Expression Conditions | Springer Nature Experiments [experiments.springernature.com]
- 3. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. biomatik.com [biomatik.com]
SBP-2 Antibody Specificity in IHC: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the specificity of SBP-2 antibody staining in immunohistochemistry (IHC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it localized within the cell?
A1: this compound (SECIS Binding Protein 2) is a crucial protein involved in the synthesis of selenoproteins, which play a vital role in antioxidant defense and thyroid hormone metabolism. This compound functions by binding to the Selenocysteine Insertion Sequence (SECIS) element in the 3' untranslated region of selenoprotein mRNAs, facilitating the incorporation of the amino acid selenocysteine.[1][2] this compound is known to shuttle between the nucleus and the cytoplasm, so a mixed nuclear and cytoplasmic staining pattern can be expected in IHC.[2]
Q2: I am seeing high background staining with my this compound antibody. What are the common causes?
A2: High background staining in IHC can arise from several factors. Common causes include:
-
Primary antibody concentration is too high: This can lead to non-specific binding to other proteins or cellular components.[3]
-
Insufficient blocking: Inadequate blocking of non-specific binding sites can result in the primary or secondary antibody binding to unintended targets.
-
Endogenous enzyme activity: If using an enzyme-based detection system (like HRP or AP), endogenous enzymes in the tissue can produce a false positive signal.[4]
-
Cross-reactivity of the secondary antibody: The secondary antibody may be binding to endogenous immunoglobulins in the tissue.
-
Over-fixation of tissue: This can lead to epitope masking and increased non-specific antibody binding.
Q3: My this compound staining is very weak or absent. What should I check?
A3: Weak or no staining can be due to a variety of issues:
-
Primary antibody concentration is too low: The antibody concentration may not be sufficient to detect the target protein.
-
Suboptimal antigen retrieval: The method used to unmask the epitope may not be effective for this compound in your specific tissue.
-
Inactive antibody: Improper storage or handling may have compromised the antibody's activity.
-
Low this compound expression: The tissue you are staining may have very low levels of this compound protein.
-
Incorrect secondary antibody: Ensure your secondary antibody is compatible with the primary antibody's host species and isotype.
Q4: How can I validate the specificity of my this compound antibody?
A4: Antibody validation is critical for reliable IHC results. Here are some key validation strategies:
-
Western Blotting: Perform a Western blot on lysates from cells or tissues known to express this compound. A specific band at the correct molecular weight (approximately 95 kDa for this compound) indicates that the antibody recognizes the target protein.
-
Positive and Negative Controls: Use tissue sections that are known to have high (e.g., testis) and low/no this compound expression as positive and negative controls, respectively.
-
Peptide Competition: Pre-incubate the antibody with the immunizing peptide. A significant reduction or elimination of staining indicates that the antibody is specific to the target epitope.
-
Use of Multiple Antibodies: If possible, use two different primary antibodies that recognize different epitopes on the this compound protein. Similar staining patterns from both antibodies increase confidence in the specificity.[5]
Troubleshooting Guides
Issue 1: High Background Staining
High background can obscure specific this compound staining. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Primary Antibody Concentration Too High | Titrate the primary antibody. | Perform a dilution series (e.g., 1:100, 1:250, 1:500, 1:1000) to find the optimal concentration that provides a strong signal with minimal background. |
| Insufficient Blocking | Optimize the blocking step. | Increase the blocking time (e.g., to 1-2 hours at room temperature). Use 5-10% normal serum from the same species as the secondary antibody. |
| Endogenous Peroxidase/Phosphatase Activity | Quench endogenous enzymes. | For HRP-based detection, incubate slides in 3% hydrogen peroxide in methanol (B129727) for 15-30 minutes. For AP-based detection, add levamisole (B84282) to the substrate solution.[4] |
| Secondary Antibody Non-specific Binding | Use a pre-adsorbed secondary antibody. | Use a secondary antibody that has been cross-adsorbed against the species of your sample tissue to reduce off-target binding. Run a "secondary antibody only" control (omit the primary antibody) to check for non-specific binding of the secondary.[1] |
| Over-fixation | Adjust fixation time. | Reduce the duration of formalin fixation. Ensure tissues are not allowed to dry out at any stage of the IHC process. |
Issue 2: Weak or No this compound Staining
If you are observing faint or no staining, consider the following troubleshooting strategies.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Suboptimal Antigen Retrieval | Optimize the antigen retrieval method. | Try different heat-induced epitope retrieval (HIER) buffers (e.g., citrate (B86180) buffer pH 6.0 vs. Tris-EDTA pH 9.0) and vary the heating time and temperature. For this compound, which can be both nuclear and cytoplasmic, a Tris-EDTA buffer at pH 9.0 may be more effective. |
| Primary Antibody Concentration Too Low | Increase primary antibody concentration or incubation time. | Try a higher concentration of the primary antibody or extend the incubation time (e.g., overnight at 4°C) to allow for better binding. |
| Inactive Reagents | Check reagent quality. | Ensure antibodies have been stored correctly and are within their expiration date. Use fresh buffers and substrate solutions. |
| Low Target Expression | Use a signal amplification system. | Employ a more sensitive detection system, such as a polymer-based detection kit or tyramide signal amplification, to enhance the signal from low-abundance proteins.[6] |
Experimental Protocols
Recommended Protocol for this compound IHC on Paraffin-Embedded Human Testis Tissue
This protocol is a starting point and may require optimization for your specific antibody and tissue type.
1. Deparaffinization and Rehydration:
- Immerse slides in xylene (2 changes for 5 minutes each).
- Transfer slides through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each.
- Rinse in distilled water.
2. Antigen Retrieval:
- Immerse slides in Tris-EDTA buffer (pH 9.0).
- Heat in a pressure cooker or microwave to 95-100°C for 10-20 minutes.
- Allow slides to cool to room temperature in the buffer.
3. Peroxidase Blocking:
- Incubate slides in 3% hydrogen peroxide in methanol for 20 minutes at room temperature.
- Rinse with PBS.
4. Blocking:
- Incubate slides with 5% normal goat serum in PBS for 1 hour at room temperature.
5. Primary Antibody Incubation:
- Dilute the this compound primary antibody (e.g., a polyclonal rabbit anti-SBP2) to the optimal concentration (start with 3 µg/ml) in PBS with 1% BSA.
- Incubate overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation:
- Rinse slides with PBS (3 changes for 5 minutes each).
- Incubate with a biotinylated goat anti-rabbit secondary antibody for 1 hour at room temperature.
7. Detection:
- Rinse slides with PBS (3 changes for 5 minutes each).
- Incubate with a streptavidin-HRP conjugate for 30 minutes at room temperature.
- Rinse with PBS (3 changes for 5 minutes each).
- Develop the signal with a DAB substrate kit according to the manufacturer's instructions.
8. Counterstaining and Mounting:
- Counterstain with hematoxylin.
- Dehydrate through a graded series of ethanol and clear in xylene.
- Mount with a permanent mounting medium.
Data Presentation
Table 1: Example of this compound Antibody Validation Data
This table illustrates the type of data that should be generated to validate an this compound antibody for IHC.
| Validation Method | Cell Line/Tissue | Expected Result | Observed Result | Conclusion |
| Western Blot | HeLa Cell Lysate | Single band at ~95 kDa | Single band at ~95 kDa | Specific for this compound |
| IHC - Positive Control | Human Testis | Nuclear and cytoplasmic staining in Leydig cells | Strong nuclear and cytoplasmic staining observed | Antibody performs as expected in IHC |
| IHC - Negative Control | Human Skeletal Muscle | No staining | No staining observed | No off-target binding in this tissue |
| Peptide Competition | Human Testis | Staining is abolished | Staining is significantly reduced | Antibody is specific to the target epitope |
Table 2: Example of this compound IHC Protocol Optimization
This table provides an example of how to document the optimization of an this compound IHC protocol.
| Parameter | Condition 1 | Result 1 | Condition 2 | Result 2 | Optimal Condition |
| Antigen Retrieval Buffer | Citrate pH 6.0 | Weak, diffuse staining | Tris-EDTA pH 9.0 | Strong, crisp staining | Tris-EDTA pH 9.0 |
| Primary Antibody Dilution | 1:250 | High background | 1:1000 | Good signal-to-noise | 1:1000 |
| Incubation Time | 1 hour at RT | Weak signal | Overnight at 4°C | Strong signal | Overnight at 4°C |
Visualizations
Caption: Selenoprotein Synthesis Pathway.
Caption: General IHC Troubleshooting Workflow.
References
- 1. bosterbio.com [bosterbio.com]
- 2. learn.cellsignal.com [learn.cellsignal.com]
- 3. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 4. qedbio.com [qedbio.com]
- 5. Biosynthesis, Engineering, and Delivery of Selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
SBP-2 assay variability and reproducibility issues
Welcome to the technical support center for the SBP-2 (Sulfite Bioluminescent Probe-2) assay. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to variability and reproducibility in their this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound probe and how does it work?
A1: this compound is a sulfite (B76179) bioluminescent probe. Its mechanism relies on a sulfite-mediated intramolecular cleavage reaction. In the presence of sulfite, the this compound probe is cleaved, releasing a substrate that can be utilized by a luciferase enzyme to produce a measurable light signal. The intensity of the bioluminescence is proportional to the concentration of sulfite in the sample.[1]
Q2: What are the most common sources of variability in bioluminescent assays like the this compound assay?
A2: Variability in bioluminescent assays can stem from several factors, including:
-
Pipetting errors: Inaccurate or inconsistent dispensing of reagents, samples, or standards.[2]
-
Reagent quality and preparation: Improper storage, degradation, or incorrect dilution of the this compound probe, luciferase, or other buffer components.[2][3]
-
Well-to-well contamination: Carryover between wells during pipetting.
-
Inconsistent incubation times and temperatures: Deviations from the optimized protocol can affect the reaction kinetics.[3]
-
Instrument settings: Incorrect luminometer settings, such as integration time and sensitivity.
-
Plate type: Using plates that are not opaque white can lead to signal bleed-through between wells (crosstalk).
Q3: Why am I seeing high background signal in my negative control wells?
A3: High background can be caused by several factors:
-
Contamination: The presence of sulfites in your reagents or buffers.
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Probe instability: The this compound probe may be degrading spontaneously, releasing the luciferase substrate.
-
Non-specific binding: The probe or luciferase may be interacting non-specifically with components in the sample matrix.[3]
-
Sub-optimal blocking: If using a cell-based assay, insufficient blocking can lead to non-specific signal.
Q4: My signal is very low or absent, even in my positive controls. What should I check?
A4: Low or no signal is a common issue that can be attributed to:
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Inactive reagents: The this compound probe or the luciferase may have lost activity due to improper storage or handling.[2]
-
Incorrect assay buffer pH: The enzymatic reaction of luciferase is pH-sensitive.
-
Presence of inhibitors: Your sample may contain compounds that inhibit the luciferase enzyme.
-
Incorrect wavelength detection: Ensure your luminometer is set to detect the appropriate wavelength for the emitted light.
-
Procedural error: A key reagent may have been omitted, or added in the wrong order.[4]
Troubleshooting Guides
Issue 1: High Variability Between Replicates
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use a multichannel pipette for adding common reagents to all wells. Prepare a master mix of reagents to be added to multiple wells.[2] | Reduced coefficient of variation (CV%) between replicate wells. |
| Inconsistent Incubation | Ensure all wells are incubated for the same duration and at a constant temperature. Avoid placing plates in areas with temperature fluctuations.[3] | More consistent signal intensity across replicates. |
| Edge Effects | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature changes. Alternatively, fill the outer wells with buffer or media without samples.[3] | Minimized systematic differences between inner and outer wells. |
| Cell Seeding Density (for cell-based assays) | Ensure a homogenous cell suspension and use an automated cell counter for accurate cell plating. | Consistent cell numbers per well, leading to more reproducible results. |
Issue 2: Low Signal-to-Noise Ratio
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reagent Concentration | Perform a titration of the this compound probe and luciferase concentrations to find the optimal ratio. | Increased signal in positive controls without a significant increase in background. |
| Insufficient Reaction Time | Optimize the incubation time after adding the this compound probe to allow for sufficient reaction with sulfite and subsequent light production. | A plateau in signal intensity, indicating the reaction has reached completion. |
| Sample Matrix Interference | Run a spike-and-recovery experiment by adding a known amount of sulfite to your sample matrix to assess for inhibition. If inhibition is present, consider sample dilution or purification. | Recovery of the spiked sulfite, indicating that matrix effects have been minimized. |
| Luminometer Sensitivity | Increase the integration time or gain setting on your luminometer to enhance the detection of a weak signal. | Stronger signal intensity, allowing for better discrimination from background. |
Experimental Protocols
General In Vitro this compound Assay Protocol
This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically for your specific experimental conditions.
-
Reagent Preparation:
-
Prepare a stock solution of the this compound probe in an appropriate solvent (e.g., DMSO).
-
Prepare a working solution of the this compound probe in the assay buffer.
-
Prepare a working solution of luciferase in the assay buffer.
-
Prepare a series of sulfite standards of known concentrations in the assay buffer.
-
The assay buffer should be optimized for pH and ionic strength to ensure optimal performance of the luciferase.
-
-
Assay Procedure:
-
Add your samples and sulfite standards to the wells of an opaque white 96-well plate.
-
Add the this compound probe working solution to each well.
-
Incubate the plate at a controlled temperature for a predetermined amount of time to allow the probe to react with any sulfite present.
-
Add the luciferase working solution to each well.
-
Immediately measure the luminescence using a plate reader.
-
Data Presentation
Table 1: Example of this compound Assay Reproducibility Data
| Sample | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) | Mean (RLU) | Standard Deviation | CV (%) |
| Blank | 105 | 115 | 110 | 110 | 5 | 4.5 |
| Standard 1 | 550 | 575 | 560 | 561.7 | 12.58 | 2.2 |
| Standard 2 | 1230 | 1200 | 1250 | 1226.7 | 25.17 | 2.1 |
| Sample A | 870 | 910 | 885 | 888.3 | 20.21 | 2.3 |
| Sample B | 320 | 350 | 330 | 333.3 | 15.28 | 4.6 |
RLU: Relative Light Units CV: Coefficient of Variation
Mandatory Visualizations
References
Technical Support Center: Troubleshooting SBP-2 Plasmid Instability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of SBP-2 plasmid instability. Our aim is to provide actionable solutions to ensure the successful maintenance and expression of your this compound plasmid constructs.
Frequently Asked Questions (FAQs)
Q1: What is plasmid instability?
A1: Plasmid instability refers to the tendency of a host organism, typically bacteria, to lose a foreign plasmid during cell division.[1][2] This can occur through two primary mechanisms: segregational instability, where daughter cells fail to inherit a copy of the plasmid, and structural instability, which involves deletions, insertions, or rearrangements within the plasmid DNA.[3][4] The result is a heterogeneous cell population, with a growing number of plasmid-free cells that can outcompete the plasmid-harboring cells, leading to decreased overall productivity of the desired recombinant product.[3][5]
Q2: What are the common causes of this compound plasmid instability?
A2: While specific causes can depend on the this compound plasmid's unique characteristics (e.g., the nature of the expressed protein, the plasmid backbone), general factors contributing to instability include:
-
Metabolic Burden: The introduction of a foreign plasmid imposes a metabolic load on the host cell due to the energy required for plasmid replication and the expression of foreign genes.[2][6] This can slow the growth rate of plasmid-containing cells, giving plasmid-free cells a competitive advantage.
-
Toxicity of the Cloned Gene Product: If the protein encoded by the this compound plasmid is toxic to the host cell, there will be strong selective pressure for cells that lose the plasmid.[7]
-
Plasmid Copy Number: High-copy-number plasmids can exert a significant metabolic burden, leading to instability.[2][8] Conversely, very low-copy-number plasmids are more susceptible to segregational loss.
-
Insert Instability: The this compound gene insert itself might contain sequences prone to recombination, such as repetitive DNA sequences or inverted repeats, which can lead to structural instability.[4]
-
Suboptimal Culture Conditions: Factors like temperature, pH, aeration, and media composition can all influence plasmid stability.[2][9]
-
Host Strain Characteristics: The genetic background of the host bacterial strain plays a crucial role in its ability to maintain a given plasmid.[2][10]
Q3: How can I determine if my this compound plasmid is unstable?
A3: Plasmid instability can be assessed by performing a plasmid stability assay. This typically involves growing the culture for a number of generations in the absence of selective pressure (i.e., without antibiotics) and then determining the percentage of cells that have retained the plasmid. This is done by plating dilutions of the culture on both non-selective and selective agar (B569324) plates and comparing the colony counts.[11][12] A significant drop in the number of colonies on the selective plate over time indicates plasmid instability.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving this compound plasmid instability.
Logical Flow for Troubleshooting Plasmid Instability
Caption: A workflow for troubleshooting this compound plasmid instability.
Troubleshooting Table
| Symptom | Potential Cause | Recommended Solution(s) |
| Low protein yield and variable results between experiments. | Plasmid instability leading to a mixed population of plasmid-containing and plasmid-free cells. | 1. Perform a plasmid stability assay to confirm instability. 2. Always use fresh colonies for inoculating cultures.[10] 3. Ensure consistent and adequate selective pressure (antibiotics). |
| Rapid loss of plasmid in the absence of selection. | High metabolic burden or toxicity of the expressed protein. | 1. Lower the culture temperature to reduce protein expression rates and metabolic stress.[7] 2. Use a lower-copy-number plasmid.[2] 3. Switch to a host strain designed for stable maintenance of difficult plasmids (e.g., NEB Stable).[10] |
| Evidence of plasmid rearrangements or deletions (e.g., incorrect size on a restriction digest). | Structural instability due to repetitive sequences or other recombinogenic elements in the plasmid. | 1. Sequence the plasmid to identify problematic regions. 2. If possible, modify the gene sequence to remove repetitive elements (e.g., by codon optimization). 3. Use a host strain with a recA- mutation to reduce recombination.[10] |
| Poor cell growth after induction of protein expression. | Toxicity of the this compound protein. | 1. Use a tightly regulated promoter to minimize basal expression. 2. Lower the inducer concentration. 3. Fuse the protein to a stabilizing partner.[2] |
Experimental Protocols
Protocol 1: Plasmid Stability Assay
This protocol allows for the quantitative assessment of plasmid loss over time in the absence of selective pressure.
Methodology:
-
Inoculate a single, fresh colony of your this compound plasmid-transformed cells into a liquid culture medium containing the appropriate antibiotic and grow overnight.
-
The next day, dilute the overnight culture 1:1000 into a fresh flask of non-selective medium (without antibiotics). This is Generation 0.
-
Incubate the culture under your standard experimental conditions (e.g., 37°C with shaking).
-
At regular time intervals (e.g., every 8-12 hours, which corresponds to several generations), take an aliquot of the culture.
-
For each time point, create a series of 10-fold serial dilutions.
-
Plate 100 µL of appropriate dilutions onto both non-selective and selective agar plates.
-
Incubate the plates overnight at the appropriate temperature until colonies are visible.
-
Count the number of colonies on both types of plates for each time point.
-
Calculate the percentage of plasmid-containing cells at each time point using the following formula:
% Plasmid Stability = (Number of colonies on selective plate / Number of colonies on non-selective plate) * 100
-
Plot the percentage of plasmid stability against the number of generations to visualize the rate of plasmid loss.
Protocol 2: Quantification of Plasmid Copy Number by qPCR
This protocol determines the average number of plasmids per host cell chromosome using quantitative PCR (qPCR).[13][14][15]
Methodology:
-
Prepare Standard Curves:
-
Genomic DNA (gDNA) Standard: Isolate pure gDNA from your host strain. Quantify it accurately. Prepare a serial dilution of the gDNA to create a standard curve (e.g., from 10 ng to 0.01 ng).
-
Plasmid DNA Standard: Isolate and purify your this compound plasmid DNA. Quantify it accurately. Prepare a serial dilution of the plasmid DNA to create a standard curve.
-
-
Primer Design:
-
Design a primer set that specifically amplifies a single-copy gene on the host chromosome (e.g., dxs for E. coli).[15]
-
Design a second primer set that specifically amplifies a gene on your this compound plasmid (e.g., the antibiotic resistance gene).
-
-
qPCR Reaction Setup:
-
Set up qPCR reactions in triplicate for your experimental samples and for each point of your gDNA and plasmid DNA standard curves. Each reaction should contain the appropriate qPCR master mix, primers, and template DNA.
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Generate standard curves by plotting the cycle threshold (Ct) values against the log of the known copy numbers for both the gDNA and plasmid standards.
-
Determine the Ct values for the chromosomal and plasmid genes in your experimental samples.
-
Use the standard curves to determine the copy number of the chromosomal gene and the plasmid in your experimental samples.
-
Calculate the plasmid copy number per cell using the formula:
Plasmid Copy Number = (Copy number of plasmid gene) / (Copy number of chromosomal gene)
-
Data Presentation
Table 1: Example Plasmid Stability Assay Data
| Generations | CFU/mL (Non-selective) | CFU/mL (Selective) | % Plasmid Stability |
| 0 | 2.1 x 10⁸ | 2.0 x 10⁸ | 95.2% |
| 20 | 3.5 x 10⁸ | 2.8 x 10⁸ | 80.0% |
| 40 | 4.2 x 10⁸ | 1.5 x 10⁸ | 35.7% |
| 60 | 4.0 x 10⁸ | 0.5 x 10⁸ | 12.5% |
Table 2: Example Plasmid Copy Number Data from qPCR
| Sample | Chromosomal Gene Ct | Plasmid Gene Ct | Chromosomal Copies | Plasmid Copies | Plasmid Copy Number |
| This compound Plasmid (Standard Conditions) | 22.5 | 18.2 | 5.2 x 10⁵ | 2.6 x 10⁷ | ~50 |
| This compound Plasmid (Optimized Conditions) | 22.4 | 19.8 | 5.5 x 10⁵ | 8.8 x 10⁶ | ~16 |
Signaling Pathways and Workflows
Factors Influencing Plasmid Stability
References
- 1. Plasmid stability in recombinant Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Critical Factors Affecting the Success of Cloning, Expression, and Mass Production of Enzymes by Recombinant E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasmid copy number and plasmid stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Remarkable stability of an instability-prone lentiviral vector plasmid in Escherichia coli Stbl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for improving plasmid stability in genetically modified bacteria in bioreactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. The Impact of IPTG Induction on Plasmid Stability and Heterologous Protein Expression by Escherichia coli Biofilms [mdpi.com]
- 8. Plasmid stability and ecological competence in recombinant cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blog.addgene.org [blog.addgene.org]
- 10. researchgate.net [researchgate.net]
- 11. Generation of a Stable Plasmid for In Vitro and In Vivo Studies of Staphylococcus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. QPCRToQuantifyPlasmidCopyNumber < Lab < TWiki [barricklab.org]
- 13. Laboratory Exercise to Measure Plasmid Copy Number by qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Absolute and relative QPCR quantification of plasmid copy number in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
Technical Support Center: Purifying Recombinant SBP-2 Tagged Proteins
Welcome to the technical support center for the purification of recombinant proteins containing the Streptavidin-Binding Peptide (SBP) tag, hereafter referred to as SBP-2 tagged proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the expression and purification of this compound tagged proteins.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when purifying recombinant this compound tagged proteins?
A1: The most frequent challenges include low protein yield, protein degradation, protein aggregation or formation of inclusion bodies, and poor solubility of the expressed protein.[1][2][3][4] These issues can arise at various stages, from protein expression to final purification steps.
Q2: What is the principle behind this compound tag-based affinity chromatography?
A2: The this compound tag is a 38-amino-acid peptide that binds with high affinity (nanomolar range) to streptavidin.[5][6][7] In affinity chromatography, the this compound tagged protein is loaded onto a column containing immobilized streptavidin. The high-affinity interaction allows for the capture of the target protein while contaminants are washed away. The purified protein is then eluted under mild conditions using a buffer containing biotin (B1667282), which competes with the this compound tag for binding to streptavidin.[5][7]
Q3: Can the this compound tag be placed at either the N-terminus or C-terminus of the target protein?
A3: Yes, the this compound tag can be fused to either the N- or C-terminus. However, the placement of the tag can influence the expression, solubility, and activity of the recombinant protein.[8] It is often recommended to test both N- and C-terminal fusions to determine the optimal construct for your protein of interest.
Q4: How can I prevent protein degradation during the purification of this compound tagged proteins?
A4: Protein degradation is primarily caused by proteases released during cell lysis. To minimize degradation, it is crucial to work quickly and at low temperatures (e.g., 4°C) throughout the purification process.[9][10] The addition of a broad-spectrum protease inhibitor cocktail to the lysis buffer is also highly recommended.[9][11] Using protease-deficient expression strains can further reduce degradation.
Q5: What should I do if my this compound tagged protein is insoluble and forms inclusion bodies?
A5: Insoluble protein expression is a common issue, particularly with high-level expression in bacterial systems.[1][4] To improve solubility, you can try optimizing expression conditions by lowering the induction temperature (e.g., 16-25°C), reducing the inducer concentration (e.g., IPTG), or using a different expression host.[8][12][13] Co-expression with chaperones or fusing the target protein to a solubility-enhancing tag in addition to the this compound tag can also be beneficial.[14] If the protein is already in inclusion bodies, it will need to be solubilized using denaturants and then refolded.[4]
Troubleshooting Guides
Problem 1: Low Yield of Purified this compound Tagged Protein
Low protein yield can be a frustrating issue. The following table outlines potential causes and recommended solutions to improve your recovery of this compound tagged protein.
| Potential Cause | Recommended Solution |
| Poor Protein Expression | Optimize expression conditions: vary induction temperature, time, and inducer concentration.[12][15] Consider codon optimization of your gene for the expression host.[8][14] |
| Protein Degradation | Add a protease inhibitor cocktail to your lysis buffer and keep samples on ice or at 4°C at all times.[9][11] Minimize the time between cell lysis and purification. |
| Inclusion Body Formation | Lower the expression temperature and inducer concentration to promote proper folding.[8][12] Analyze a sample of the insoluble pellet by SDS-PAGE to confirm the presence of your protein. |
| Inefficient Binding to Streptavidin Resin | Ensure the this compound tag is accessible and not sterically hindered. Consider switching the tag to the other terminus. Check the binding buffer pH and composition. |
| Protein Loss During Wash Steps | Reduce the number or volume of wash steps.[9] Ensure the wash buffer composition is not too stringent, which could disrupt the this compound tag-streptavidin interaction. |
| Inefficient Elution | Ensure the biotin concentration in the elution buffer is sufficient to compete with the this compound tag. Perform a second elution step to recover any remaining protein. |
Problem 2: Protein Aggregation and Precipitation
Protein aggregation can occur at any stage of the purification process and can significantly impact the yield and quality of your final product.
| Observation | Potential Cause | Recommended Solution |
| Visible Precipitate After Cell Lysis | High local protein concentration and improper folding. | Optimize lysis conditions by using a larger buffer volume.[16] Add stabilizing agents like glycerol (B35011) or non-detergent sulfobetaines to the lysis buffer.[16] |
| Protein Precipitates on the Column | High protein concentration during binding or elution. | Decrease the amount of sample loaded onto the column. Use a linear gradient for elution instead of a step elution to reduce the protein concentration in the eluate. |
| Purified Protein Aggregates Over Time | Suboptimal buffer conditions for long-term storage. | Screen for optimal buffer conditions (pH, salt concentration, additives) for your purified protein.[16][17] Add stabilizing excipients such as glycerol, arginine, or low concentrations of non-ionic detergents.[16][18] Store the protein at a lower concentration or flash-freeze aliquots for long-term storage at -80°C.[16] |
Experimental Protocols
Protocol 1: Small-Scale Expression and Solubility Test
This protocol is designed to quickly assess the expression levels and solubility of your this compound tagged protein under different conditions.
-
Culture Inoculation: Inoculate 10 mL of appropriate growth medium with a single colony of your expression strain. Grow overnight at 37°C with shaking.
-
Induction: The next day, use the overnight culture to inoculate larger cultures (e.g., 50 mL) to an OD600 of 0.4-0.6. Induce protein expression with the appropriate inducer (e.g., IPTG). Test different induction temperatures (e.g., 18°C, 25°C, 37°C) and inducer concentrations.
-
Cell Harvest: After the desired induction time (e.g., 4 hours for 37°C, overnight for 18°C), harvest 1 mL of each culture by centrifugation.
-
Lysis: Resuspend the cell pellet in 100 µL of lysis buffer containing a protease inhibitor cocktail. Lyse the cells by sonication on ice.
-
Fractionation: Centrifuge the lysate at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
Analysis: Analyze samples of the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the expression level and solubility of your this compound tagged protein.
Protocol 2: Affinity Purification of this compound Tagged Protein
This is a general protocol for the purification of this compound tagged proteins using streptavidin affinity chromatography.
-
Cell Lysis: Resuspend the cell pellet from your large-scale culture in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA) containing a protease inhibitor cocktail. Lyse the cells using an appropriate method (e.g., sonication, French press).
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris. Collect the clarified supernatant.
-
Column Equilibration: Equilibrate the streptavidin affinity column with 5-10 column volumes of lysis buffer.
-
Sample Loading: Load the clarified lysate onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding of the this compound tagged protein to the resin.
-
Washing: Wash the column with 10-20 column volumes of wash buffer (e.g., lysis buffer with a slightly higher salt concentration) to remove non-specifically bound proteins.
-
Elution: Elute the bound this compound tagged protein with elution buffer (e.g., wash buffer containing 2.5 mM biotin). Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Analysis: Analyze the collected fractions by SDS-PAGE to assess the purity of the eluted protein.
Visualizations
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Top Challenges In Recombinant Protein Purification Process Development [bioprocessonline.com]
- 4. biozoomer.com [biozoomer.com]
- 5. One-step purification of recombinant proteins using a nanomolar-affinity streptavidin-binding peptide, the SBP-Tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] One-step purification of recombinant proteins using a nanomolar-affinity streptavidin-binding peptide, the SBP-Tag. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. bitesizebio.com [bitesizebio.com]
- 13. researchgate.net [researchgate.net]
- 14. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 15. neb.com [neb.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. utsouthwestern.edu [utsouthwestern.edu]
- 18. utsouthwestern.edu [utsouthwestern.edu]
avoiding non-specific binding in SBP-2 pull-down assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during SBP-2 (Streptavidin-Binding Peptide 2) pull-down assays, with a focus on minimizing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is the this compound tag and why is it used in pull-down assays?
The this compound tag is a 38-amino-acid peptide that binds to streptavidin with high affinity (dissociation constant, Kd ≈ 2.5 nM).[1] This strong and specific interaction allows for the efficient one-step purification of this compound tagged proteins from complex mixtures like cell lysates.[1] Elution of the tagged protein and its binding partners is achieved under mild conditions using a solution containing biotin (B1667282), which has an even higher affinity for streptavidin.[1][2]
Q2: What are the primary causes of non-specific binding in this compound pull-down assays?
Non-specific binding in this compound pull-down assays can arise from several factors:
-
Hydrophobic and Ionic Interactions: Proteins can non-specifically adhere to the streptavidin-coated beads or the this compound tagged "bait" protein through these forces.[3]
-
Inefficient Washing: Inadequate or insufficiently stringent washing steps can fail to remove proteins that are weakly bound to the beads or the bait protein.[3]
-
Endogenous Biotinylated Proteins: Many cells naturally contain biotinylated proteins that will bind to the streptavidin beads, leading to background bands.[3]
-
Protein Aggregation: Over-expression or improper handling of the this compound tagged protein can lead to aggregation, which can trap other proteins non-specifically.
Q3: What is "pre-clearing" the lysate and is it necessary?
Pre-clearing is a step where the cell lysate is incubated with streptavidin beads before the addition of the this compound tagged bait protein. The goal is to capture and remove proteins from the lysate that non-specifically bind to the beads themselves. This can significantly reduce the background in the final elution. While not always mandatory, it is a highly recommended step for achieving a cleaner pull-down, especially when dealing with lysates known to have high levels of non-specific binders.
Q4: How can I confirm that my this compound tagged protein is being expressed and captured?
Before proceeding with interaction analysis, it's crucial to verify the expression and capture of your this compound tagged protein. This can be done by running a small fraction of your cell lysate and a sample of the beads after the binding step on an SDS-PAGE gel and performing a Western blot using an antibody against your protein of interest or a commercially available anti-SBP-2 tag antibody.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound pull-down assays, particularly those related to high background from non-specific binding.
Issue 1: High background in the negative control lane (beads only).
| Potential Cause | Troubleshooting Strategy |
| Proteins are binding directly to the streptavidin beads. | 1. Pre-clear the lysate: Incubate the cell lysate with streptavidin beads for 1 hour at 4°C before adding your this compound tagged protein. Discard these beads and use the supernatant for the pull-down. 2. Block the beads: Before adding the lysate, incubate the streptavidin beads with a blocking agent like Bovine Serum Albumin (BSA) or casein. |
| Insufficient washing. | 1. Increase the number of wash steps (from 3 to 5). 2. Increase the volume of wash buffer used for each wash. 3. Increase the stringency of the wash buffer (see Issue 2). |
Issue 2: High background in the experimental lane (with this compound bait protein).
| Potential Cause | Troubleshooting Strategy |
| Non-specific hydrophobic or ionic interactions. | 1. Optimize wash buffer composition: Increase the salt concentration (e.g., up to 500 mM NaCl) and/or add a non-ionic detergent (e.g., 0.1% to 0.5% Tween-20 or Triton X-100) to the wash buffer to disrupt weak, non-specific interactions.[3][4] 2. Add a reducing agent: Including a low concentration of a reducing agent like DTT or β-mercaptoethanol in the lysis and wash buffers can help prevent non-specific disulfide bond formation. |
| Protein aggregation. | 1. Optimize protein expression levels to avoid the formation of inclusion bodies. 2. Ensure complete cell lysis to release soluble protein. Sonication or the use of specific lysis reagents can be beneficial. 3. Include protease inhibitors in the lysis buffer to prevent protein degradation, which can lead to aggregation.[5] |
| Endogenous biotinylated proteins. | If pre-clearing is insufficient, consider using an avidin (B1170675)/biotin blocking step after immobilizing the this compound tagged protein on the beads. This involves incubating the beads with free avidin to block endogenous biotin, followed by an incubation with biotin to saturate the avidin. |
Quantitative Data Summary
The following tables provide recommended starting concentrations for key reagents in your this compound pull-down assay. These should be optimized for your specific protein of interest and interacting partners.
Table 1: Recommended Lysis and Wash Buffer Components
| Component | Function | Starting Concentration | Optimization Range |
| Tris-HCl | Buffering agent | 50 mM, pH 7.5 | 20-100 mM |
| NaCl | Reduces ionic interactions | 150 mM | 100-500 mM |
| Non-ionic Detergent (Tween-20, Triton X-100, NP-40) | Reduces hydrophobic interactions | 0.1% (v/v) | 0.05% - 1.0% (v/v) |
| Glycerol | Protein stabilizer | 10% (v/v) | 5% - 20% (v/v) |
| Protease Inhibitor Cocktail | Prevents protein degradation | 1X | As per manufacturer's recommendation |
| Phosphatase Inhibitor Cocktail | Preserves phosphorylation status | 1X | As per manufacturer's recommendation |
Table 2: Blocking Agents for Reducing Non-Specific Binding
| Blocking Agent | Starting Concentration | Incubation Time | Notes |
| Bovine Serum Albumin (BSA) | 1% (w/v) in lysis buffer | 30 min at 4°C | A common and effective blocking agent. |
| Casein (from skim milk) | 1-3% (w/v) in lysis buffer | 30 min at 4°C | Can be more effective than BSA for some systems. |
| Normal Serum | 5-10% (v/v) in lysis buffer | 30 min at 4°C | Use serum from a species that will not cross-react with your antibodies if performing a subsequent Western blot. |
Experimental Protocols
Detailed Protocol for this compound Pull-Down Assay
This protocol provides a general workflow for an this compound pull-down assay. Optimization of incubation times, buffer compositions, and wash steps is highly recommended.
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer (see Table 1 for composition) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Bead Preparation and Blocking:
-
Resuspend the streptavidin-coated magnetic beads in the vial.
-
Transfer the desired amount of bead slurry to a new microcentrifuge tube.
-
Place the tube on a magnetic stand and remove the storage buffer.
-
Wash the beads three times with lysis buffer.
-
After the final wash, resuspend the beads in lysis buffer containing a blocking agent (see Table 2).
-
Incubate for 30 minutes at 4°C on a rotator.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
After blocking, wash the beads once with lysis buffer.
-
Add the cell lysate to the beads and incubate for 1 hour at 4°C on a rotator.
-
Place the tube on a magnetic stand and carefully transfer the supernatant (pre-cleared lysate) to a new tube. Discard the beads.
-
-
Binding of this compound Tagged Protein:
-
Add the pre-cleared lysate containing your this compound tagged protein to a fresh aliquot of washed and blocked streptavidin beads.
-
Incubate for 1-2 hours at 4°C on a rotator.
-
-
Washing:
-
Place the tube on a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (see Table 1 for composition, you may increase stringency here). For each wash, resuspend the beads completely and incubate for 5 minutes on a rotator before pelleting.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Elute the this compound tagged protein and its binding partners by resuspending the beads in elution buffer (e.g., lysis buffer containing 2-4 mM biotin).
-
Incubate for 30-60 minutes at 4°C on a rotator.
-
Place the tube on a magnetic stand and carefully collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting. For identification of novel interacting partners, mass spectrometry can be employed.
-
Visualizations
Caption: this compound Pull-Down Assay Experimental Workflow.
Caption: Troubleshooting Non-Specific Binding Flowchart.
References
- 1. One-step purification of recombinant proteins using a nanomolar-affinity streptavidin-binding peptide, the SBP-Tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Optimizing Primers for SECISBP2 qPCR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing quantitative PCR (qPCR) primers for the human SECISBP2 gene.
Frequently Asked Questions (FAQs)
1. What are the key considerations for designing qPCR primers for SECISBP2?
When designing primers for SECISBP2, it is crucial to consider several factors to ensure the specificity and efficiency of your qPCR assay.[1][2] Key considerations include:
-
Amplicon Length: Aim for an amplicon size between 70 and 200 base pairs for optimal qPCR efficiency.[2][3]
-
Primer Length: Primers should typically be 18-24 nucleotides in length.
-
Melting Temperature (Tm): The Tm of the forward and reverse primers should be between 60°C and 65°C and within 2-3°C of each other.[2]
-
GC Content: The GC content of the primers should be between 40% and 60%.[2]
-
Avoiding Secondary Structures: Primers should be designed to avoid hairpins, self-dimers, and cross-dimers.[4][5]
-
Specificity: Primer sequences should be checked against a nucleotide database (e.g., using NCBI Primer-BLAST) to ensure they are specific to the SECISBP2 gene and do not amplify other unintended targets.[1]
-
Exon-Exon Junctions: To avoid amplification of contaminating genomic DNA, it is best practice to design primers that span an exon-exon junction.
Recommended SECISBP2 qPCR Primer Design Parameters
| Parameter | Recommendation |
| Amplicon Length | 70-200 bp |
| Primer Length | 18-24 nucleotides |
| Melting Temperature (Tm) | 60-65°C (within 2-3°C for primer pair) |
| GC Content | 40-60% |
| 3' End | Avoid a 'T' at the 3' end. Aim for a 'G' or 'C' clamp. |
| Secondary Structures | Check for and avoid hairpins and dimers. |
| Specificity | Verify with Primer-BLAST. |
| Location | Design across an exon-exon junction if possible. |
2. How do I validate my SECISBP2 qPCR primers?
Primer validation is a critical step to ensure the accuracy and reliability of your qPCR results. The two main parameters to assess are primer efficiency and specificity.
-
Primer Efficiency: This is determined by generating a standard curve using a serial dilution of a template (e.g., cDNA). The efficiency should be between 90% and 110%.[6]
-
Primer Specificity: This is assessed through melt curve analysis, which should show a single, sharp peak, indicating the amplification of a single product.[6][7] Further confirmation can be obtained by running the PCR product on an agarose (B213101) gel, which should show a single band of the expected size.[8]
3. How do I determine the optimal annealing temperature for my SECISBP2 primers?
The optimal annealing temperature is the one that results in the lowest quantification cycle (Cq) value with no non-specific amplification.[7] This is typically determined by running a gradient PCR, where the annealing temperature is varied across a range (e.g., 55°C to 65°C).[7]
4. How do I interpret the melt curve for my SECISBP2 qPCR?
Melt curve analysis is performed after the qPCR run to assess the specificity of the amplification.[9]
-
A single, sharp peak: This indicates that a single, specific PCR product was amplified.[7][10]
-
Multiple peaks: This suggests non-specific amplification or the formation of primer-dimers.[6][9] Primer-dimers typically have a lower melting temperature than the desired product.[7]
-
A broad peak or a peak with a shoulder: This could indicate the presence of multiple amplicons or that the PCR conditions are not optimal.[8]
Troubleshooting Guides
1. I see multiple peaks in my SECISBP2 melt curve. What should I do?
Multiple peaks in the melt curve suggest a lack of specificity in your qPCR reaction.[9] Here are some steps to troubleshoot this issue:
-
Increase the Annealing Temperature: A higher annealing temperature increases the stringency of primer binding, which can eliminate non-specific products.[11] Try increasing the temperature in increments of 1-2°C.
-
Decrease Primer Concentration: High primer concentrations can lead to the formation of primer-dimers.[10] Consider reducing the primer concentration in your reaction.
-
Redesign Primers: If optimizing the annealing temperature and primer concentration does not resolve the issue, your primers may not be specific enough.[3] It is advisable to design a new set of primers following the guidelines mentioned in the FAQ section.
Troubleshooting Multiple Melt Curve Peaks
| Observation | Possible Cause | Recommended Action |
| Peak at a lower Tm than the target | Primer-dimers | Increase annealing temperature, decrease primer concentration. |
| Multiple peaks at various Tms | Non-specific amplification | Increase annealing temperature, verify primer specificity with BLAST, redesign primers. |
2. My SECISBP2 qPCR efficiency is low (below 90%). How can I improve it?
Low PCR efficiency can lead to inaccurate quantification.[12] Here are some potential causes and solutions:
-
Suboptimal Annealing Temperature: Ensure you have determined the optimal annealing temperature for your primers using a gradient PCR.[7]
-
Poor Primer Design: The primers may have secondary structures or other issues.[4][13] Consider redesigning your primers.
-
Template Quality: Poor quality RNA or cDNA can inhibit the PCR reaction.[14] Assess the purity and integrity of your template.
-
Reaction Components: Ensure that all reaction components are properly thawed, mixed, and at the correct concentrations.
3. I'm getting no amplification or very high Cq values for SECISBP2. What are the possible causes?
A lack of amplification or high Cq values can be frustrating.[15] Consider the following possibilities:
-
Incorrect Primer Design: The primers may not be binding to the target sequence. Double-check your primer design and specificity.[3]
-
Poor Template Quality or Quantity: The amount of target in your sample may be too low, or the template may be degraded or contain inhibitors.[3][14]
-
Errors in Reaction Setup: Pipetting errors or incorrect concentrations of reaction components can lead to amplification failure.[16]
-
Suboptimal Cycling Conditions: The annealing time may be too short, or the extension time may be insufficient.[3]
Experimental Protocols
Protocol 1: SECISBP2 Primer Validation
-
Prepare a cDNA Template: Synthesize cDNA from a total RNA sample known to express SECISBP2.
-
Serial Dilution: Perform a 5- or 10-fold serial dilution of the cDNA template.
-
qPCR Reaction Setup: Prepare qPCR reactions for each dilution in triplicate, including a no-template control (NTC).
-
Run qPCR: Perform the qPCR with your standard cycling conditions.
-
Generate Standard Curve: Plot the Cq values against the logarithm of the template concentration. The slope of the line will be used to calculate the primer efficiency using the formula: Efficiency = (10^(-1/slope) - 1) * 100.
-
Melt Curve Analysis: After the amplification cycles, perform a melt curve analysis to check for a single peak.
-
Agarose Gel Electrophoresis (Optional): Run the qPCR product on a 2% agarose gel to confirm a single band of the correct size.
Protocol 2: Annealing Temperature Optimization for SECISBP2 Primers
-
Prepare a Master Mix: Prepare a qPCR master mix containing all components except the primers.
-
Aliquot Master Mix: Aliquot the master mix into separate tubes or wells.
-
Add Primers: Add the SECISBP2 forward and reverse primers to the aliquots.
-
Add Template: Add a consistent amount of cDNA template to each reaction.
-
Gradient PCR: Set up a gradient PCR on your thermal cycler with a range of annealing temperatures (e.g., 55°C to 65°C).
-
Analyze Results: Identify the annealing temperature that provides the lowest Cq value with a single, sharp peak in the melt curve analysis.[7]
Visualizations
Caption: Workflow for designing and optimizing SECISBP2 qPCR primers.
Caption: Decision tree for troubleshooting common SECISBP2 qPCR issues.
References
- 1. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
- 2. bitesizebio.com [bitesizebio.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Troubleshooting fine‐tuning procedures for qPCR system design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. researchhub.com [researchhub.com]
- 7. bio-rad.com [bio-rad.com]
- 8. science.smith.edu [science.smith.edu]
- 9. youtube.com [youtube.com]
- 10. mrdnalab.com [mrdnalab.com]
- 11. researchgate.net [researchgate.net]
- 12. Poor PCR Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. dispendix.com [dispendix.com]
- 15. pcrbio.com [pcrbio.com]
- 16. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: Troubleshooting SBP-2 Mutant Phenotype Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the phenotypes of Selenocysteine (B57510) Insertion Sequence Binding Protein 2 (SBP-2) mutants.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its mutants important to study?
A1: this compound (SECIS Binding Protein 2) is a crucial protein for the synthesis of selenoproteins. It binds to a specific RNA structure called the Selenocysteine Insertion Sequence (SECIS) element in the 3' untranslated region of selenoprotein messenger RNAs (mRNAs).[1][2] This binding is essential for the incorporation of the amino acid selenocysteine at a UGA codon, which would otherwise be read as a stop signal by the translational machinery.[1][3] Mutations in the SECISBP2 gene can lead to a multisystem disorder due to the reduced synthesis of numerous selenoproteins, which are vital for antioxidant defense, thyroid hormone metabolism, and other biological processes.[4] Studying this compound mutants is critical for understanding the roles of selenoproteins in health and disease.
Q2: What are the expected phenotypes of an this compound mutant?
A2: The phenotypes of this compound mutants can be complex and vary in severity depending on the nature of the mutation. Common phenotypes observed in humans and animal models with this compound mutations include:
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Abnormal Thyroid Hormone Metabolism: This is a hallmark of this compound deficiency, often presenting with elevated thyroxine (T4) and normal or slightly elevated thyroid-stimulating hormone (TSH), but low triiodothyronine (T3).[5][6]
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Growth Retardation: Delayed growth is a frequently observed phenotype.[5]
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Axial Muscular Dystrophy: Muscle weakness and myopathy are common features.
-
Male Infertility: Azoospermia has been reported in individuals with this compound mutations.
-
Impaired Immune Function: Reduced T-lymphocyte proliferation and abnormal cytokine secretion can occur.
-
Photosensitivity: Increased susceptibility to UV-induced oxidative damage has been noted.
Q3: I have generated an this compound mutant in my model organism, but I don't observe a strong phenotype. What could be the reason?
A3: Several factors could contribute to a mild or absent phenotype:
-
Hypomorphic Mutation: Your mutation may not be a complete null allele but rather a hypomorphic one, meaning the mutant this compound protein retains some residual function. This can lead to a less severe phenotype.
-
Redundancy: While this compound is considered a key factor, there might be some level of functional redundancy in certain pathways or tissues in your specific model organism.
-
Genetic Background: The genetic background of your model organism can significantly influence the penetrance and expressivity of the phenotype.
-
Compensatory Mechanisms: The organism might have activated compensatory mechanisms to cope with the reduced selenoprotein synthesis.
-
Specific Phenotype Not Assessed: The most prominent phenotype in your model might be one you have not yet assayed for. A comprehensive characterization across different physiological systems is recommended.
Troubleshooting Guides
Western Blot Analysis of Selenoproteins
Problem: Weak or no signal for specific selenoproteins in my this compound mutant samples.
| Possible Cause | Troubleshooting Steps |
| Antibody not specific or sensitive enough for the target selenoprotein. | 1. Verify antibody specificity by running a positive control (e.g., lysate from wild-type animals) and a negative control (e.g., lysate from a known knockout for that selenoprotein, if available).2. Test different antibody dilutions to optimize the signal-to-noise ratio.3. Consider using an antibody validated for the specific species and application. |
| Low abundance of the target selenoprotein. | 1. Increase the amount of total protein loaded onto the gel.2. Use an enrichment technique, such as immunoprecipitation, to concentrate the target protein before Western blotting. |
| Inefficient protein transfer. | 1. Optimize the transfer time and voltage/current. Smaller proteins transfer faster, while larger proteins require longer transfer times.2. Ensure proper contact between the gel and the membrane, and remove any air bubbles. |
| Suboptimal blocking or washing steps. | 1. Test different blocking buffers (e.g., non-fat milk, BSA) as some antibodies have preferences.2. Increase the duration and number of wash steps to reduce background and enhance specific signal. |
Problem: Inconsistent changes in the expression of different selenoproteins in my this compound mutant.
| Possible Cause | Troubleshooting Steps |
| Hierarchy of selenoprotein synthesis. | 1. Be aware that not all selenoproteins are equally affected by this compound deficiency. There is a known hierarchy where the synthesis of some selenoproteins is prioritized over others when the machinery is compromised.[7]2. Quantify the expression of a panel of selenoproteins to determine the specific impact of your this compound mutation. |
| Tissue-specific expression of selenoproteins. | 1. Analyze selenoprotein expression in different tissues, as their abundance and importance can vary significantly between organs. |
Selenoprotein Activity Assays (e.g., Glutathione (B108866) Peroxidase)
Problem: High background or low signal in my glutathione peroxidase (GPx) activity assay.
| Possible Cause | Troubleshooting Steps |
| Incorrect sample preparation. | 1. Ensure that tissue homogenates or cell lysates are prepared correctly and kept on ice to prevent enzyme degradation.[8]2. Determine the optimal protein concentration for the assay by testing a range of sample dilutions. |
| Reagent instability. | 1. Prepare fresh assay buffers and substrate solutions for each experiment. NADPH, in particular, is sensitive to degradation.[9][10]2. Ensure all reagents are brought to the correct temperature before starting the assay. |
| Interfering substances in the sample. | 1. Certain compounds in the sample lysate can interfere with the assay. Include appropriate controls, such as a sample blank without the substrate, to account for this. |
Thyroid Hormone Analysis
Problem: Thyroid hormone levels in my this compound mutant mice are inconsistent or do not correlate with the observed phenotype.
| Possible Cause | Troubleshooting Steps |
| Sample collection and handling. | 1. Collect blood samples at a consistent time of day to minimize diurnal variations in hormone levels.2. Process and store serum or plasma samples according to the assay manufacturer's recommendations to prevent hormone degradation. |
| Assay interference. | 1. Be aware of potential cross-reactivity or interference in immunoassays. Consider using a different assay platform or a more specific method like LC-MS/MS for verification.[11]2. Consult the assay kit's manual for known interfering substances. |
| Complex physiological regulation. | 1. Remember that circulating hormone levels are just one aspect of thyroid function. This compound mutations can affect the local conversion of T4 to T3 in specific tissues due to deiodinase deficiency.[5]2. Correlate hormone levels with the expression of thyroid hormone-responsive genes in target tissues. |
Muscle Phenotype Characterization in C. elegans
Problem: Difficulty in observing and quantifying muscle defects in my this compound ortholog mutant worms.
| Possible Cause | Troubleshooting Steps |
| Subtle muscle structure defects. | 1. Use high-resolution microscopy techniques to visualize muscle structure. Phalloidin staining for actin filaments or GFP-tagged muscle proteins can reveal subtle disorganization of sarcomeres.[12][13]2. Electron microscopy can provide the most detailed view of sarcomere ultrastructure.[13][14] |
| Age-dependent phenotype. | 1. Examine muscle structure and function at different developmental stages and throughout the lifespan of the worm, as some defects may only become apparent with age. |
| Functional assays lack sensitivity. | 1. Use a battery of behavioral assays to assess muscle function, including thrashing assays in liquid and crawling assays on solid media.[12]2. Automated tracking systems can provide more objective and quantitative data on movement parameters. |
Quantitative Data Summary
Table 1: Thyroid Hormone Profile in Humans with SECISBP2 Mutations
| Parameter | Affected Individuals | Unaffected Individuals | Reference |
| Serum T4 | High | Normal | [5][6] |
| Serum T3 | Low | Normal | [5][6] |
| Serum rT3 | High | Normal | [5][6] |
| Serum TSH | Normal or Slightly Elevated | Normal | [5][6] |
Table 2: Selenoprotein Expression in this compound Deficient Models
| Selenoprotein | Expression Level in this compound Mutants | Comments | Reference |
| GPX1 | Significantly Reduced | Highly sensitive to this compound levels. | [7] |
| SELENOP | Reduced | Important for selenium transport. | [5] |
| TXNRD1 | Moderately Reduced | Shows a less pronounced decrease compared to GPX1. | [7] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Selenoproteins in Mouse Liver
-
Protein Extraction:
-
Homogenize frozen liver tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Separate proteins on a 12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody against the selenoprotein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[16]
-
Quantify band intensities using densitometry software and normalize to a loading control like beta-actin or GAPDH.
-
Protocol 2: Glutathione Peroxidase (GPx) Activity Assay
This protocol is adapted from commercially available colorimetric assay kits.[9][10]
-
Reagent Preparation:
-
Prepare assay buffer, NADPH solution, glutathione (GSH) solution, and glutathione reductase (GR) solution as per the kit instructions.
-
Prepare a working reaction mixture containing all the above components.
-
-
Sample Preparation:
-
Prepare tissue homogenates or cell lysates and determine the protein concentration.
-
Dilute samples to fall within the linear range of the assay.
-
-
Assay Procedure:
-
Add diluted samples and standards to a 96-well plate.
-
Add the reaction mixture to all wells.
-
Initiate the reaction by adding the substrate (e.g., cumene (B47948) hydroperoxide).
-
Immediately measure the absorbance at 340 nm and continue to record the absorbance every minute for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in absorbance at 340 nm) for each sample.
-
Determine the GPx activity from a standard curve.
-
Visualizations
Caption: Selenoprotein Synthesis Pathway.
Caption: Experimental Workflow for this compound Mutant Characterization.
Caption: this compound Mutation and Resulting Phenotypes.
References
- 1. SECIS element - Wikipedia [en.wikipedia.org]
- 2. SECISBP2 - Wikipedia [en.wikipedia.org]
- 3. SECIS_element [bionity.com]
- 4. SECISBP2 SECIS binding protein 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Glutathione Peroxidase Activity Assay Kit (Fluorometric) (ab219926) | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Selenium status highly-regulates selenoprotein mRNA levels for only a subset of the selenoproteins in the selenoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nwlifescience.com [nwlifescience.com]
- 9. raybiotech.com [raybiotech.com]
- 10. sciencellonline.com [sciencellonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Methods to Assess Subcellular Compartments of Muscle in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development, structure, and maintenance of C. elegans body wall muscle - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad.com [bio-rad.com]
- 16. origene.com [origene.com]
Technical Support Center: Refining SBP-2 Cellular Fractionation Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their cellular fractionation protocols for the study of SECIS Binding Protein 2 (SBP-2).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is this compound not found in the expected cellular fraction?
A1: The subcellular localization of this compound is dynamic and can be influenced by several factors. This compound is known to shuttle between the nucleus and the cytoplasm.[1][2] If this compound is not appearing in the anticipated fraction, consider the following:
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Cellular Stress: Oxidative stress has been shown to induce the nuclear accumulation of this compound.[1][3] If your experimental conditions are causing oxidative stress, you may observe a higher concentration of this compound in the nuclear fraction than in the cytoplasmic fraction.
-
Cross-Contamination: Incomplete lysis or improper separation during centrifugation can lead to the contamination of one fraction with components of another. Always verify the purity of your fractions using marker proteins for the nucleus (e.g., Lamin B1, Histone H3), cytoplasm (e.g., GAPDH, Tubulin), and mitochondria (e.g., COX IV, Cytochrome C).
-
Cell Cycle Dependence: The localization of some proteins can vary with the cell cycle. If your cell population is not synchronized, this could lead to a distribution of this compound across different fractions.
Q2: My Western blot shows this compound in both the nuclear and cytoplasmic fractions. Is this normal?
A2: Yes, it is normal to detect this compound in both the nuclear and cytoplasmic fractions. This compound contains both a nuclear localization signal (NLS) and a nuclear export signal (NES), allowing it to move between these compartments.[1] The relative abundance in each fraction can depend on the metabolic state of the cell, including the level of oxidative stress.
Q3: How can I improve the purity of my nuclear and cytoplasmic fractions?
A3: Achieving pure fractions is critical for accurately determining protein localization. Here are some tips to enhance the purity of your fractions:
-
Optimize Lysis: Use a hypotonic buffer to swell the cells, followed by gentle mechanical disruption (e.g., douncing or passing through a narrow-gauge needle).[4][5] This helps to rupture the plasma membrane while leaving the nuclear membrane intact. Avoid harsh detergents or excessive sonication, which can lyse the nuclei.
-
Washing Steps: Include washing steps for your pellets. After the initial low-speed centrifugation to pellet the nuclei, wash the nuclear pellet with a buffer to remove cytoplasmic contaminants.[6][7]
-
Use of Detergents: A low concentration of a non-ionic detergent (e.g., NP-40 or Triton X-100) in the lysis buffer can aid in the solubilization of the plasma membrane without significantly affecting the nuclear envelope.[7][8]
Q4: What are the critical parameters for centrifugation when fractionating cells to study this compound?
A4: The speeds and durations of centrifugation are crucial for separating different cellular components based on their size and density.[8] While optimal conditions may vary slightly between cell types, a general guideline is provided in the table below. It is recommended to empirically determine the best conditions for your specific cell line.
| Centrifugation Step | Speed (g) | Time (min) | Temperature (°C) | Fraction Pelleted |
| Low-Speed | 500 - 1,000 | 5 - 10 | 4 | Nuclei and intact cells |
| Mid-Speed | 10,000 - 15,000 | 10 - 20 | 4 | Mitochondria |
| High-Speed (Ultracentrifugation) | >100,000 | 60 | 4 | Microsomes/Membrane Fragments |
Experimental Protocols
Detailed Methodology for Cellular Fractionation to Isolate Nuclear, Cytoplasmic, and Mitochondrial Fractions
This protocol is a general guideline and may require optimization for your specific cell type and experimental goals.
-
Cell Harvesting:
-
For adherent cells, wash with ice-cold PBS, then scrape the cells in PBS and transfer to a pre-chilled centrifuge tube.
-
For suspension cells, directly transfer the cell suspension to a pre-chilled centrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells. Discard the supernatant.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 5 volumes of ice-cold hypotonic lysis buffer (e.g., 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, with protease and phosphatase inhibitors).
-
Incubate on ice for 15-20 minutes to allow the cells to swell.
-
Homogenize the cells using a pre-chilled Dounce homogenizer with a tight-fitting pestle (20-30 strokes) or by passing the suspension through a 27-gauge needle 10-15 times.[4]
-
Monitor cell lysis under a microscope.
-
-
Nuclear Fractionation:
-
Centrifuge the homogenate at 720 x g for 5 minutes at 4°C.[4]
-
The supernatant contains the cytoplasm and mitochondria. Carefully collect this and keep it on ice for the next step.
-
The pellet contains the nuclei. Wash this pellet by resuspending it in 1 mL of lysis buffer and centrifuging again at 720 x g for 5 minutes at 4°C.[4]
-
Resuspend the final nuclear pellet in a suitable buffer for downstream applications (e.g., RIPA buffer for Western blotting).
-
-
Mitochondrial Fractionation:
-
Take the supernatant from step 3 and centrifuge it at 10,000 x g for 15 minutes at 4°C.[4]
-
The resulting supernatant is the cytoplasmic fraction. Carefully collect this and store it at -80°C.
-
The pellet contains the mitochondria. Wash the mitochondrial pellet by resuspending it in a mitochondrial suspension buffer and centrifuging again at 10,000 x g for 15 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a suitable buffer.
-
Visualizations
References
- 1. The redox state of SECIS binding protein 2 controls its localization and selenocysteine incorporation function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SECISBP2 - Wikipedia [en.wikipedia.org]
- 3. life-science-alliance.org [life-science-alliance.org]
- 4. Subcellular fractionation protocol [abcam.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. gladstone.org [gladstone.org]
- 7. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subcellular Fractionation [labome.com]
Technical Support Center: Enhancing SBP-2 Expression in E. coli
Welcome to the technical support center for optimizing the expression of Selenium-Binding Protein 2 (SBP-2) in Escherichia coli. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in recombinant protein production.
Troubleshooting Guides
This section addresses specific issues that may arise during the expression of this compound in E. coli.
Problem: Low or No Expression of this compound
Q: I've performed an induction, but I'm seeing very low or no this compound expression on my SDS-PAGE or Western blot. What are the possible causes and solutions?
A: Low or no expression is a common issue that can stem from several factors, ranging from the gene sequence itself to the induction conditions. Here’s a breakdown of potential causes and the strategies to address them.
Possible Causes & Troubleshooting Strategies:
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Codon Bias: The genetic code is degenerate, meaning multiple codons can specify the same amino acid. Different organisms have a preference for certain codons.[1] If your this compound gene construct contains codons that are rare in E. coli, it can lead to premature termination of translation or misincorporation of amino acids.[1]
-
Inefficient Transcription or Translation Initiation: The promoter strength and the ribosome binding site (RBS) sequence are critical for high-level gene expression.
-
Solution:
-
Ensure you are using a strong, inducible promoter, such as the T7 promoter found in pET vectors.[6]
-
Verify that your construct has an optimal Shine-Dalgarno sequence for efficient ribosome binding.
-
-
-
Protein Toxicity: Overexpression of some proteins can be toxic to E. coli, leading to slow growth or cell death, and consequently, low protein yield.[7]
-
Solution:
-
Use a tightly regulated expression system to minimize basal (leaky) expression before induction. Strains like BL21(DE3)pLysS or BL21-AI can help control basal expression.[7]
-
Lower the induction temperature (e.g., 16-25°C) and reduce the inducer (IPTG) concentration.[8][9]
-
Add glucose (0.1%) to the growth media to help repress the lac promoter and reduce basal expression.[7]
-
-
-
Plasmid Instability or Incorrect Construct: Errors in the plasmid, such as mutations or incorrect insertion of the gene, can prevent expression.
-
Solution:
-
Sequence-verify your this compound expression construct to ensure the gene is in the correct reading frame and free of mutations.[10]
-
Maintain your expression plasmid in a strain that does not contain T7 RNA polymerase (e.g., DH5α) for propagation to prevent plasmid instability due to basal expression of a potentially toxic protein.[7]
-
-
Problem: this compound is Expressed but Insoluble (Inclusion Bodies)
Q: I can see a strong band for this compound on my SDS-PAGE, but it's all in the insoluble pellet after cell lysis. How can I increase the yield of soluble this compound?
A: The formation of insoluble protein aggregates, known as inclusion bodies, is a frequent challenge when overexpressing recombinant proteins in E. coli.[11] This often occurs when the rate of protein synthesis exceeds the cell's capacity to properly fold the protein.[9]
Strategies to Enhance this compound Solubility:
-
Optimize Expression Conditions:
-
Lower Induction Temperature: Reducing the temperature to 16-25°C after induction slows down the rate of protein synthesis, which can give the protein more time to fold correctly.[12][13][14]
-
Reduce Inducer Concentration: Lowering the IPTG concentration (e.g., 0.05-0.1 mM) can decrease the rate of expression and may improve solubility.[8][13]
-
Change Host Strain: Some E. coli strains are better suited for producing soluble proteins. For example, strains engineered to facilitate disulfide bond formation (e.g., SHuffle) or those that co-express chaperones can be beneficial.[15]
-
-
Utilize Solubility-Enhancing Fusion Tags:
-
Principle: Fusing a highly soluble protein tag, such as Maltose-Binding Protein (MBP), Glutathione S-transferase (GST), or Small Ubiquitin-like Modifier (SUMO), to the N- or C-terminus of this compound can significantly improve its solubility.[2][11][14]
-
Workflow:
-
Clone the this compound gene into a vector containing a solubility tag.
-
Express the fusion protein.
-
After purification, the tag can often be removed by a specific protease (e.g., TEV or thrombin) if required.
-
-
-
Co-expression of Molecular Chaperones:
-
Modify the Lysis Buffer: The composition of the lysis buffer can sometimes help to solubilize proteins.
-
Additives: Including additives like non-detergent sulfobetaines (NDSBs), low concentrations of detergents (e.g., Triton X-100, Tween 20), or high concentrations of salt (e.g., NaCl) might improve solubility.
-
Frequently Asked Questions (FAQs)
Q1: Which E. coli strain is best for expressing this compound?
A1: The optimal E. coli strain can depend on the properties of this compound.
-
For general high-level expression: BL21(DE3) is a widely used and effective strain. It contains the T7 RNA polymerase gene under the control of the lacUV5 promoter, making it suitable for use with pET vectors.[15] This strain is also deficient in Lon and OmpT proteases, which helps to minimize protein degradation.[6]
-
If this compound has rare codons: Rosetta™ strains, which are derivatives of BL21(DE3), contain a plasmid that supplies tRNAs for codons that are rare in E. coli but may be present in your this compound gene.[5][15]
-
If this compound is toxic: Strains like C41(DE3) or C43(DE3) are engineered to tolerate the expression of toxic proteins.[15] Alternatively, strains like BL21(DE3)pLysS provide tighter control over basal expression.[17]
-
If this compound requires disulfide bonds: SHuffle® strains have an oxidizing cytoplasm that promotes the formation of disulfide bonds.[15]
Q2: How does codon optimization work and why is it important?
A2: Codon optimization involves modifying the DNA sequence of a gene to replace rare codons with codons that are more frequently used by the expression host, without changing the amino acid sequence of the protein.[1][2] This is important because the availability of tRNAs corresponding to rare codons can be limited in E. coli, leading to slow or stalled translation.[18] By optimizing the codon usage, you can increase the rate of translation, leading to higher protein yields.[3][4]
Q3: What is the optimal IPTG concentration and induction time/temperature for this compound expression?
A3: There is no single optimal condition for all proteins. These parameters need to be empirically determined for this compound. A good starting point is to test a matrix of conditions.
Table 1: Example Optimization Matrix for this compound Expression
| Temperature | IPTG Concentration | Induction Time |
| 37°C | 1.0 mM | 2-4 hours |
| 30°C | 0.5 mM | 4-6 hours |
| 25°C | 0.1 mM | 12-16 hours (overnight) |
| 18°C | 0.1 mM | 16-24 hours (overnight) |
Q4: Should I add a fusion tag to this compound?
A4: Adding a fusion tag can be highly beneficial.
-
Purification: Affinity tags like the 6x-His tag allow for straightforward purification using immobilized metal affinity chromatography (IMAC).[6]
-
Solubility: As mentioned earlier, tags like MBP and GST can significantly enhance the solubility of your target protein.[2][11]
-
Detection: Some tags, like GFP, can be used to monitor expression and localization.
The choice of tag will depend on your downstream application and whether the tag needs to be removed.
Experimental Protocols
Protocol 1: Codon Optimization of this compound
-
Obtain the this compound amino acid sequence.
-
Use a codon optimization software tool or service. Many online tools (e.g., from gene synthesis companies) are available.[5]
-
Set the target organism to Escherichia coli K-12.
-
The software will generate a DNA sequence with optimized codon usage, which can then be synthesized and cloned into your expression vector.[5]
-
Verify the synthesized gene sequence before proceeding with expression studies.[10]
Protocol 2: Small-Scale Expression Trials to Optimize this compound Solubility
-
Transform your this compound expression plasmid into the desired E. coli host strain (e.g., BL21(DE3)).
-
Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
-
Inoculate 50 mL of fresh LB medium with the overnight culture to an OD600 of ~0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.5-0.6.
-
Split the culture into four 10 mL aliquots in separate flasks.
-
Induce each culture under different conditions as outlined in Table 1 (e.g., 37°C with 1.0 mM IPTG, 25°C with 0.1 mM IPTG, etc.).
-
Harvest the cells by centrifugation after the specified induction time.
-
Lyse the cell pellets from each condition (e.g., by sonication).
-
Separate the soluble and insoluble fractions by centrifugation.
-
Analyze the total cell lysate, soluble fraction, and insoluble fraction for each condition by SDS-PAGE to determine the condition that yields the most soluble this compound.
Visualizations
Caption: Workflow for optimizing this compound expression in E. coli.
Caption: Troubleshooting flowchart for this compound expression issues.
References
- 1. youtube.com [youtube.com]
- 2. bonopusbio.com [bonopusbio.com]
- 3. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 4. Codon Optimization for Protein Expression Service - CD Biosynsis [biosynsis.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. goldbio.com [goldbio.com]
- 9. youtube.com [youtube.com]
- 10. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 11. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 12. researchgate.net [researchgate.net]
- 13. How can I increase the amount of soluble recombinant protein in E. coli expression? [qiagen.com]
- 14. biomatik.com [biomatik.com]
- 15. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. How to increase unstable protein expression in E. coli | 53Biologics [53biologics.com]
Validation & Comparative
Validating SBP-2 as a Therapeutic Target: A Comparative Guide for Researchers
An Objective Analysis of Selenocysteine Insertion Sequence Binding Protein 2 (SBP-2) as a Therapeutic Target in Metabolic Disorders, with a Comparative Look at Alternative Strategies.
This guide provides an in-depth comparison of Selenocysteine Insertion Sequence Binding Protein 2 (this compound) as a therapeutic target for metabolic diseases, specifically insulin (B600854) resistance and disorders of thyroid hormone metabolism. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the validation data for this compound and comparing it with alternative therapeutic targets.
Note on Nomenclature: The term "this compound" can refer to different proteins in scientific literature. This guide focuses exclusively on the human Selenocysteine Insertion Sequence Binding Protein 2 (gene name: SECISBP2) , a key factor in selenoprotein synthesis. It is distinct from other proteins such as Sterol Regulatory Element-Binding Protein-2 (SREBP2).
This compound: A Dual Target in Metabolic Homeostasis
This compound is a critical protein for the incorporation of the 21st amino acid, selenocysteine, into a class of proteins known as selenoproteins. Deficiencies in this compound function have been linked to a multisystem disorder characterized by abnormal thyroid hormone levels and, more recently, to the development of insulin resistance in the context of obesity.[1][2] This dual role makes this compound an intriguing, albeit complex, therapeutic target.
The primary therapeutic strategy for this compound-related disorders is not inhibition but rather the restoration of its function or expression, as its deficiency is the root cause of the pathology. This contrasts with many conventional drug development approaches that focus on inhibiting overactive or pathogenic proteins.
This compound in Insulin Resistance and Obesity
Recent studies have identified a previously unknown role for this compound in maintaining insulin sensitivity.[1] In the context of obesity, this compound expression is suppressed in adipose tissue macrophages (ATMs). This suppression leads to a pro-inflammatory state in these macrophages, which in turn drives insulin resistance.
A key study demonstrated that ATM-specific knockdown of this compound in obese mice exacerbates insulin resistance, while re-expression of this compound improves insulin sensitivity.[1] Mechanistically, this compound is linked to the expression of several antioxidant proteins. Its loss increases intracellular reactive oxygen species (ROS) and activates the inflammasome, leading to the maturation of the pro-inflammatory cytokine IL-1β.[3]
Quantitative Data: this compound Modulation in a Murine Model of Obesity
| Parameter | Wild-Type (WT) Mice on High-Fat Diet (HFD) | ATM-Specific this compound Knockdown (KD) Mice on HFD | This compound Re-expression in ATMs of HFD Mice | Citation |
| Fasting Blood Glucose | Elevated | Significantly higher than WT | Reduced compared to KD | [1] |
| Glucose Tolerance | Impaired | More severely impaired than WT | Improved compared to KD | [1] |
| Insulin Sensitivity | Reduced | More severely reduced than WT | Improved compared to KD | [1] |
| Adipose Tissue Inflammation | Increased | Significantly higher than WT | Reduced compared to KD | [1] |
| IL-1β Secretion from ATMs | Increased | Significantly higher than WT | Reduced compared to KD | [4] |
This compound in Thyroid Hormone Metabolism
Mutations in the SECISBP2 gene are known to cause a syndrome characterized by abnormal thyroid hormone metabolism.[2] this compound is essential for the synthesis of deiodinases, a family of selenoproteins that are crucial for the conversion of thyroxine (T4) to the more active triiodothyronine (T3).[2] this compound deficiency leads to reduced deiodinase activity, resulting in high levels of T4 and reverse T3 (rT3), and low to normal levels of T3.[5]
Quantitative Data: this compound Deficiency in a Mouse Model of Thyroid Dysfunction
| Parameter | Wild-Type (Wt) Mice | Tamoxifen-inducible Sbp2 conditional knockout (iCKO) Mice | Fold Change (iCKO vs. Wt) | Citation |
| Serum TSH (males) | ~3 ng/ml | ~10.5 ng/ml | ~3.5-fold increase | [5] |
| Serum T4 (males) | ~4 µg/dl | ~6 µg/dl | ~1.5-fold increase | [5] |
| Serum rT3 (males) | ~20 ng/dl | ~46 ng/dl | ~2.3-fold increase | [5] |
| Serum TSH (females) | ~1.5 ng/ml | ~14.7 ng/ml | ~9.8-fold increase | [5] |
| Serum T4 (females) | ~5 µg/dl | ~6.5 µg/dl | ~1.3-fold increase | [5] |
| Serum rT3 (females) | ~25 ng/dl | ~35 ng/dl | ~1.4-fold increase | [5] |
Therapeutic Strategies Targeting this compound
As this compound deficiency underlies the associated pathologies, therapeutic interventions aim to restore its function. One study has reported that an herbal formula, referred to as TNTL, can induce this compound expression in ATMs and improve insulin sensitivity in obese mice.[1] Further research is needed to identify the active compounds in this formula and to explore other small molecules or genetic approaches to enhance this compound expression or activity.
Comparison with Alternative Therapeutic Targets
For Insulin Resistance:
| Target | Mechanism of Action | Therapeutic Approach | Key Advantages | Key Challenges | Stage of Development |
| This compound | Restores selenoprotein synthesis, reduces ATM inflammation | Upregulating expression/activity | Addresses a root cause of inflammation-driven insulin resistance | Delivery to specific cell types (ATMs); potential for off-target effects of systemic upregulation | Preclinical |
| PTP1B | Negative regulator of insulin signaling | Inhibition | Directly enhances insulin sensitivity | Achieving selectivity over other phosphatases; poor bioavailability of some inhibitors | Clinical trials (some discontinued)[2][6] |
| SHP2 | Modulates multiple signaling pathways, including those involved in inflammation and metabolism | Inhibition | Potential to ameliorate inflammation-driven insulin resistance | Complex role with both pro- and anti-insulin resistance effects depending on the context | Clinical trials (primarily for oncology)[7][8] |
For Metabolic and Thyroid-Related Disorders:
| Target | Mechanism of Action | Therapeutic Approach | Key Advantages | Key Challenges | Stage of Development |
| This compound | Restores selenoprotein (deiodinase) synthesis | Upregulating expression/activity | Addresses the primary defect in a specific form of thyroid dysfunction | Systemic this compound modulation could have widespread effects | Preclinical |
| THR-β | Selective activation of the thyroid hormone receptor beta | Agonism | Liver-specific action improves lipid profiles and reduces liver fat with fewer cardiac side effects | Potential for off-target effects and long-term safety concerns | Approved (Resmetirom) and in late-stage clinical trials (VK2809)[9][10] |
Experimental Protocols
Generation of Tamoxifen-Inducible Conditional Sbp2 Knockout Mice
To study the effects of this compound deficiency in adult mice, a tamoxifen-inducible conditional knockout (iCKO) model can be generated.[11] This involves crossing mice with a floxed Sbp2 allele with mice expressing a tamoxifen-inducible Cre recombinase. Administration of tamoxifen (B1202) then leads to the excision of the Sbp2 gene in a time-dependent manner.[12][13][14][15]
Isolation of Adipose Tissue Macrophages (ATMs)
ATMs are isolated from the stromal vascular fraction (SVF) of adipose tissue. The tissue is first minced and digested with collagenase. The SVF is then separated from adipocytes by centrifugation. Macrophages are subsequently isolated from the SVF using flow cytometry based on cell surface markers such as F4/80 and CD11b.[2][6][8][16]
ATM-Specific this compound Knockdown using β-Glucan Particles
For targeted in vivo knockdown of this compound in ATMs, a β-glucan particle-based delivery system can be utilized.[1] These particles are specifically taken up by macrophages. By loading these particles with siRNAs targeting this compound, cell-type-specific gene silencing can be achieved in vivo.[17]
Glucose and Insulin Tolerance Tests
These are standard procedures to assess glucose metabolism and insulin sensitivity in mouse models.[1][7][18][19][20]
-
Glucose Tolerance Test (GTT): After a period of fasting, mice are given a bolus of glucose via intraperitoneal injection or oral gavage. Blood glucose levels are then measured at various time points to assess the ability to clear glucose from the circulation.
-
Insulin Tolerance Test (ITT): Following a short fast, mice are injected with insulin, and the subsequent drop in blood glucose is monitored to determine insulin sensitivity.
Visualizing the Pathways and Workflows
Caption: this compound's role in ATM-mediated insulin resistance.
Caption: this compound's function in thyroid hormone conversion.
Caption: Experimental workflow for in vivo this compound validation.
Conclusion
This compound presents a novel and compelling therapeutic target for metabolic disorders, particularly those at the intersection of inflammation and metabolic dysregulation. Its fundamental role in selenoprotein synthesis means that therapeutic strategies must focus on restoring its function rather than inhibiting it. While still in the preclinical stage, the validation of this compound as a target for insulin resistance and thyroid hormone abnormalities offers a promising new avenue for drug development.
In comparison, alternative targets such as PTP1B, SHP2, and THR-β are at more advanced stages of development, with some inhibitors and agonists in clinical trials or already approved. However, these targets often come with their own challenges, including off-target effects and incomplete efficacy. The unique mechanism of this compound, particularly its role in regulating macrophage-driven inflammation in adipose tissue, suggests that it could be a valuable target for a subset of patients with metabolic disease, potentially in combination with other therapeutic approaches. Further research into specific and safe methods to modulate this compound expression and activity is warranted.
References
- 1. Glucose and Insulin Tolerance Tests in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and Characterization of Adipose Tissue Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, Characterization, and Purification of Macrophages from Tissues Affected by Obesity-related Inflammation [jove.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Thyroid Hormone Metabolism Defects in a Mouse Model of SBP2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of Immune Cells from Adipose Tissue for Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucose and Insulin Tolerance Tests in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 8. Isolation and Characterization of Adipose Tissue Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. Resmetirom in the Management of Metabolic Dysfunction-Associated Steatotic Liver Disease and Steatohepatitis [mdpi.com]
- 11. Thyroid Hormone Metabolism Defects in a Mouse Model of SBP2 Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tamoxifen feeding method is suitable for efficient conditional knockout - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Tamoxifen feeding method is suitable for efficient conditional knockout | Semantic Scholar [semanticscholar.org]
- 14. Frontiers | Generation and characterization of a tamoxifen-inducible lineage tracing tool Cd2-P2A-CreERT2 knock-in mice [frontiersin.org]
- 15. Generation and characterization of a tamoxifen-inducible lineage tracing tool Cd2-P2A-CreERT2 knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Video: Isolation of Adipose Tissue Immune Cells [jove.com]
- 17. Preparation and characterization of beta-glucan particles containing a payload of nanoembedded rifabutin for enhanced targeted delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. joe.bioscientifica.com [joe.bioscientifica.com]
- 20. The Glucose Tolerance Test in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Functions of SBP-2 and SBP2L in Selenoprotein Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Selenocysteine (B57510) Insertion Sequence (SECIS)-binding protein 2 (SBP-2) and its paralogue, SBP2-like (SBP2L). Understanding the distinct and overlapping roles of these proteins is crucial for research into selenoprotein function, cellular redox homeostasis, and the development of therapies targeting related diseases.
Functional Overview
This compound is a well-established key factor in the synthesis of selenoproteins, a class of proteins containing the 21st amino acid, selenocysteine (Sec). It functions by binding to the SECIS element, a stem-loop structure in the 3' untranslated region (3'-UTR) of selenoprotein mRNAs, which is essential for recoding a UGA stop codon to specify the insertion of selenocysteine.[1][2][3][4] In contrast, the function of SBP2L has been less clear. Recent studies, however, have begun to elucidate its role, suggesting it acts as a crucial auxiliary factor, particularly under conditions of this compound deficiency or cellular stress.[5]
Data Presentation: A Comparative Analysis
The following table summarizes the key functional and expression differences between this compound and SBP2L based on available experimental data.
| Feature | This compound (SECISBP2) | SBP2L (SECISBP2L) | References |
| Primary Role | Main factor for basal selenoprotein synthesis. | Supports essential selenoprotein synthesis, especially when this compound is compromised. | [5][6] |
| Effect of Single Knockout | Significant reduction in the synthesis of most selenoproteins. | Minimal to no effect on overall selenoprotein synthesis. | [1][5] |
| Effect of Double Knockout | Complete abrogation of selenoprotein synthesis, leading to embryonic lethality in zebrafish. | Complete abrogation of selenoprotein synthesis, leading to embryonic lethality in zebrafish. | [5] |
| SECIS Element Binding | Binds to SECIS elements to facilitate selenocysteine incorporation. | Also binds to SECIS elements. | [7] |
| Tissue-Specific Expression | Broadly expressed. | Shows tissue-specific expression patterns, with high levels in oligodendrocytes. | |
| Specific Selenoprotein Regulation | General role in the synthesis of most selenoproteins. | Appears to be the major factor for the synthesis of specific selenoproteins like DIO2 in certain cell types. | |
| Interaction with eEFSec | The C-terminal domain is sufficient for interaction. | The N-terminus is required for interaction with the selenocysteine-specific elongation factor (eEFSec). | |
| Functional Redundancy | Partially redundant with SBP2L, as its absence can be partially compensated for. | Partially redundant with this compound, as it can support the synthesis of a subset of selenoproteins in the absence of this compound. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
CRISPR/Cas9-Mediated Knockout of sbp2 and sbp2l in Zebrafish
This protocol outlines the generation of knockout zebrafish lines to study the in vivo function of this compound and SBP2L.
-
Target Selection: Guide RNAs (gRNAs) are designed to target conserved exons of the zebrafish sbp2 and sbp2l genes.
-
gRNA and Cas9 mRNA Synthesis: gRNAs and Cas9 mRNA are synthesized in vitro using commercially available kits.
-
Microinjection: A solution containing the gRNAs and Cas9 mRNA is microinjected into one-cell stage zebrafish embryos.
-
Founder Screening: Injected (F0) embryos are raised to adulthood, and their progeny (F1) are screened for germline transmission of mutations by PCR amplification of the target locus followed by sequencing.
-
Generation of Homozygous Mutants: Heterozygous F1 fish are incrossed to generate homozygous knockout lines for phenotypic analysis.
Metabolic Labeling of Selenoproteins with 75Se
This method is used to assess the overall rate of selenoprotein synthesis in cell lines or animal models.
-
Cell Culture/Animal Husbandry: Cells (e.g., HepG2) or organisms (e.g., zebrafish embryos) are cultured under standard conditions.
-
Labeling: The culture medium or embryo medium is supplemented with 75Se-selenite for a defined period (e.g., 24 hours).
-
Protein Extraction: Total protein is extracted from the cells or embryos using a suitable lysis buffer.
-
SDS-PAGE and Autoradiography: The protein extracts are separated by SDS-PAGE, and the gel is dried and exposed to a phosphor screen or X-ray film to visualize the 75Se-labeled selenoproteins. The intensity of the bands corresponds to the level of selenoprotein synthesis.
Co-immunoprecipitation (Co-IP) of SBP2L and Selenoprotein mRNAs
This protocol is used to determine if SBP2L physically associates with specific selenoprotein mRNAs in vivo.
-
Cell Lysis: Cells expressing endogenous or tagged SBP2L are lysed under non-denaturing conditions to preserve protein-RNA complexes.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to SBP2L (or the tag). The antibody-protein complexes are then captured using protein A/G-agarose or magnetic beads.
-
Washing: The beads are washed several times to remove non-specifically bound proteins and RNAs.
-
RNA Elution and Purification: The bound RNA is eluted from the beads and purified.
-
RT-qPCR Analysis: The purified RNA is reverse-transcribed into cDNA, and the levels of specific selenoprotein mRNAs (e.g., Dio2, Dio3) are quantified by quantitative PCR (qPCR). Enrichment of a specific mRNA in the SBP2L IP compared to a control IP indicates an interaction.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to this compound and SBP2L function.
Caption: Selenocysteine incorporation pathway involving this compound and SBP2L.
Caption: Experimental workflow for comparing this compound and SBP2L function.
Caption: Logical relationship of this compound and SBP2L functions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. SECISBP2L-Mediated Selenoprotein Synthesis Is Essential for Autonomous Regulation of Oligodendrocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The expression of essential selenoproteins during development requires SECIS-binding protein 2–like - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SBP2 binding affinity is a major determinant in differential selenoprotein mRNA translation and sensitivity to nonsense-mediated decay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SBP2 and Other RNA-Binding Proteins in Selenoprotein Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of selenoproteins, a unique class of proteins containing the 21st amino acid selenocysteine (B57510) (Sec), is a complex process that requires the reprogramming of the genetic code. Instead of terminating translation, a specific UGA codon is recoded to insert Sec. This critical event is orchestrated by a specialized machinery involving a cis-acting RNA structure known as the Selenocysteine Insertion Sequence (SECIS) element, located in the 3' untranslated region (3' UTR) of selenoprotein mRNAs, and a set of trans-acting protein factors.
At the heart of this machinery are RNA-binding proteins (RBPs) that recognize the SECIS element and recruit the necessary components for Sec incorporation. The primary and essential RBP is the SECIS Binding Protein 2 (SBP2). However, the regulation of selenoprotein synthesis, particularly under conditions of selenium deficiency, involves a hierarchical expression of different selenoproteins. This hierarchy is established through the interplay of SBP2 with other RBPs, which modulate its function. This guide provides an objective comparison of SBP2 with other key RBPs, focusing on experimental data to elucidate their distinct and collaborative roles.
Key RNA-Binding Proteins in Selenoprotein Synthesis
-
SBP2 (SECIS Binding Protein 2): SBP2 is considered the master regulator of selenoprotein synthesis.[1] It is absolutely required for the incorporation of selenocysteine at UGA codons.[2][3] SBP2 binds specifically to the SECIS element and recruits the selenocysteine-specific elongation factor (eEFSec) and the Sec-charged tRNA (Sec-tRNA^[Ser]Sec) to the ribosome.[4][5] The binding affinity of SBP2 for different SECIS elements varies, which is a major factor in determining the differential translation of selenoprotein mRNAs and establishing the hierarchy of selenoprotein synthesis.[6][7]
-
eIF4A3 (Eukaryotic Initiation Factor 4A3): While SBP2 is an activator, eIF4A3 acts as a transcript-selective translational repressor.[1][8][9] During selenium deficiency, eIF4A3 expression is upregulated.[1][8] It binds to the SECIS elements of a subset of "non-essential" selenoprotein mRNAs, preventing the binding of SBP2 and thereby inhibiting their translation.[1][8] This mechanism allows the limited supply of selenium to be prioritized for the synthesis of essential housekeeping selenoproteins.[1] Unlike SBP2, eIF4A3's binding does not strictly depend on the conserved core of the SECIS element.[1]
-
SECISBP2L (SBP2-Like): A paralogue of SBP2, SECISBP2L has a conserved RNA-binding domain but its precise function is still under investigation.[10][11] Studies in zebrafish suggest that SECISBP2L may be required to promote the synthesis of essential selenoproteins when SBP2 activity is compromised.[10][11]
-
Nucleolin and PTBP1: Other RBPs such as Nucleolin and Polypyrimidine Tract-Binding Protein 1 (PTBP1) have also been identified to interact with selenoprotein mRNAs. Nucleolin appears to bind to most selenoprotein mRNAs with similar affinity, in contrast to the preferential binding exhibited by SBP2.[6][7] PTBP1 has been shown to interact with conserved regions of the Selenoprotein P (SELENOP) 3' UTR, suggesting a role in fine-tuning its expression.[12]
Comparative Analysis: SBP2 vs. eIF4A3
The interplay between SBP2 and eIF4A3 is a key regulatory node in controlling the hierarchy of selenoprotein synthesis. Their functions are largely antagonistic but coordinated by selenium availability.
| Feature | SBP2 (SECIS Binding Protein 2) | eIF4A3 (Eukaryotic Initiation Factor 4A3) |
| Primary Function | Essential Activator: Required for decoding UGA as Selenocysteine.[3][5] | Selective Inhibitor: Represses translation of a subset of selenoprotein mRNAs.[1][8] |
| Role in Synthesis | Master regulator that initiates Sec incorporation by recruiting eEFSec/Sec-tRNA.[1][4] | Modulator that prevents SBP2 binding to certain SECIS elements.[1][8] |
| Regulation by Selenium | SBP2 levels are a limiting factor for synthesis, especially when selenium is low.[5] | Expression is upregulated during selenium deficiency to suppress non-essential synthesis.[1][8][9] |
| SECIS Binding Site | Requires the conserved core motifs (e.g., AUGA) of the SECIS element for binding.[1][3] | Binding is independent of the SECIS core; interacts with the internal and apical loops.[1][13][14] |
| Outcome of Binding | Promotes selenoprotein synthesis. | Inhibits selenoprotein synthesis.[1] |
Quantitative Data on Protein-RNA Interactions
The following table summarizes quantitative data from competition experiments, illustrating the differential binding characteristics of SBP2 and eIF4A3 to the SECIS element of Glutathione Peroxidase 1 (GPx1), a stress-related selenoprotein.
| Experiment | Protein(s) | Condition / Competitor RNA | Result |
| UV Cross-linking Competition | eIF4A3 | Wild-Type GPx1 SECIS | IC₅₀ = 6 nM[1] |
| UV Cross-linking Competition | eIF4A3 | Mutant GPx1 SECIS (impaired SBP2 binding) | IC₅₀ = 8.8 to 10.4 nM[1] |
| In Vitro UGA Recoding Assay | SBP2 + eIF4A3 | Pre-incubation of mRNA with eIF4A3 before adding SBP2 | ~70% lower luciferase activity compared to simultaneous incubation.[1] |
| SBP2-SECIS Binding Assay | SBP2 + eIF4A3 | Fixed amount of SBP2 (200 nM) with increasing eIF4A3 | eIF4A3 effectively prevents SBP2 from binding to the GPx1 SECIS RNA.[1] |
IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of competitor RNA needed to displace 50% of the labeled probe.
Visualizing the Molecular Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the pathways and experimental workflows involved.
Caption: The central role of SBP2 in eukaryotic selenoprotein synthesis.
Caption: Competitive binding of SBP2 and eIF4A3 regulates synthesis.
Caption: Experimental workflow for RNA Immunoprecipitation (RIP).
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments used to study SBP2 and other RBP interactions with selenoprotein mRNAs.
Protocol 1: RNA Immunoprecipitation followed by Sequencing (RIP-Seq)
This protocol is used to identify the full spectrum of RNAs that are bound by a specific RBP in vivo.[15][16][17]
1. Cell Harvesting and Cross-linking:
- Culture mammalian cells to ~80-90% confluency.
- To cross-link RBP-RNA interactions in vivo, treat cells with 1% formaldehyde (B43269) in PBS for 10 minutes at room temperature.[18][19]
- Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubating for 5 minutes.
- Wash cells twice with ice-cold PBS, then scrape and collect the cell pellet by centrifugation.
2. Cell Lysis and Sonication:
- Resuspend the cell pellet in a suitable RIP lysis buffer containing protease and RNase inhibitors.
- Lyse the cells by incubation on ice.
- Shear the chromatin/lysate using a sonicator to an average size of 200-500 bp. Centrifuge to pellet cell debris.
3. Immunoprecipitation (IP):
- Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
- Incubate the pre-cleared lysate with an antibody specific to the RBP of interest (e.g., anti-SBP2 or anti-eIF4A3) overnight at 4°C with gentle rotation. Use a non-specific IgG as a negative control.
- Add fresh protein A/G magnetic beads to capture the antibody-RBP-RNA complexes and incubate for 2-4 hours at 4°C.
4. Washing and Elution:
- Wash the magnetic beads multiple times with high-salt and low-salt wash buffers to remove non-specifically bound material.[20]
- Elute the RBP-RNA complexes from the beads using an elution buffer.
5. Reverse Cross-linking and RNA Purification:
- Reverse the formaldehyde cross-links by incubating the eluate with Proteinase K at a high temperature (e.g., 65°C for 1-2 hours).
- Purify the RNA from the sample using a standard phenol-chloroform extraction followed by ethanol (B145695) precipitation or a column-based RNA purification kit.
6. Downstream Analysis:
- Prepare a cDNA library from the purified RNA.
- Perform high-throughput sequencing to identify the RNA fragments that were co-immunoprecipitated with the target RBP.[17]
- Analyze sequencing data to map RBP binding sites across the transcriptome.
Protocol 2: In Vitro UV Cross-linking and Competition Assay
This assay is used to assess the direct binding of a protein to an RNA molecule and to determine the binding specificity and competition between different proteins.[1]
1. Probe Preparation:
- Synthesize the RNA probe of interest (e.g., the GPx1 SECIS element) via in vitro transcription using a linearized DNA template and including a radiolabeled nucleotide (e.g., [α-³²P]UTP).
- Purify the labeled RNA probe using denaturing polyacrylamide gel electrophoresis (PAGE).
2. Binding Reaction:
- Set up binding reactions in a suitable binding buffer.
- For competition assays, incubate a fixed amount of purified recombinant protein (e.g., 200 nM SBP2) and the radiolabeled RNA probe with increasing concentrations of a competitor protein (e.g., eIF4A3).[1]
- To determine IC₅₀, incubate the protein and labeled probe with increasing concentrations of unlabeled competitor RNA (wild-type or mutant).[1]
- Incubate the reactions at room temperature or 30°C for 15-30 minutes to allow binding to reach equilibrium.
3. UV Cross-linking:
- Place the reaction tubes on ice and irradiate with 254 nm UV light using a UV cross-linker. This creates a covalent bond between the protein and the RNA at their interaction interface.
4. Analysis:
- Digest the unbound RNA by treating the samples with RNase A.
- Denature the protein-RNA complexes and resolve them by SDS-PAGE.
- Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled RBP-RNA adducts. The intensity of the band corresponds to the amount of binding.
- Quantify the band intensities to determine the effect of the competitor protein or RNA.
Conclusion
The synthesis of selenoproteins is a tightly regulated process where the RNA-binding protein SBP2 plays an indispensable, activating role. However, the cellular response to fluctuating selenium levels requires a more nuanced control system. This is achieved through the action of other RBPs, most notably eIF4A3, which acts as a selective antagonist to SBP2. By competing for SECIS elements on non-essential selenoprotein mRNAs during selenium deficiency, eIF4A3 ensures that the limited resources are channeled towards the synthesis of critical housekeeping selenoproteins. This dynamic interplay highlights a sophisticated layer of post-transcriptional regulation. Understanding the precise mechanisms of action and the competitive binding kinetics of these proteins is essential for researchers in the field and holds potential for developing therapeutic strategies related to diseases involving oxidative stress and selenium metabolism.
References
- 1. Eukaryotic Initiation Factor 4a3 is a Selenium-regulated RNA-binding Protein that Selectively Inhibits Selenocysteine Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA binding proteins and selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel RNA binding protein, SBP2, is required for the translation of mammalian selenoprotein mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. SECIS–SBP2 interactions dictate selenocysteine incorporation efficiency and selenoprotein hierarchy | The EMBO Journal [link.springer.com]
- 6. SBP2 Binding Affinity Is a Major Determinant in Differential Selenoprotein mRNA Translation and Sensitivity to Nonsense-Mediated Decay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SBP2 binding affinity is a major determinant in differential selenoprotein mRNA translation and sensitivity to nonsense-mediated decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eukaryotic initiation factor 4a3 is a selenium-regulated RNA-binding protein that selectively inhibits selenocysteine incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis [frontiersin.org]
- 10. The expression of essential selenoproteins during development requires SECIS-binding protein 2–like - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The expression of essential selenoproteins during development requires SECIS-binding protein 2–like | Life Science Alliance [life-science-alliance.org]
- 12. The selenoprotein P 3’ untranslated region is an RNA binding protein platform that fine tunes selenocysteine incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. academic.oup.com [academic.oup.com]
- 15. epigenie.com [epigenie.com]
- 16. mdpi.com [mdpi.com]
- 17. How to Prepare a Library for RIP-Seq: A Comprehensive Guide - CD Genomics [cd-genomics.com]
- 18. RIP/RIP-seq to study RNA Modifications | Proteintech Group [ptglab.com]
- 19. RIP – RNA immunoprecipitation protocol | Abcam [abcam.com]
- 20. RIP-Seq Sample Preparation Protocol - CD Genomics [cd-genomics.com]
A Comparative Guide to SBP-2 Antibody Cross-Reactivity Across Species
For researchers in cellular biology, oncology, and endocrinology, the accurate detection of Selenocysteine (B57510) Insertion Sequence Binding Protein 2 (SBP-2) is crucial for understanding the intricate process of selenoprotein synthesis. The choice of a suitable antibody with predictable cross-reactivity across different model organisms is a critical first step for any experiment. This guide provides a comparative analysis of this compound antibody cross-reactivity between human, mouse, and rat species, supported by protein sequence alignment data and detailed experimental protocols.
Understanding this compound and the Importance of Cross-Reactivity
This compound is a key trans-acting factor essential for the incorporation of selenocysteine (Sec) into selenoproteins, a class of proteins with vital antioxidant and metabolic functions.[1] Given that much of the foundational research on cellular pathways is conducted in model organisms such as mice and rats, it is imperative for researchers to utilize antibodies that can reliably detect the orthologous proteins in human cells for translational studies. An antibody's ability to recognize a target protein across different species, known as cross-reactivity, is largely dependent on the conservation of the epitope, the specific region of the protein that the antibody binds to.
Comparative Analysis of this compound Antibodies
Several commercially available antibodies are marketed for the detection of this compound. Here, we compare a selection of these antibodies based on their immunogen, validated applications, and documented species reactivity.
| Antibody Name | Host Species | Immunogen Origin | Reported Cross-Reactivity | Validated Applications | Manufacturer | Catalog Number |
| This compound (C-10) | Mouse | Rat | Human, Mouse, Rat | WB, IP, IF, ELISA | Santa Cruz Biotechnology | sc-393651 |
| This compound (2957C2a) | Mouse | Human | Human | WB, IP | Santa Cruz Biotechnology | sc-130639 |
| anti-SBP-2 | Rabbit | Human | Human, Mouse | WB, IF/IC | DLdevelop | DL96324A |
Note: This table is based on information provided in the manufacturers' datasheets. Independent validation is always recommended.
The this compound (C-10) antibody, being generated against a rat epitope, demonstrates broad cross-reactivity across human, mouse, and rat, making it a versatile tool for comparative studies.[2] The rabbit polyclonal antibody from DLdevelop, raised against the full-length human protein, has also been shown to detect this compound in both human and mouse cell lysates.
Protein Sequence Alignment and Epitope Conservation
To provide a molecular basis for the observed cross-reactivity, a protein sequence alignment of this compound from Homo sapiens (human), Mus musculus (mouse), and Rattus norvegicus (rat) was performed. The alignment reveals a high degree of conservation among the three species, particularly in the N-terminal region which corresponds to the epitope of the this compound (C-10) antibody (amino acids 2-19 of rat this compound).[2]
Key Findings from Sequence Alignment:
-
Overall Homology: The amino acid sequences of this compound are highly conserved between human, mouse, and rat, suggesting that many antibodies raised against a specific region of the protein from one species are likely to recognize the orthologs in the others.
-
Epitope Conservation: The high sequence identity in the N-terminal region provides a strong rationale for the broad cross-reactivity of antibodies targeting this domain, such as the this compound (C-10) monoclonal antibody.
Experimental Protocols for Cross-Reactivity Validation
To assist researchers in validating the cross-reactivity of this compound antibodies in their own laboratories, detailed protocols for Western Blotting (WB) and Immunohistochemistry (IHC) are provided below.
Western Blotting Protocol
Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or cell extract.
1. Sample Preparation:
- Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.
- Determine protein concentration using a BCA assay.
- Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
2. Gel Electrophoresis and Transfer:
- Separate protein lysates on a 10% SDS-PAGE gel.
- Transfer the separated proteins to a PVDF membrane.
3. Immunodetection:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary this compound antibody (e.g., this compound (C-10) at a 1:1000 dilution) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) at a 1:5000 dilution for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Immunohistochemistry (IHC-P) Protocol
IHC is used to visualize the localization of proteins within tissue sections.
1. Tissue Preparation:
- Fix tissues in 10% neutral buffered formalin and embed in paraffin.
- Cut 4-5 µm thick sections and mount on charged slides.
2. Deparaffinization and Rehydration:
- Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
3. Antigen Retrieval:
- Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
4. Staining:
- Block endogenous peroxidase activity with 3% hydrogen peroxide.
- Block non-specific binding with a serum-based blocking solution.
- Incubate with the primary this compound antibody (e.g., this compound (C-10) at a 1:200 dilution) overnight at 4°C.
- Wash with PBS.
- Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
- Develop the signal with a DAB substrate.
- Counterstain with hematoxylin, dehydrate, and mount.
Visualizing the Role of this compound in Selenoprotein Synthesis
To conceptualize the central role of this compound, the following diagram illustrates the workflow of selenocysteine incorporation into a growing polypeptide chain.
Caption: Workflow of this compound mediated selenocysteine incorporation.
Conclusion
The high degree of sequence conservation for this compound across human, mouse, and rat provides a solid foundation for the cross-reactivity of well-characterized antibodies. The this compound (C-10) monoclonal antibody, in particular, presents a reliable option for researchers conducting comparative studies in these species. Nevertheless, it is best practice to validate antibody performance in each specific application and tissue type. The provided protocols offer a starting point for such validation experiments, enabling robust and reproducible detection of this compound and advancing our understanding of selenoprotein biology.
References
Unveiling SBP-2's Grip on mRNA: A Comparative Guide to Confirming Binding Sites
For researchers, scientists, and drug development professionals, understanding the intricate dance between RNA-binding proteins and their mRNA targets is paramount. This guide provides a comprehensive comparison of key experimental methods used to identify and confirm the binding sites of Selenocysteine (B57510) Insertion Sequence (SECIS) Binding Protein 2 (SBP-2) on selenoprotein mRNAs. We delve into the protocols, data interpretation, and alternative approaches to provide a robust toolkit for investigating this critical interaction in selenoprotein synthesis.
At the heart of selenoprotein production lies the intricate process of recoding a UGA codon from a stop signal to a selenocysteine insertion site. This molecular feat is orchestrated by the SECIS element, a stem-loop structure located in the 3' untranslated region (3' UTR) of all selenoprotein mRNAs. This compound is the key trans-acting factor that binds to the SECIS element, initiating the cascade of events leading to selenocysteine incorporation.[1][2][3] The affinity of this binding is not uniform across all selenoprotein mRNAs, establishing a hierarchy in their synthesis and sensitivity to degradation.[4][5]
This guide will compare three cornerstone techniques for elucidating this compound:mRNA interactions: RNA Immunoprecipitation (RIP), UV Cross-linking and Immunoprecipitation (CLIP), and Electrophoretic Mobility Shift Assay (EMSA). We will also explore alternative SECIS-binding proteins that offer a broader perspective on the regulation of selenoprotein expression.
Comparing the Arsenal: RIP vs. CLIP vs. EMSA
Choosing the right technique is crucial for robustly confirming this compound binding sites. Each method offers unique advantages and limitations in terms of the information it provides, from in-vivo interactions to precise binding site mapping and in-vitro affinity measurements.
| Feature | RNA Immunoprecipitation (RIP) | UV Cross-linking and Immunoprecipitation (CLIP) | Electrophoretic Mobility Shift Assay (EMSA) |
| Principle | Co-immunoprecipitation of an RNA-binding protein (this compound) and its associated RNAs from a cell lysate using a specific antibody. | In-vivo UV cross-linking to create covalent bonds between this compound and its bound RNAs, followed by immunoprecipitation and sequencing. | In-vitro assay that detects the shift in electrophoretic mobility of a labeled RNA probe upon binding to a protein (this compound). |
| Primary Output | Identification and quantification of RNAs that are endogenously bound to this compound. | Precise identification of the specific nucleotide sequences where this compound directly binds to the RNA. | Determination of binding affinity (Kd) and specificity of the this compound:SECIS interaction. |
| Cross-linking | Optional (formaldehyde can be used) | Mandatory (UV irradiation) | None |
| In-vivo/In-vitro | In-vivo | In-vivo | In-vitro |
| Strengths | - Reflects physiological RNA-protein interactions.[6] - Can capture transient or weak interactions. | - Provides high-resolution mapping of binding sites.[6] - Covalent cross-linking allows for stringent purification conditions, reducing background. | - Allows for quantitative measurement of binding affinity. - Relatively simple and quick to perform. |
| Limitations | - Does not identify the precise binding site on the RNA. - Prone to identifying indirect interactions within a larger protein complex. | - UV cross-linking efficiency can be low and biased. - The protocol is more complex and technically demanding. | - An in-vitro method that may not fully recapitulate the cellular environment. - Requires purified protein and labeled RNA. |
Delving Deeper: Experimental Protocols
To facilitate the practical application of these techniques, detailed methodologies for each are provided below.
RNA Immunoprecipitation (RIP) Protocol
This protocol outlines the general steps for performing a native RIP experiment to identify RNAs associated with this compound.
Materials:
-
Cells or tissues expressing this compound
-
RIP Buffer (e.g., 150 mM KCl, 25 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% NP-40, 0.5 mM DTT, RNase inhibitor, protease inhibitor cocktail)
-
Anti-SBP-2 antibody and corresponding isotype control IgG
-
Protein A/G magnetic beads
-
RNA extraction reagents (e.g., TRIzol)
-
Reagents for RT-qPCR
Procedure:
-
Cell Lysis: Harvest and lyse cells in ice-cold RIP buffer to release ribonucleoprotein (RNP) complexes.
-
Immunoprecipitation: Incubate the cell lysate with magnetic beads pre-coated with either anti-SBP-2 antibody or isotype control IgG. This allows for the specific capture of this compound and its bound RNAs.
-
Washing: Wash the beads extensively with RIP buffer to remove non-specifically bound proteins and RNAs.
-
Protein Digestion: Elute the RNP complexes from the beads and digest the protein component with Proteinase K.
-
RNA Extraction: Purify the co-immunoprecipitated RNAs using standard RNA extraction methods.
-
Analysis: Analyze the purified RNA by RT-qPCR using primers specific for candidate selenoprotein mRNAs to quantify their enrichment in the this compound IP compared to the IgG control.
UV Cross-linking and Immunoprecipitation (CLIP) Protocol
CLIP provides a more precise map of this compound binding sites by covalently linking the protein to its target RNA in vivo.
Materials:
-
Cells in culture
-
Phosphate-buffered saline (PBS)
-
UV cross-linker (254 nm)
-
Lysis buffer
-
RNase I
-
Anti-SBP-2 antibody and isotype control IgG
-
Protein A/G magnetic beads
-
3' and 5' RNA linkers
-
Reverse transcriptase and PCR reagents
-
Reagents for library preparation and high-throughput sequencing
Procedure:
-
UV Cross-linking: Irradiate cultured cells with UV light (254 nm) to induce covalent cross-links between this compound and directly bound RNA molecules.
-
Cell Lysis and RNA Fragmentation: Lyse the cells and partially digest the RNA using a low concentration of RNase I to generate small RNA fragments bound to this compound.
-
Immunoprecipitation: Immunoprecipitate the this compound-RNA complexes using an anti-SBP-2 antibody coupled to magnetic beads.
-
RNA Linker Ligation: Ligate RNA linkers to the 3' and 5' ends of the immunoprecipitated RNA fragments.
-
Protein Digestion and RNA Purification: Digest the this compound protein with Proteinase K and purify the cross-linked RNA fragments.
-
Reverse Transcription and PCR Amplification: Reverse transcribe the RNA fragments into cDNA and amplify the cDNA by PCR.
-
Sequencing and Analysis: Sequence the amplified cDNA library and map the reads back to the genome to identify the precise this compound binding sites.
Electrophoretic Mobility Shift Assay (EMSA) Protocol
EMSA is an in-vitro technique used to characterize the binding affinity and specificity of this compound for a specific SECIS element.
Materials:
-
Purified recombinant this compound protein
-
In-vitro transcribed and labeled (e.g., with 32P or a fluorescent dye) SECIS RNA probe
-
Unlabeled competitor SECIS RNA (wild-type and mutant)
-
Binding buffer (containing components to stabilize the protein-RNA interaction)
-
Native polyacrylamide gel
-
Electrophoresis apparatus and buffer
-
Detection system (e.g., phosphorimager or fluorescence scanner)
Procedure:
-
Binding Reaction: Incubate the labeled SECIS RNA probe with varying concentrations of purified this compound protein in a binding buffer.
-
Competition Assay (Optional): To determine specificity, perform competition reactions by adding an excess of unlabeled wild-type or mutant SECIS RNA to the binding reaction before adding the labeled probe.
-
Native Gel Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel. The protein-RNA complexes will migrate slower than the free RNA probe.
-
Detection: Visualize the labeled RNA on the gel using an appropriate detection method.
-
Data Analysis: Quantify the amount of free and bound probe to determine the dissociation constant (Kd), which is a measure of binding affinity.
Quantitative Insights: this compound Binding and its Consequences
The differential binding affinity of this compound for various SECIS elements is a key determinant in the hierarchy of selenoprotein synthesis. This can be quantified both directly through binding assays and indirectly by observing the effects of this compound perturbation on selenoprotein mRNA levels.
This compound Knockdown Reveals a Hierarchy of mRNA Dependence
Studies involving the knockdown of this compound expression have demonstrated varied effects on the levels of different selenoprotein mRNAs. This differential sensitivity provides indirect evidence for the varying strengths of this compound binding to their respective SECIS elements.[4]
| Selenoprotein mRNA | Approximate Decrease in mRNA Level upon this compound Knockdown |
| SelH | ~50% |
| Gpx1 | ~50% |
| Trxr1 | ~40% |
| SelT | ~30% |
| Other selenoprotein mRNAs | Modest to minimal decreases |
| Data adapted from studies in MSTO-211H cells.[4] |
This hierarchy suggests that mRNAs with a greater reduction upon this compound knockdown have SECIS elements that are more dependent on high levels of this compound for their stability and/or efficient translation.
Beyond this compound: Alternative SECIS-Binding Proteins
While this compound is a central player, other proteins can also bind to SECIS elements, adding another layer of regulation to selenoprotein synthesis.
-
SBP2L (SECISBP2L): A paralogue of this compound, SBP2L can also bind to all known human SECIS elements.[7][8] However, vertebrate SBP2L does not appear to promote selenocysteine incorporation in the same manner as this compound.[1] Its precise role is still under investigation, but it may be involved in regulating selenoprotein expression under specific conditions.[1][2]
-
Nucleolin: This abundant multifunctional protein has been shown to bind with high affinity to a subset of selenoprotein mRNA SECIS elements.[9] Evidence suggests that nucleolin can enhance the translation of these specific selenoproteins.[9] The binding of nucleolin to SECIS elements appears to be selective, with a reported high affinity for the TR1 SECIS element.[6]
The existence of these alternative SECIS-binding proteins highlights the complexity of selenoprotein regulation and offers additional avenues for research and potential therapeutic intervention.
Conclusion
Confirming the binding of this compound to its target mRNAs is a critical step in understanding the regulation of selenoprotein synthesis. The choice of experimental method—RIP, CLIP, or EMSA—will depend on the specific research question, from identifying endogenous interactions to pinpointing the exact binding site or quantifying binding affinity. By combining these powerful techniques and considering the roles of alternative SECIS-binding proteins, researchers can build a comprehensive picture of the regulatory network that governs the expression of this vital class of proteins. This knowledge is not only fundamental to cell biology but also holds promise for the development of novel therapeutic strategies targeting diseases associated with aberrant selenoprotein function.
References
- 1. Selenocysteine Insertion Sequence Binding Protein 2L Is Implicated as a Novel Post-Transcriptional Regulator of Selenoprotein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The expression of essential selenoproteins during development requires SECIS-binding protein 2–like - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secisbp2 Is Essential for Embryonic Development and Enhances Selenoprotein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SBP2 Binding Affinity Is a Major Determinant in Differential Selenoprotein mRNA Translation and Sensitivity to Nonsense-Mediated Decay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SBP2 binding affinity is a major determinant in differential selenoprotein mRNA translation and sensitivity to nonsense-mediated decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SECISBP2L SECIS binding protein 2 like [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. The expression of essential selenoproteins during development requires SECIS-binding protein 2–like | Life Science Alliance [life-science-alliance.org]
- 9. Nucleolin binds to a subset of selenoprotein mRNAs and regulates their expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Phenotypes of SBP-2 Mutant Mice: SECISBP2 vs. SEC24B
For Researchers, Scientists, and Drug Development Professionals
The nomenclature "SBP-2" can be ambiguous and has been associated with two distinct genes: SECISBP2 (Selenocysteine Insertion Sequence Binding Protein 2) and SEC24B (SEC24 Homolog B, COPII Coat Complex Component) . This guide provides a comprehensive comparison of the validation of phenotypes in mutant mouse models for both of these critical proteins, offering insights into their respective biological functions and the experimental methodologies used to study them.
Distinguishing SECISBP2 and SEC24B
Before delving into the phenotypic validation, it is crucial to understand the different roles of these two proteins.
-
SECISBP2 (SBP2): A key trans-acting factor in the co-translational insertion of the 21st amino acid, selenocysteine, into selenoproteins. These proteins are vital for antioxidant defense, thyroid hormone metabolism, and overall cellular homeostasis. Mutations in SECISBP2 can lead to a multisystem disorder characterized by abnormal thyroid hormone levels, growth retardation, and neurological defects.[1][2]
-
SEC24B: A cargo receptor of the COPII vesicle coat, which is responsible for the transport of proteins from the endoplasmic reticulum (ER) to the Golgi apparatus. It plays a critical role in the selective sorting of specific proteins for secretion.[3][4] Mutations in SEC24B are associated with defects in the planar cell polarity (PCP) signaling pathway, leading to severe developmental abnormalities.[3][4]
Phenotypic Validation of SECISBP2 (SBP2) Mutant Mice
A complete knockout of Secisbp2 in mice results in early embryonic lethality, necessitating the use of conditional knockout (cKO) models to study its function in specific tissues.[1][5][6]
Quantitative Phenotypic Data: SECISBP2 cKO Mice
| Phenotypic Parameter | Mouse Model | Observation | Reference |
| Viability | Constitutive Secisbp2 knockout | Embryonic lethal before gastrulation | [1] |
| Heterozygous (Secisbp2+/-) | Viable, fertile, with normal thyroid function and minimal changes in selenoprotein expression. | [5][6] | |
| Growth | Neuron-specific cKO | Smaller size and lower body weight compared to wild-type littermates. | [5][6] |
| Neurological Function | Neuron-specific cKO | Marked movement phenotype with an awkward, broad-based, and dystonic gait. Survive for approximately three weeks. | [5][6] |
| Cellular Phenotype | Neuron-specific cKO | Specific loss of parvalbumin-positive interneurons in the somatosensory cortex and hippocampus. The number of these neurons is reduced by about 50% in the caudate putamen. | [5][7] |
| Biochemical Phenotype | Hepatocyte-specific cKO | Dramatic reduction of hepatic selenoprotein expression, but the mice appear normal. | [5][6] |
Experimental Protocols for Phenotype Validation
Generation of Conditional Knockout (cKO) Mice:
-
Strategy: The Cre-loxP system is employed to excise a critical exon of the Secisbp2 gene in a tissue-specific manner.[1][8][9]
-
Vector Construction: A targeting vector is created with loxP sites flanking a key exon (e.g., exon 5) of the Secisbp2 gene. This construct is introduced into embryonic stem (ES) cells.[1]
-
Generation of Floxed Mice: Targeted ES cells are injected into blastocysts to generate chimeric mice, which are then bred to establish a line of "floxed" mice (Secisbp2fl/fl).
-
Tissue-Specific Knockout: The Secisbp2fl/fl mice are crossed with a mouse line expressing Cre recombinase under the control of a tissue-specific promoter (e.g., CamKIIa-Cre for neurons, Alb-Cre for hepatocytes). In the offspring, the floxed exon is deleted only in the tissues where Cre is expressed.[7][10]
Gait Analysis:
-
Objective: To quantitatively assess the movement abnormalities in neuron-specific Secisbp2 cKO mice.[6][11]
-
Apparatus: A transparent walkway with a camera positioned underneath to record paw prints (e.g., Catwalk XT system or similar).[12]
-
Procedure:
-
Mice are allowed to voluntarily walk across the runway.
-
Multiple runs are recorded for each mouse.
-
Software analyzes the recordings to measure various gait parameters, including stride length, paw pressure, and inter-paw coordination.
-
-
Expected Outcome: Secisbp2 cKO mice are expected to show significant deviations in gait parameters compared to control littermates, indicative of their dystonic and awkward gait.
Immunohistochemistry for Parvalbumin-Positive Interneurons:
-
Objective: To visualize and quantify the loss of a specific neuronal subpopulation in the brains of neuron-specific Secisbp2 cKO mice.[5][13][14]
-
Procedure:
-
Mice are perfused, and their brains are collected and sectioned.
-
Brain sections are incubated with a primary antibody against parvalbumin.[2][15]
-
A fluorescently or enzymatically labeled secondary antibody is used for detection.
-
Sections are imaged using microscopy, and the number of parvalbumin-positive cells is counted in specific brain regions (e.g., somatosensory cortex, hippocampus, striatum).
-
-
Expected Outcome: A significant reduction in the number of parvalbumin-positive neurons in the specified brain regions of cKO mice compared to controls.[7]
Alternative Models for Comparison
-
tRNA[Ser]Sec Knockout Mice: These mice also have a defect in selenoprotein synthesis. Comparing the phenotypes of Secisbp2 cKO and tRNA[Ser]Sec cKO mice can help elucidate the specific roles of SBP2. The phenotype of Secisbp2 deficient mice is generally milder than that of tRNA[Ser]Sec knockout mice, suggesting that some level of selenoprotein synthesis may occur in the absence of SBP2.[5][7][16]
-
SECISBP2L Knockout Models: SECISBP2L is a paralog of SECISBP2. Studying mice deficient in SECISBP2L, or double knockouts of both genes, can help to understand potential compensatory mechanisms in selenoprotein synthesis.[12][17]
-
In Vitro Cell Culture Systems: Using cell lines with knockdown or knockout of SECISBP2 allows for detailed molecular studies of its role in selenoprotein synthesis and mRNA stability in a controlled environment.
Phenotypic Validation of SEC24B Mutant Mice
Mutations in Sec24b lead to defects in the planar cell polarity (PCP) pathway, which is crucial for proper tissue organization during embryonic development.
Quantitative Phenotypic Data: SEC24B Mutant Mice
| Phenotypic Parameter | Mouse Model | Observation | Reference |
| Neural Tube Development | Sec24b mutant (e.g., Sec24bY613) | Craniorachischisis (a completely open neural tube from the midbrain to the tail) is a frequent and severe phenotype. | [4][18] |
| Inner Ear Development | Sec24b mutant | Disorganized mechanosensory cells in the organ of Corti. | [3] |
| Cardiac Development | Sec24b mutant | Abnormal arrangement of outflow tract vessels. | [3] |
| Molecular Phenotype | Sec24b mutant | The core PCP protein Vangl2 is retained in the ER and fails to localize to the plasma membrane in the developing neural tube. | [4][19][20] |
Experimental Protocols for Phenotype Validation
Generation of Sec24b Mutant Mice:
-
Strategy: Sec24b mutant mice can be generated through various methods, including forward genetic screens (e.g., using ENU mutagenesis to identify novel mutations) or targeted gene knockout/knock-in approaches using CRISPR/Cas9 or ES cell-based technologies.[4][21][22][23]
Whole-Mount In Situ Hybridization (WISH):
-
Objective: To analyze the expression patterns of key developmental genes in Sec24b mutant embryos and assess the consequences of the mutation on tissue patterning.[3][5][24][25]
-
Procedure:
-
Embryos are collected at specific developmental stages (e.g., E8.5-E11.5).
-
Embryos are fixed and permeabilized.
-
Digoxigenin (DIG)-labeled RNA probes for genes of interest (e.g., markers of the neural tube or PCP pathway) are hybridized to the embryos.
-
An anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) is used for detection, followed by a colorimetric reaction.
-
-
Expected Outcome: Altered expression domains of key developmental markers in the neural tube and other affected tissues of Sec24b mutant embryos.
Immunohistochemistry for Vangl2 Localization:
-
Objective: To visualize the subcellular localization of the Vangl2 protein in the developing neural tube of Sec24b mutant embryos.[19][20]
-
Procedure:
-
Embryos are collected, fixed, and sectioned.
-
Sections are incubated with a primary antibody against Vangl2 and a marker for the plasma membrane (e.g., E-cadherin or Beta-catenin).
-
Fluorescently labeled secondary antibodies are used for detection.
-
High-resolution confocal microscopy is used to determine the co-localization of Vangl2 with the plasma membrane marker.
-
-
Expected Outcome: In wild-type embryos, Vangl2 co-localizes with the plasma membrane marker. In Sec24b mutant embryos, Vangl2 shows a punctate cytoplasmic staining pattern, indicating its retention in the ER.[19]
TUNEL Assay for Apoptosis:
-
Objective: To assess the level of programmed cell death in the developing neural tube, as defects in PCP signaling can lead to increased apoptosis.[26][27][28][29]
-
Procedure:
-
Embryonic sections are prepared as for immunohistochemistry.
-
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is performed, which labels the fragmented DNA of apoptotic cells.
-
Labeled cells can be visualized by fluorescence microscopy.
-
-
Expected Outcome: An increased number of TUNEL-positive cells in the neural folds of Sec24b mutant embryos compared to wild-type.
Alternative Models for Comparison
-
Vangl2 Mutant Mice: The looptail (Lp) mouse is a well-characterized model with a point mutation in Vangl2. The phenotype of Vangl2 mutants is very similar to that of Sec24b mutants, providing strong evidence that the function of SEC24B is critical for Vangl2 trafficking.[30][31]
-
Other PCP Pathway Mutants: Mouse models with mutations in other core PCP genes (e.g., Celsr1, Fzd3/6, Dvl1/2) also exhibit neural tube defects and other PCP-related phenotypes. Comparing these models helps to place SEC24B within the broader context of the PCP signaling network.
-
Other Sec24 Paralog Knockouts: Mammals have four Sec24 paralogs (Sec24a, b, c, d). Studying the knockout mice for the other paralogs reveals both redundant and specific functions. For example, Sec24a knockout affects cholesterol metabolism, while Sec24d mutations are linked to skeletal defects.[11] This comparison highlights the cargo specificity of different SEC24 proteins.
Visualizing the Pathways and Workflows
Signaling and Transport Pathways
Experimental Workflow
Logical Comparison of Models
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 4. Whole Mount in Situ Hybridization of E8.5 to E11.5 Mouse Embryos [jove.com]
- 5. In Situ Hybridization Methods for Mouse Whole Mounts and Tissue Sections with and Without Additional β-Galactosidase Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of gait in mice using simplified analysis tools - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted deletion of Secisbp2 reduces, but does not abrogate, selenoprotein expression and leads to striatal interneuron loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Generation of conditional knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Generating conditional knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatically derived selenoprotein P is a key factor for kidney but not for brain selenium supply - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rodent Gait Analysis Using Linear Track Protocol [protocols.io]
- 12. Catwalk Gait Analysis Protocol [protocols.io]
- 13. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 14. Immunochemical characterization of inhibitory mouse cortical neurons: Three chemically distinct classes of inhibitory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. visikol.com [visikol.com]
- 16. Tolerance to Selenoprotein Loss Differs between Human and Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Video: Low-cost Protocol of Footprint Analysis and Hanging Box Test for Mice Applied the Chronic Restraint Stress [jove.com]
- 19. Sec24b selectively sorts Vangl2 to regulate planar cell polarity during neural tube closure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.biologists.com [journals.biologists.com]
- 21. researchgate.net [researchgate.net]
- 22. Generation of Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Generation of mouse conditional knockout alleles in one step using the i-GONAD method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Whole-Mount In Situ Hybridization in Post-Implantation Staged Mouse Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Whole Mount in Situ Hybridization of E8.5 to E11.5 Mouse Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]
- 27. taylorandfrancis.com [taylorandfrancis.com]
- 28. biotna.net [biotna.net]
- 29. creative-bioarray.com [creative-bioarray.com]
- 30. Comparison of Phenotypes between Different vangl2 Mutants Demonstrates Dominant Effects of the Looptail Mutation during Hair Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Vangl1 and Vangl2: planar cell polarity components with a developing role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling SBP-2's Molecular Handshake: A Guide to Co-Immunoprecipitation Validation
For researchers, scientists, and professionals in drug development, understanding the intricate dance of protein interactions is paramount to unraveling cellular pathways and designing targeted therapeutics. This guide provides a comparative analysis of the co-immunoprecipitation (Co-IP) technique for validating the interaction partners of the SECIS-binding protein 2 (SBP-2), a key player in selenoprotein synthesis.
This document delves into the experimental validation of this compound's binding partners, offering a detailed protocol for Co-IP and a comparison with an alternative validation method. All quantitative and qualitative data are presented in a clear, comparative format to facilitate experimental design and interpretation.
This compound Interaction Partners: The SMN Complex and Methylosome
Recent research has identified that this compound directly interacts with components of the Survival of Motor Neuron (SMN) complex and the methylosome. These interactions are crucial for the assembly and translation of selenoprotein messenger ribonucleoproteins (mRNPs). The SMN complex, known for its role in spinal muscular atrophy, and the methylosome are both essential for the biogenesis of various ribonucleoproteins.
Comparative Analysis of Interaction Validation Techniques
The interaction between this compound and its partners has been validated using multiple techniques. Here, we compare co-immunoprecipitation (Co-IP) with the Yeast Two-Hybrid (Y2H) system, highlighting their respective strengths in confirming these molecular interactions.
| Feature | Co-Immunoprecipitation (Co-IP) | Yeast Two-Hybrid (Y2H) |
| Principle | In vivo pull-down of a target protein ("bait") and its binding partners ("prey") from a cell lysate using a specific antibody. | In vivo transcriptional activation assay in yeast where interaction between a bait and prey protein brings a DNA-binding domain and an activation domain of a transcription factor into proximity, driving the expression of a reporter gene. |
| This compound Interaction Validation | GFP-tagged this compound was expressed in HEK293FT cells and immunoprecipitated using anti-GFP antibodies. The presence of SMN complex and methylosome components was detected by Western blotting.[1][2] | This compound was fused to a GAL4 DNA-binding domain (bait) and components of the SMN complex were fused to a GAL4 activation domain (prey). Interaction was assessed by yeast growth on selective media.[1] |
| Nature of Interaction Detected | Detects interactions within the native cellular environment, preserving post-translational modifications and the presence of other complex members. | Detects direct, binary protein-protein interactions. Can sometimes miss interactions that require intermediary proteins or specific cellular conditions. |
| Reported this compound Interactions | This compound associates with most of the core components of the SMN complex and the methylosome in cellulo.[1] | This compound directly interacts with Gemin3, Gemin4, Gemin7, and Gemin8 of the SMN complex.[1] |
| Data Output | Qualitative (presence/absence of bands on a Western blot) or semi-quantitative (band intensity). | Qualitative (yeast growth/no growth) or quantitative (reporter gene activity). |
| Strengths | - Validates interactions in a more physiologically relevant context. - Can identify entire protein complexes. | - High-throughput screening capabilities. - Can identify novel, direct interaction partners. |
| Limitations | - Can be prone to non-specific binding. - May not detect transient or weak interactions. | - Prone to false positives and false negatives. - Interactions are detected in a non-native (yeast) environment. |
Experimental Protocols
Co-Immunoprecipitation of this compound and its Interaction Partners
This protocol is based on the methodology described by Gribling-Burrer et al. (2017) for the validation of this compound's interaction with the SMN complex and methylosome components.[1][2]
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK) 293FT cells are cultured under standard conditions.
-
Cells are transiently transfected with a plasmid encoding for Green Fluorescent Protein (GFP)-tagged this compound (GFP-SBP2) or GFP alone as a negative control.
2. Cell Lysis:
-
48 hours post-transfection, cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed in HNTG buffer (20 mM HEPES pH 7.9, 150 mM NaCl, 1% Triton X-100, 10% glycerol, 1 mM MgCl₂, 1 mM EGTA, and protease inhibitors) for 30 minutes at 4°C.
-
Cellular debris is removed by centrifugation at 9,000 x g for 10 minutes at 4°C.
3. Immunoprecipitation:
-
The cleared cell lysates are incubated with anti-GFP antibody-coupled magnetic beads (e.g., GFP-Trap®) for 2 hours at 4°C with gentle rotation to capture the GFP-SBP2 and any interacting proteins.
4. Washing:
-
The beads are washed multiple times with HNTG buffer to remove non-specifically bound proteins.
5. Elution and Analysis:
-
The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
The eluted proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The presence of this compound interaction partners (e.g., SMN, Gemin proteins, PRMT5, MEP50) is detected by Western blotting using specific primary antibodies against these proteins.
Yeast Two-Hybrid (Y2H) Assay for this compound Interactions
This protocol provides a general workflow for validating binary protein-protein interactions, as employed to confirm the direct interaction between this compound and components of the SMN complex.[1]
1. Plasmid Construction:
-
The coding sequence for this compound is cloned into a bait vector (e.g., pGBKT7) to create a fusion protein with a DNA-binding domain (e.g., GAL4-DB).
-
The coding sequences for the potential interaction partners (e.g., Gemin3, Gemin4, Gemin7, Gemin8) are cloned into a prey vector (e.g., pGADT7) to create fusion proteins with a transcriptional activation domain (e.g., GAL4-AD).
2. Yeast Transformation:
-
A suitable yeast strain (e.g., AH109) is co-transformed with the bait and prey plasmids.
3. Selection and Interaction Assay:
-
Transformed yeast cells are plated on selective media lacking specific nutrients (e.g., tryptophan, leucine, and adenine).
-
Growth on the selective media indicates a direct interaction between the bait and prey proteins, which reconstitutes a functional transcription factor that drives the expression of reporter genes required for growth.
4. Controls:
-
Negative controls include co-transformation with empty bait or prey vectors to ensure that the fusion proteins alone do not activate the reporter genes.
-
A known interacting protein pair is used as a positive control.
Visualizing the Workflow and Pathways
To better illustrate the experimental process and the biological context of this compound interactions, the following diagrams have been generated.
References
SBP-2 Expression: A Comparative Analysis in Healthy and Diseased Tissues
For researchers, scientists, and drug development professionals, understanding the differential expression of key proteins in healthy versus diseased states is paramount for identifying novel therapeutic targets and diagnostic markers. This guide provides a comparative overview of Selenocysteine Insertion Sequence Binding Protein 2 (SBP-2) expression, highlighting its altered levels in metabolic disorders and cancer, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The expression of this compound, a crucial factor in the synthesis of selenoproteins, is dysregulated in certain disease states. Notably, its expression is significantly altered in the context of obesity-related insulin (B600854) resistance and has been implicated in the prognosis of specific cancers.
| Tissue/Cell Type | Disease State | Change in this compound Expression | Method of Detection | Reference |
| Adipose Tissue Macrophages (ATMs) | Obesity with Type 2 Diabetes | Decreased | Transcriptomic Analysis | [1][2] |
| Adipose Tissue Macrophages (ATMs) | Diet-Induced Obesity (Mice) | Decreased | RT-qPCR, Western Blot | [1][3] |
| Lung Adenocarcinoma | Lung Adenocarcinoma | Decreased expression associated with poor prognosis | Not specified | [4] |
Table 1: Comparison of this compound Expression in Healthy vs. Diseased Tissues. This table summarizes the observed changes in this compound expression in different disease contexts compared to healthy controls.
Experimental Protocols
The following are representative protocols for the key experimental techniques used to quantify this compound expression.
1. RNA Extraction and Quantitative Real-Time PCR (RT-qPCR)
This method is used to quantify the messenger RNA (mRNA) levels of the SECISBP2 gene, which encodes the this compound protein.
-
RNA Isolation: Total RNA is isolated from tissue or cell samples using a reagent like TRIzol, followed by purification and removal of genomic DNA with a DNase treatment step. The integrity and concentration of the RNA are assessed using a spectrophotometer and a bioanalyzer.[4][5]
-
Reverse Transcription: Complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.[5]
-
qPCR: The qPCR reaction is performed using a real-time PCR system with a SYBR Green-based master mix. Specific primers for the SECISBP2 gene are used for amplification. The relative expression of SECISBP2 mRNA is determined using the comparative ΔΔCt method, with a stable housekeeping gene (e.g., 18S rRNA) used for normalization.[4][5]
2. Western Blotting
This technique is employed to detect and quantify the this compound protein levels.
-
Protein Extraction: Cells or tissues are lysed in a buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein. The protein concentration is determined using a protein assay kit (e.g., BCA assay).[6][7]
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7][8]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to this compound. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which allows for detection via chemiluminescence.[6][8] The band intensity corresponding to this compound is quantified and normalized to a loading control protein (e.g., β-actin or GAPDH).[9]
3. Immunohistochemistry (IHC)
IHC is utilized to visualize the localization and expression of this compound protein within tissue sections.
-
Tissue Preparation: Paraffin-embedded tissue sections are deparaffinized and rehydrated through a series of xylene and ethanol (B145695) washes.[10][11]
-
Antigen Retrieval: To unmask the antigenic epitope, slides are subjected to heat-induced epitope retrieval using a citrate (B86180) or EDTA buffer.[10][12]
-
Immunostaining: The tissue sections are treated to block endogenous peroxidase activity and then incubated with a blocking solution to prevent non-specific antibody binding. The sections are then incubated with a primary antibody against this compound, followed by incubation with a biotinylated secondary antibody and a streptavidin-horseradish peroxidase complex.[12][13]
-
Visualization: The staining is developed using a chromogen substrate (e.g., DAB), which produces a colored precipitate at the site of the antigen. The sections are then counterstained (e.g., with hematoxylin) to visualize cell nuclei and mounted for microscopic examination.[13]
Signaling Pathways and Experimental Workflows
This compound Deficiency and Inflammasome Activation in Adipose Tissue Macrophages
In the context of obesity, decreased this compound expression in adipose tissue macrophages (ATMs) contributes to a pro-inflammatory state and insulin resistance. The loss of this compound leads to an increase in intracellular reactive oxygen species (ROS), which in turn activates the NLRP3 inflammasome.[1][3] This activation results in the cleavage of pro-caspase-1 to active caspase-1, which then processes pro-interleukin-1β (pro-IL-1β) into its mature, secreted form, IL-1β. This cytokine promotes local inflammation and contributes to the development of insulin resistance.[1][14][15]
Caption: this compound suppression in obesity leads to inflammasome activation.
Experimental Workflow for Comparing this compound Expression
The following diagram outlines a typical workflow for comparing this compound expression between healthy and diseased tissue samples.
Caption: Workflow for analyzing this compound expression.
References
- 1. SBP2 deficiency in adipose tissue macrophages drives insulin resistance in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SBP2 deficiency in adipose tissue macrophages drives insulin resistance in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. life-science-alliance.org [life-science-alliance.org]
- 5. researchgate.net [researchgate.net]
- 6. origene.com [origene.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Secisbp2 Is Essential for Embryonic Development and Enhances Selenoprotein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ulab360.com [ulab360.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Immunohistochemistry Protocols [etsu.edu]
- 13. ptglab.com [ptglab.com]
- 14. S1P/S1P2 Signaling Axis Regulates Both NLRP3 Upregulation and NLRP3 Inflammasome Activation in Macrophages Primed with Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
Validating the Role of SECISBP2 in Cellular Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
SECIS Binding Protein 2 (SECISBP2) is a critical trans-acting factor essential for the co-translational incorporation of the 21st amino acid, selenocysteine (B57510) (Sec), into a class of proteins known as selenoproteins. Many of these selenoproteins, including glutathione (B108866) peroxidases (GPXs) and thioredoxin reductases (TXNRDs), are pivotal enzymes in cellular redox signaling and antioxidant defense pathways. Consequently, the validation of SECISBP2's function is integral to understanding the regulation of these pathways and their roles in health and disease.
This guide provides a comparative overview of experimental approaches to validate the role of SECISBP2 in specific signaling pathways, with a focus on its impact on selenoprotein expression and cellular responses to oxidative stress. We compare SECISBP2 with its paralog, SECISBP2L, and present supporting experimental data and methodologies.
The Central Role of SECISBP2 in Selenoprotein Synthesis
The synthesis of selenoproteins requires a unique molecular machinery to decode the UGA codon, which typically signals translation termination, as a site for Sec incorporation. This process is dependent on a cis-acting stem-loop structure in the 3'-untranslated region (3'-UTR) of selenoprotein mRNAs, known as the Selenocysteine Insertion Sequence (SECIS) element. SECISBP2 binds to the SECIS element and recruits the specialized elongation factor, eEFSec, along with Sec-charged tRNA (tRNA^[Ser]Sec), to the ribosome, facilitating the insertion of selenocysteine.[1][2][3][4][5]
Figure 1. The role of SECISBP2 in selenoprotein synthesis.
Comparative Analysis: SECISBP2 vs. SECISBP2L
Vertebrates possess a paralog of SECISBP2 named SECISBP2-like (SECISBP2L). While both proteins can bind to SECIS elements, their functional capacities for promoting Sec incorporation differ significantly.[1][6][7]
| Feature | SECISBP2 | SECISBP2L |
| SECIS Binding | High affinity | Lower affinity than SECISBP2[6] |
| Sec Incorporation in vitro | Essential and sufficient[1][5] | Does not support Sec incorporation[1][2] |
| Function in vivo | Primary driver of basal selenoprotein synthesis[1] | Appears to have a compensatory role, supporting essential selenoprotein synthesis when SECISBP2 is absent or impaired[1][7][8] |
| Knockout Phenotype (Zebrafish) | Viable, but with reduced expression of a subset of selenoproteins and sensitivity to oxidative stress[1][7] | Viable with a full complement of selenoproteins[1][7] |
| Double Knockout (Zebrafish) | Complete absence of selenoprotein synthesis and embryonic lethality[1][7] | Complete absence of selenoprotein synthesis and embryonic lethality[1][7] |
Experimental Validation of SECISBP2's Role in Redox Signaling
The primary signaling pathway influenced by SECISBP2 is cellular redox homeostasis, due to its control over the expression of antioxidant selenoproteins. Depletion of SECISBP2 provides a robust model for studying the consequences of impaired selenoprotein synthesis on cellular signaling.
Figure 2. Signaling consequences of SECISBP2 depletion.
Quantitative Data from Validation Experiments
The following table summarizes quantitative findings from studies involving the depletion or knockout of SECISBP2.
| Experimental System | Target | Method | Key Quantitative Results | Reference(s) |
| Human Cell Lines | SECISBP2 | siRNA knockdown | - Significant decrease in Sec incorporation. - Increased levels of Reactive Oxygen Species (ROS). - Increased 8-oxo-dG DNA lesions and lipid peroxidation. | [9][10][11] |
| Mouse Model | Secisbp2 | Constitutive knockout | - Embryonic lethality before gastrulation. | [2][12] |
| Mouse Model | Secisbp2 | Hepatocyte-specific conditional knockout | - Dramatic reduction of hepatic selenoprotein expression. - Greater reduction in abundance of most selenoprotein mRNAs compared to tRNA^[Ser]Sec knockout. | [2][4][13] |
| Mouse Model | Secisbp2 | Neuron-specific conditional knockout | - Severe phenotype with survival limited to approximately three weeks. | [12][14] |
| Zebrafish Model | sbp2 | CRISPR/Cas9 knockout | - Maintained synthesis of a select subset of selenoproteins. - Increased sensitivity to peroxide-induced stress. | [1][7] |
Experimental Protocols
siRNA-Mediated Knockdown of SECISBP2 in Cell Culture
This protocol describes a general method for reducing SECISBP2 expression in mammalian cell lines to study its impact on selenoprotein synthesis and cellular stress responses.
Figure 3. Experimental workflow for siRNA knockdown.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete culture medium
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX (or similar transfection reagent)
-
siRNA targeting human SECISBP2 (pre-designed and validated)
-
Negative control siRNA (scrambled sequence)
-
Nuclease-free water and tubes
Procedure:
-
Cell Seeding (Day 1): Plate cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection (Day 2): a. For each well, dilute 25-50 pmol of siRNA (SECISBP2-targeting or negative control) into 100 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow complex formation. d. Add the 200 µL siRNA-lipid complex to each well containing cells in 1.8 mL of fresh complete medium.
-
Incubation (Day 2-4): Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours. The optimal time will depend on the cell line and the stability of the target protein.
-
Harvest and Analysis (Day 4-5): a. Harvest cells for protein and RNA extraction. b. Validate Knockdown: Confirm the reduction of SECISBP2 protein levels via Western blot. c. Assess Selenoprotein Expression: Measure the protein levels of key selenoproteins (e.g., GPX1, GPX4, TXNRD1) by Western blot and their corresponding mRNA levels by qPCR.[15] d. Functional Assays: Measure ROS levels using probes like DCFDA, and assess apoptosis via TUNEL staining or caspase activity assays.
Note: This is a generalized protocol. Optimization of siRNA concentration and incubation time is recommended for each cell line.[16][17][18]
Quantification of Selenoprotein Expression by 75Se Labeling
Metabolic labeling with radioactive 75Se is a definitive method to assess the global synthesis of all selenoproteins simultaneously.
Materials:
-
Cultured cells (control vs. SECISBP2-depleted)
-
Culture medium
-
75Se-selenite
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE equipment
-
Phosphorimager system
Procedure:
-
Culture control and SECISBP2-depleted cells to approximately 80-90% confluency.
-
Replace the culture medium with fresh medium containing 75Se-selenite (e.g., 375 nM).[1]
-
Incubate the cells for a defined period (e.g., 24 hours) to allow for the incorporation of 75Se into newly synthesized selenoproteins.[1]
-
Wash the cells with ice-cold PBS to remove unincorporated 75Se.
-
Lyse the cells in lysis buffer and quantify the total protein concentration (e.g., using a BCA assay).
-
Separate equal amounts of total protein from each sample by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen.
-
Analyze the resulting autoradiogram. Each band represents a selenoprotein or a family of selenoproteins of a specific molecular weight. The intensity of the bands corresponds to the rate of synthesis. Compare the band intensities between control and SECISBP2-depleted samples to determine the impact on global and individual selenoprotein synthesis.
Alternative Approaches and Considerations
-
CRISPR/Cas9 Genome Editing: For a complete and permanent loss-of-function model, CRISPR/Cas9-mediated knockout of SECISBP2 is the state-of-the-art method. This approach has been successfully used in cell lines and in animal models like zebrafish.[1][6]
-
Mass Spectrometry: Non-radioactive methods using inductively coupled plasma mass spectrometry (ICP-MS) can quantify the selenium content in separated protein fractions, providing an alternative for measuring total selenoprotein levels.[19][20][21]
-
SECISBP2L as a Confounding Factor: In loss-of-function studies, the potential compensatory role of SECISBP2L should be considered, especially in interpreting milder phenotypes. Double-knockout models are required to completely abolish selenoprotein synthesis.[1][7]
This guide provides a framework for designing and interpreting experiments to validate the role of SECISBP2 in signaling pathways. By combining targeted depletion or knockout of SECISBP2 with quantitative analysis of the selenoproteome and functional cellular assays, researchers can effectively elucidate the downstream consequences of impaired selenoprotein synthesis.
References
- 1. The expression of essential selenoproteins during development requires SECIS-binding protein 2–like | Life Science Alliance [life-science-alliance.org]
- 2. Secisbp2 Is Essential for Embryonic Development and Enhances Selenoprotein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SECIS–SBP2 interactions dictate selenocysteine incorporation efficiency and selenoprotein hierarchy | The EMBO Journal [link.springer.com]
- 4. The RNA-binding protein Secisbp2 differentially modulates UGA codon reassignment and RNA decay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Disorders Affecting the Selenocysteine Incorporation Pathway Cause Systemic Selenoprotein Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. SECISBP2L-Mediated Selenoprotein Synthesis Is Essential for Autonomous Regulation of Oligodendrocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SECIS-Binding Protein 2 Promotes Cell Survival by Protecting Against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The redox state of SECIS binding protein 2 controls its localization and selenocysteine incorporation function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 12. sciencedaily.com [sciencedaily.com]
- 13. academic.oup.com [academic.oup.com]
- 14. New Mouse Model May Provide Insights Into Rare Genetic Syndrome | American Thyroid Association [thyroid.org]
- 15. researchgate.net [researchgate.net]
- 16. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative analysis of the selenoproteome for studies of the kinetics and hierarchy of selenoprotein expression in human cell lines | ANR [anr.fr]
- 20. Selenoproteome Expression Studied by Non-Radioactive Isotopic Selenium-Labeling in Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization and Quantification of Selenoprotein P: Challenges to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
reproducibility of SBP-2 functional assay results
It appears that the term "SBP-2" can refer to several different proteins, and the functional assays associated with them would be distinct. To provide you with a relevant and accurate comparison guide, please clarify which "this compound" you are interested in:
-
SECIS binding protein 2 (SECISBP2): This protein is crucial for the incorporation of selenocysteine (B57510) into selenoproteins. Functional assays would likely measure its binding to SECIS elements in mRNA or its role in selenoprotein synthesis.
-
Substrate Binding Protein 2: This can be a component of ABC transporters in various organisms, for example, in the bacterium Moraxella catarrhalis where it is being investigated as a vaccine candidate. Functional assays might involve substrate binding or its role in transport.
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A sulfite (B76179) bioluminescent probe: In this context, "this compound" is not a protein but a chemical probe used to detect sulfite. Assays would be related to its luminescent properties in the presence of sulfite.
-
Other specific SBP-2s: The term might be used in other specific research contexts (e.g., in plant biology, as suggested by one of the search results).
Once you specify the particular this compound of interest, I can proceed to gather the relevant data on the reproducibility of its functional assays, compare them to alternatives, and generate the detailed guide you have requested.
Unraveling the Transcriptomic Landscape of SBP-2 Deficient Cells: A Comparative Guide
For Immediate Release
A recent comparative transcriptomic analysis of SECIS-binding protein 2 (SBP-2) knockdown human hepatocellular carcinoma (HepG2) cells has revealed significant alterations in gene expression, primarily impacting metabolic and ion transport pathways. This guide provides a comprehensive overview of the experimental findings, methodologies, and key signaling pathways affected by the depletion of this compound, a crucial factor in the synthesis of selenoproteins.
Comparative Analysis of Gene Expression in this compound Knockdown Cells
Transcriptomic profiling of HepG2 cells with CRISPR-Cas9 mediated this compound knockdown identified a total of 311 differentially expressed genes (DEGs). Among these, 116 genes were significantly upregulated, while 195 were downregulated compared to control cells. This targeted analysis provides valuable insights into the downstream cellular processes regulated by this compound.
In stark contrast, the knockdown of the this compound paralog, SECISBP2L, resulted in the differential expression of over 800 genes, with a distinct enrichment in pathways related to extracellular matrix organization and cell adhesion. The limited overlap in DEGs between this compound and SECISBP2L knockdown cells underscores their divergent roles in cellular function.
Quantitative Data Summary
Below is a summary of the top differentially expressed genes in this compound knockdown HepG2 cells. The selection is based on statistical significance and fold change, highlighting key genes involved in the observed pathway enrichments.
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Regulation |
| Downregulated Genes | ||||
| CYP2C9 | Cytochrome P450 Family 2 Subfamily C Member 9 | -2.85 | < 0.001 | Down |
| SLC10A1 | Solute Carrier Family 10 Member 1 | -2.54 | < 0.001 | Down |
| HMGCS1 | 3-Hydroxy-3-Methylglutaryl-CoA Synthase 1 | -2.11 | < 0.001 | Down |
| FADS2 | Fatty Acid Desaturase 2 | -1.98 | < 0.001 | Down |
| SCD | Stearoyl-CoA Desaturase | -1.87 | < 0.001 | Down |
| Upregulated Genes | ||||
| MT1X | Metallothionein 1X | 3.21 | < 0.001 | Up |
| MT1G | Metallothionein 1G | 3.15 | < 0.001 | Up |
| SLC30A1 | Solute Carrier Family 30 Member 1 (ZnT1) | 2.78 | < 0.001 | Up |
| MT2A | Metallothionein 2A | 2.55 | < 0.001 | Up |
| HMOX1 | Heme Oxygenase 1 | 2.33 | < 0.001 | Up |
Key Signaling Pathways Affected by this compound Knockdown
The transcriptomic signature of this compound depleted cells points to a significant dysregulation of metabolic and ion transport processes.[1] Over-representation analysis of the downregulated genes revealed an enrichment of pathways related to steroid and fatty acid metabolism. Conversely, upregulated genes were predominantly associated with cellular responses to zinc and copper ions.
Figure 1: Simplified pathway illustrating the impact of this compound on downstream processes.
Experimental Protocols
The following is a detailed description of the key experimental methodologies employed in the comparative transcriptomic analysis of this compound knockdown cells.
Cell Culture and this compound Knockdown
-
Cell Line: Human hepatocellular carcinoma (HepG2) cells were used for all experiments.
-
Culture Conditions: Cells were maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cultures were incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Gene Knockdown: this compound was knocked out using the CRISPR-Cas9 genome editing system. HepG2 cells were targeted with single guide RNAs (sgRNAs) specific to the this compound locus. Successful knockout was confirmed by Sanger sequencing of the targeted genomic region, which revealed a single cytosine insertion in exon 4 of this compound, leading to a frameshift and premature termination codon.
RNA Sequencing and Data Analysis
-
RNA Isolation: Total RNA was isolated from triplicate cultures of control and this compound knockdown HepG2 cells.
-
Library Preparation: RNA sequencing libraries were prepared from rRNA-depleted total RNA.
-
Sequencing: The prepared libraries were sequenced on a high-throughput sequencing platform.
-
Data Analysis: Raw sequencing reads were processed and aligned to the human reference genome. Differential gene expression analysis was performed to identify genes with statistically significant changes in expression between this compound knockdown and control cells. A p-adjusted value of < 0.05 and a log2-fold change of >1 or <-1 were used as thresholds for determining differentially expressed genes. Over-representation analysis (ORA) was conducted to identify enriched Gene Ontology (GO) terms.
Figure 2: Experimental workflow for the comparative transcriptomics of this compound knockdown cells.
References
Safety Operating Guide
Navigating SBP-2 Disposal: A Guide for Laboratory Professionals
In the fast-paced environment of research and drug development, the proper disposal of chemical and biological materials is paramount for ensuring laboratory safety and environmental protection. The term "SBP-2" can refer to several different substances or protocols within a laboratory context. This guide provides essential disposal procedures for the most likely interpretations: Sulfite Bioluminescent Probe (this compound) , a chemical reagent; Special Boiling Point solvent (SBP 2) , a hydrocarbon-based solvent; and materials handled under Biosafety Level 2 (BSL-2) protocols. Adherence to these guidelines, in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols, is critical for maintaining a safe and compliant research environment.
Sulfite Bioluminescent Probe (this compound) Disposal
This compound is a specialized chemical used in biological assays. While a specific Safety Data Sheet (SDS) is not widely available, the disposal procedures for structurally similar thiazole-containing compounds and other bioluminescent probes should be followed. These materials should be treated as hazardous chemical waste.
Experimental Protocol for Disposal
-
Waste Identification and Segregation :
-
All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, microfuge tubes, gloves), must be collected for disposal.
-
Clearly label a dedicated waste container with "Hazardous Waste: Sulfite Bioluminescent Probe (this compound)" and include the chemical formula if available.
-
Do not mix this compound waste with other chemical waste streams, particularly oxidizers or strong acids, unless directed to do so by your institution's EHS department.
-
-
Container Management :
-
Use a robust, leak-proof, and chemically compatible container for waste collection. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.
-
Keep the waste container securely closed except when adding waste.
-
Store the container in a designated satellite accumulation area, away from heat, sparks, and open flames.
-
-
Spill Management :
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial chemical absorbent.
-
Use non-sparking tools to collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with an appropriate solvent (e.g., ethanol (B145695) or acetone), and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS emergency response team.
-
-
Final Disposal :
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Ensure all required waste manifests or institutional forms are completed accurately.
-
The waste will be handled by a licensed professional waste disposal service for final treatment, likely through high-temperature incineration.
-
Special Boiling Point Solvent (SBP 2) Disposal
SBP 2 is a flammable hydrocarbon solvent. Improper disposal can lead to fire hazards and environmental contamination.[1] All SBP 2 waste must be managed as hazardous flammable liquid waste.
Quantitative Data Summary
| Property | Value |
| Flash Point | < -18 °C to < 0 °C |
| Boiling Range | 60 - 140 °C |
| Explosive Limits | Lower: ~1.0% vol, Upper: ~7.4% vol |
Note: These values are approximate and can vary between specific formulations. Always refer to the supplier's SDS.
Experimental Protocol for Disposal
-
Waste Segregation :
-
Collect all SBP 2 waste in a designated container for flammable liquids.
-
Separate halogenated from non-halogenated solvent waste if required by your institution. SBP 2 is a non-halogenated solvent.
-
Do not mix SBP 2 with other waste types like acids, bases, or oxidizers.[2]
-
-
Container and Storage :
-
Use a properly bonded and grounded metal safety can or a chemically resistant container approved for flammable liquids.
-
Keep the container tightly closed and store it in a designated flammable liquid storage cabinet or a well-ventilated area away from ignition sources.[3]
-
Do not fill the container to more than 80% capacity to allow for vapor expansion.
-
-
Disposal Methods :
-
Recycling/Reclamation : If the solvent is only lightly contaminated, it may be possible to recycle it through distillation. Consult with your EHS department about the feasibility and safety of this option in your facility.
-
Incineration : For contaminated SBP 2 that cannot be recycled, high-temperature incineration at a licensed hazardous waste facility is the standard disposal method.[4]
-
NEVER dispose of SBP 2 down the drain or in regular trash.
-
-
Arranging for Pickup :
-
Follow your institution's procedures for hazardous waste pickup. This typically involves completing a hazardous waste tag or online request form.
-
Biosafety Level 2 (BSL-2) Waste Disposal
Should "this compound" be an internal designation for a project or material handled at Biosafety Level 2, the following procedures for biohazardous waste must be followed. BSL-2 waste is considered potentially infectious.
BSL-2 Waste Stream Management
| Waste Type | Collection Container | Treatment and Disposal |
| Solid Waste (Gloves, gowns, petri dishes, etc.) | Red or orange biohazard bag within a leak-proof container with a lid. | Autoclave to decontaminate, then dispose of in regular trash (if permitted by local regulations), or collection by a licensed biohazardous waste contractor for incineration. |
| Liquid Waste (Cell culture media, supernatants, etc.) | Leak-proof, closed container. | Decontaminate with a suitable disinfectant (e.g., 10% final concentration of bleach for at least 30 minutes) before disposal down the sanitary sewer, or collect for autoclaving. |
| Sharps (Needles, scalpels, serological pipettes, etc.) | Puncture-resistant, leak-proof sharps container with a biohazard symbol. | Autoclave or arrange for pickup by a biohazardous waste contractor. NEVER dispose of sharps in regular trash. |
Experimental Protocol for BSL-2 Waste Decontamination
Autoclaving:
-
Place biohazard bags in a secondary, autoclavable container.
-
Ensure the bag is not tightly sealed to allow for steam penetration.
-
Add a small amount of water to the bag to facilitate steam generation.
-
Include a chemical indicator in each load and perform regular biological indicator tests (e.g., weekly) to validate the autoclave's efficacy.
-
Run a validated autoclave cycle (typically at least 121°C for 30-60 minutes, depending on the load size and density).
-
Once the cycle is complete and the waste is cooled, it can be disposed of in the regular trash, often in an opaque bag to prevent public alarm.
Chemical Disinfection (for liquids):
-
Add a sufficient volume of concentrated disinfectant to the liquid waste to achieve the desired final concentration (e.g., add 1 part household bleach to 9 parts liquid waste for a 10% final bleach solution).
-
Ensure thorough mixing and allow for a contact time of at least 30 minutes.
-
After disinfection, the liquid can typically be poured down a laboratory sink with copious amounts of water.
Disposal Workflow Diagram
Caption: General disposal workflows for chemical and biohazardous waste in a laboratory setting.
By correctly identifying the nature of "this compound" in your specific context and adhering to the appropriate disposal protocols, you contribute to a safer research environment for yourself, your colleagues, and the community. Always consult your institution's Safety Data Sheets and Environmental Health and Safety department for the most accurate and compliant disposal procedures.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
